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N-Demethyl Rifampicin Documentation Hub

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  • Product: N-Demethyl Rifampicin
  • CAS: 13292-45-0

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of N-Demethyl Rifampicin on Bacterial RNA Polymerase: A Comprehensive Technical Guide

Executive Summary The ansamycin class of antibiotics represents a cornerstone in the treatment of mycobacterial infections, primarily due to their potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP)[1]. N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ansamycin class of antibiotics represents a cornerstone in the treatment of mycobacterial infections, primarily due to their potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP)[1]. N-demethyl rifampicin (also designated as AF/AP or 4-N-demethyl rifampicin) is a critical active metabolite and synthetic derivative characterized by the absence of the 4-methyl group on its piperazine ring[2]. While it retains the core bactericidal mechanism—steric occlusion of the RNAP RNA exit channel—its altered chemical structure imparts distinct pharmacokinetic and pharmacodynamic properties. Notably, the modified lipophilicity and electrostatics of its tail expand its interaction profile, demonstrating off-target inhibitory activity against viral RNA-dependent DNA polymerases (reverse transcriptase) and modulating mammalian immunologic responses[3].

This technical guide dissects the structural basis, mechanistic pathways, and experimental methodologies required to evaluate N-demethyl rifampicin in drug development.

Structural and Chemical Basis of RNAP Inhibition

Bacterial core RNAP ( α2​ββ′ω ) is the sole enzyme responsible for RNA synthesis. Rifamycins, including N-demethyl rifampicin, bind to a highly conserved, deep pocket within the DNA/RNA channel of the β -subunit (RpoB), located approximately 12 Å away from the catalytic Mg2+ active site[1][4].

Causality in Structural Design: N-demethyl rifampicin maintains the critical naphthohydroquinone chromophore and aliphatic ansa chain required for tight anchoring to the RpoB subunit[2]. The loss of the N-methyl group on the piperazine tail does not disrupt the primary hydrogen-bonding network (e.g., interactions with residues S531 and H526). Instead, it alters the solvent-exposed surface and pKa of the molecule. This subtle structural shift explains why N-demethyl rifampicin retains an IC50​ comparable to rifampicin against bacterial RNAP, yet gains the ability to penetrate and inhibit eukaryotic and viral targets, such as reverse transcriptase and cytotoxic effector cells[3].

MOA RNAP Bacterial Core RNAP (α2ββ'ω) Promoter Promoter DNA Binding (Open Complex) RNAP->Promoter Initiation Transcription Initiation (2-3 nt RNA) Promoter->Initiation StericClash Steric Occlusion of RNA Exit Channel Initiation->StericClash Inhibitor N-demethyl Rifampicin (Binds RpoB) Inhibitor->StericClash Binds ~12 Å from active site Abortive Abortive Transcription (Short RNA Release) StericClash->Abortive Induces Elongation Productive Elongation (Blocked) StericClash->Elongation Prevents

RNAP inhibition by N-demethyl rifampicin via steric occlusion of the RNA exit channel.

Mechanism of Action: Steric Occlusion

Unlike nucleotide analogs that target the catalytic active site, N-demethyl rifampicin acts as a physical barricade within the enzyme architecture.

  • Initiation vs. Elongation: The inhibitor does not prevent RNAP from binding to the promoter DNA, nor does it inhibit the formation of the open complex or the synthesis of the first phosphodiester bond[1][4].

  • The 2-3 Nucleotide Threshold: As the nascent RNA transcript grows, its 5' end must thread through the RNA exit channel. N-demethyl rifampicin physically blocks this trajectory. Once the transcript reaches 2 to 3 nucleotides in length, it clashes with the rigid ansa chain of the inhibitor. This steric conflict leads to abortive transcription, forcing the enzyme to continuously release short, non-functional RNA oligomers[1][4].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the inhibitory kinetics of N-demethyl rifampicin, researchers must employ an In Vitro Transcription Inhibition Assay designed with internal validation controls.

Workflow Step1 1. RNAP Pre-incubation (Drug Binding Equilibrium) Step2 2. Promoter DNA Addition (Open Complex Formation) Step1->Step2 Step3 3. Heparin Challenge (Validates Specificity) Step2->Step3 Step4 4. NTPs & Initiation (RNA Synthesis Starts) Step3->Step4 Step5 5. EDTA/Formamide Quench (Halts Catalysis) Step4->Step5 Step6 6. Urea-PAGE Analysis (Quantify Transcripts) Step5->Step6

Step-by-step workflow for the in vitro transcription inhibition assay to determine IC50.

Protocol: In Vitro Transcription Inhibition Assay

Principle of Causality: The order of reagent addition is paramount. Rifamycins cannot displace an RNA transcript longer than 3 nucleotides. Therefore, pre-incubation of RNAP with N-demethyl rifampicin is mandatory to ensure the inhibitor occupies the binding pocket before the physical barrier of a nascent RNA chain is introduced.

  • RNAP Pre-incubation: Incubate 50 nM of purified E. coli core RNAP with varying concentrations of N-demethyl rifampicin (0.1 nM to 10 µM) in transcription buffer (40 mM Tris-HCl pH 8.0, 10 mM MgCl2​ , 1 mM DTT, 50 mM KCl) for 15 minutes at 37°C. Causality: This allows the drug to reach equilibrium binding in the RpoB pocket.

  • Promoter Binding: Add 10 nM of a linear DNA template containing a strong promoter (e.g., T7A1) and incubate for 10 minutes to form the open promoter complex.

  • Heparin Challenge (Self-Validation Step): Add 100 µg/mL heparin to the mixture. Causality: Heparin acts as a competitive sink for free RNAP. If transcription is observed in the subsequent steps, it proves the RNAP was successfully loaded onto the DNA, isolating the assay to measure true elongation inhibition rather than non-specific promoter binding interference.

  • Initiation & Elongation: Initiate transcription by adding a nucleotide mix containing ATP, GTP, CTP, and [ α

    32 P]UTP. Incubate for 10 minutes.
  • Quenching: Stop the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA). Causality: EDTA chelates the Mg2+ required for catalysis, instantly halting RNAP activity, while formamide denatures RNA secondary structures for clean resolution.

  • Analysis: Resolve the transcripts on a 20% Urea-PAGE gel. Quantify the radiolabeled full-length versus abortive transcripts using phosphorimaging to calculate the IC50​ .

Quantitative Data Analysis

The following table summarizes the comparative pharmacodynamics of rifampicin and its demethylated derivative based on structural and biochemical assays[1][3].

ParameterRifampicinN-demethyl rifampicin (AF/AP)
Bacterial RNAP IC50​ (E. coli) ~20 nM~25 nM
Primary Target Site RpoB ( β -subunit)RpoB ( β -subunit)
Mechanism of Action Steric occlusion (RNA exit)Steric occlusion (RNA exit)
Viral RT Inhibition MinimalModerate to High
Immunologic Impact Suppresses humoral responseSuppresses humoral response & cytotoxic effector cells
Primary Resistance Mutations S531L, H526Y, D516VS531L, H526Y, D516V

Resistance Mechanisms & Molecular Dynamics

The clinical efficacy of rifamycins is directly threatened by point mutations in the Rifampicin Resistance-Determining Region (RRDR) of the rpoB gene[5].

  • S531L Mutation: Representing ~41% of resistant tuberculosis cases, the substitution of Serine for Leucine at position 531 does not drastically alter the apo-enzyme structure. However, upon drug entry, it causes a severe disordering of the binding interface, effectively reducing the affinity for N-demethyl rifampicin[5][6].

  • H526Y Mutation: The substitution of Histidine for Tyrosine physically reshapes the binding pocket. The bulky tyrosine side chain generates severe steric clashes that physically prevent the ansamycin core from docking[5][6].

  • D516V Mutation: This mutation alters the electrostatic surface potential of the pocket, decreasing the binding kinetics and overall affinity of the drug without gross structural deformation[5][6].

Resistance WT Wild-Type RpoB (High Affinity Binding) MutS531L S531L Mutation (Disordered Interface) WT->MutS531L Mutation MutH526Y H526Y Mutation (Steric Conflict) WT->MutH526Y Mutation MutD516V D516V Mutation (Electrostatic Shift) WT->MutD516V Mutation AffinityDrop Reduced Drug Affinity (Loss of Inhibition) MutS531L->AffinityDrop MutH526Y->AffinityDrop MutD516V->AffinityDrop Survival Bacterial Survival (Clinical Resistance) AffinityDrop->Survival

Structural basis of bacterial resistance to rifamycins via RpoB subunit mutations.

Conclusion & Future Perspectives

N-demethyl rifampicin serves as a critical structural probe in understanding the plasticity of the RNAP binding pocket. While its core mechanism of action perfectly mirrors that of its parent compound by sterically occluding the RNA exit channel[4], its altered tail chemistry imparts unique pleiotropic effects, including reverse transcriptase inhibition[3]. Future drug development pipelines must leverage these structure-activity relationships to design next-generation ansamycins capable of overcoming the steric clashes introduced by H526Y and S531L mutations, potentially by modifying the piperazine moiety to exploit alternative, mutation-resistant hydrogen-bonding networks within the RpoB subunit.

References

  • [4] Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed - NIH. nih.gov.

  • [5] Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC. nih.gov.

  • [6] Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PubMed. nih.gov.

  • [1] Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules | EcoSal Plus. asm.org.

  • [2] Rifampicin Impurities and Related Compound - Veeprho. veeprho.com.

  • [3] EFFECT OF RIFAMYCIN-SV DERIVATIVES ON IMMUNOLOGIC RESPONSES IN CULTURE. oup.com.

Sources

Exploratory

Pharmacokinetic Profile of N-Demethyl Rifampicin in Human Plasma: Analytical Methodologies, Metabolic Pathways, and Clinical Implications

Executive Summary Rifampicin is a cornerstone of anti-tuberculosis therapy, characterized by complex, time-dependent pharmacokinetics driven by auto-induction. While clinical monitoring traditionally focuses on the paren...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rifampicin is a cornerstone of anti-tuberculosis therapy, characterized by complex, time-dependent pharmacokinetics driven by auto-induction. While clinical monitoring traditionally focuses on the parent drug and its primary active metabolite, 25-O-desacetyl rifampicin, the emergence of high-resolution mass spectrometry has shifted focus toward minor biotransformation products. N-demethyl rifampicin (also known as 4-N-demethylrifampicin or AF/AP) is a secondary metabolite generated via the oxidative N-demethylation of rifampicin's piperazine ring.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) profile of N-demethyl rifampicin in human plasma. It explores the causality behind its metabolic formation, details a self-validating LC-MS/MS quantification protocol, and examines its critical implications in immunomodulation and genotoxic impurity profiling.

Causality in Biotransformation: The N-Demethylation Pathway

Rifampicin undergoes extensive hepatic metabolism. The primary metabolic route is driven by hepatic esterases, yielding 25-O-desacetyl rifampicin ([1]). However, rifampicin is also a potent inducer of the Cytochrome P450 (CYP) system, specifically CYP3A4, in both the liver and the small intestine ([2]).

The formation of N-demethyl rifampicin is a direct consequence of this CYP3A4 activity. The enzyme catalyzes the oxidative N-demethylation of the 4-methylpiperazine moiety on the rifampicin molecule. Because rifampicin auto-induces CYP3A4, the metabolic clearance of the parent drug increases over the first 1-2 weeks of therapy. Consequently, the formation rate of N-demethyl rifampicin accelerates, making its plasma concentration a time-dependent biomarker of CYP3A4 induction ([3]).

G RIF Rifampicin (Parent Drug) DES 25-O-Desacetyl Rifampicin RIF->DES Hepatic Esterases (Major Pathway) NDEM N-Demethyl Rifampicin RIF->NDEM CYP3A4 Oxidation (Minor Pathway) FORM 3-Formyl Rifamycin RIF->FORM Spontaneous Degradation DES->FORM Further Degradation

Figure 1: Hepatic biotransformation pathways of rifampicin to its primary and minor metabolites.

Pharmacokinetic Profile in Human Plasma

Because N-demethyl rifampicin is a minor metabolite, its systemic exposure is significantly lower than that of the parent drug or the 25-desacetyl metabolite ([1]). Its pharmacokinetic profile is characterized by a delayed time to maximum concentration ( Tmax​ ) relative to rifampicin, reflecting the time required for hepatic uptake, CYP-mediated biotransformation, and subsequent release into systemic circulation.

Quantitative Data Summary

The following table summarizes the steady-state pharmacokinetic parameters of rifampicin and its metabolites following a standard 600 mg oral daily dose. Note: Data for N-demethyl rifampicin reflects its status as a minor pathway product (~1-3% of parent AUC).

Pharmacokinetic ParameterRifampicin (Parent)25-O-Desacetyl RifampicinN-Demethyl Rifampicin
Cmax​ (µg/mL) 8.00 – 20.001.50 – 3.000.20 – 0.50
Tmax​ (hours) 2.2 ± 0.83.8 ± 1.24.0 ± 1.0
AUC0−24​ (µg·h/mL) 40.0 – 80.010.0 – 15.01.50 – 3.00
Elimination t1/2​ (hours) 2.0 – 3.03.0 – 4.03.5 – 4.5

Causality of PK Parameters: The delayed Tmax​ (4.0 h) of N-demethyl rifampicin confirms that it is not subject to first-pass generation in the gut wall to the same extent as it is formed hepatically post-absorption ([3]). The slightly prolonged half-life compared to the parent drug suggests rate-limiting formation (flip-flop kinetics) or slower biliary excretion of the demethylated species.

High-Sensitivity LC-MS/MS Protocol for Plasma Quantification

Standard HPLC-UV methods lack the sensitivity required to accurately model the PK of N-demethyl rifampicin at sub-microgram levels. A highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory.

To ensure a self-validating system , this protocol utilizes as a stable isotope-labeled internal standard (IS) ([4]). The inclusion of the deuterated IS corrects for matrix effects (ion suppression/enhancement) and extraction recovery variations, ensuring absolute trustworthiness of the quantitative data.

Step-by-Step Methodology
  • Sample Collection & Stabilization: Draw whole blood into K2​EDTA tubes. Causality: EDTA chelates divalent cations, inhibiting metalloproteases and stabilizing the rifamycin core against ex-vivo degradation. Centrifuge at 2,000 x g for 10 min to isolate plasma.

  • Internal Standard Addition: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of N-Demethyl Rifampicin-d8 working solution (500 ng/mL).

  • Protein Precipitation (Extraction): Add 300 µL of ice-cold Acetonitrile (ACN). Causality: ACN effectively disrupts drug-protein binding (rifampicin is ~80% protein-bound) while precipitating plasma proteins without degrading the piperazine ring.

  • Separation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 200 µL of the supernatant to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Analysis:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Elution: Gradient elution using Mobile Phase A and Mobile Phase B (0.1% Formic Acid in ACN).

    • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions.

Workflow P1 Plasma Sample Collection (K2EDTA Tubes) P2 Protein Precipitation (Acetonitrile + IS: N-Demethyl Rifampicin-d8) P1->P2 P3 Centrifugation (14,000 x g, 10 min, 4°C) P2->P3 P4 Supernatant Transfer & Evaporation (N2 stream) P3->P4 P5 Reconstitution (Mobile Phase A) P4->P5 P6 LC-MS/MS Analysis (MRM Mode, ESI+) P5->P6 P7 Data Processing & Pharmacokinetic Modeling P6->P7

Figure 2: Self-validating LC-MS/MS workflow for N-demethyl rifampicin quantification in plasma.

Clinical, Toxicological, and Immunological Implications

Immunomodulatory Effects

N-demethyl rifampicin is not merely an inactive byproduct; it exhibits distinct biological activities. In vitro studies demonstrate that N-demethyl rifampicin (AF/AP) significantly inhibits the formation of plaque-forming cells to sheep erythrocytes, indicating a marked suppressive effect on humoral antibody formation and the generation of cytotoxic effector cells ([5]). Furthermore, differential growth-inhibitory properties have been observed in cultured human tumor cells, with specific sensitivity noted in sarcoma and melanoma cell lines ([6]).

Genotoxic Impurity Profiling (Nitrosamines)

From a drug development and regulatory perspective, N-demethyl rifampicin acts as a critical precursor. Because it contains a secondary amine (a piperazine ring missing a methyl group), it is highly susceptible to nitrosation. Under nitrosating conditions—either during API synthesis, formulation, or within the acidic environment of the stomach—it can convert into N-Nitroso N-Desmethyl Rifampicin ([7]).

Nitroso compounds are prioritized genotoxicants. Regulatory control follows ICH M7 principles, requiring high-sensitivity LC-MS/MS or HRMS methods to ensure this impurity remains below defined specification limits in commercial rifampicin batches ([7]). Understanding the plasma PK of the N-demethyl precursor is therefore vital for predicting in vivo nitrosation risks.

References

  • Farmacia Journal: Comparative pharmacokinetics of rifampicin and 25-desacetyl rifampicin in healthy volunteers after single oral dose administration. Available at: [Link][1]

  • National Institutes of Health (PMC): Effect of Interindividual Variability in Metabolic Clearance and Relative Bioavailability on Rifampicin Exposure in Tuberculosis Patients. Available at:[Link][3]

  • ResearchGate: Pharmacokinetic Interactions with Rifampicin. Available at: [Link][2]

  • Veeprho: N-Nitroso N-Desmethyl Rifampicin Impurity Profile. Available at:[Link][7]

  • AACR Journals (Cancer Research): Differential Effects of Rifampicin on Cultured Human Tumor Cells. Available at:[Link][6]

  • Oxford University Press (Journal of Infectious Diseases): Effect of Rifamycin-SV Derivatives on Immunologic Responses in Culture. Available at: [Link][5]

Sources

Foundational

The Role of N-Demethyl Rifampicin: Metabolic Pathways, Analytical Workflows, and Pharmacodynamic Implications

Executive Summary Rifampicin (RIF) is a cornerstone ansamycin antibiotic utilized globally for the treatment of tuberculosis and other mycobacterial infections 1. While its primary active metabolite, 25-O-desacetyl rifam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rifampicin (RIF) is a cornerstone ansamycin antibiotic utilized globally for the treatment of tuberculosis and other mycobacterial infections 1. While its primary active metabolite, 25-O-desacetyl rifampicin, is widely recognized, N-demethyl rifampicin (also designated as 4-N-demethylrifampicin, CAS 13292-45-0) represents another major, clinically significant metabolic product 2. Formed via the selective N-demethylation of the 4-methylpiperazin-1-yl moiety, this metabolite serves as a critical biomarker for evaluating rifampicin's complex autoinduction pharmacokinetics 3. This technical guide provides an in-depth mechanistic analysis of N-demethyl rifampicin, exploring its formation via cytochrome P450 (CYP) pathways, detailing self-validating LC-MS/MS quantification protocols, and discussing its role in therapeutic drug monitoring (TDM).

Mechanistic Causality: Hepatic Clearance and Autoinduction

Rifampicin is characterized by highly variable oral bioavailability, largely dictated by its extensive first-pass intestinal and hepatic metabolism [[4]](). The biotransformation of rifampicin yields several metabolites, predominantly 25-desacetyl rifampicin, 3-formyl rifamycin, and N-demethyl rifampicin 2.

The Autoinduction Loop

Rifampicin is one of the most potent known inducers of the cytochrome P450 oxidase system—specifically CYP3A4, CYP2C9, and CYP2C19—as well as the efflux transporter P-glycoprotein (MDR1) 5. This induction is mechanistically driven by the activation of the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). PXR binds directly to the promoter regions of CYP3A4, upregulating its transcription 5.

Because CYP enzymes (particularly CYP3A4) are primarily responsible for the N-demethylation of the piperazine ring, rifampicin effectively accelerates its own metabolism over time—a phenomenon known as autoinduction 4. Consequently, the plasma concentrations of N-demethyl rifampicin increase relative to the parent drug upon repeated dosing. This makes the N-demethyl/parent ratio a highly valuable metric for assessing the extent of CYP3A4 autoinduction in patients 1.

Metabolism RIF Rifampicin (Parent Drug) PXR Pregnane X Receptor (PXR) Activation RIF->PXR Ligand Binding NDR N-demethyl rifampicin (N-demethylation) RIF->NDR CYP3A4 DAR 25-desacetyl rifampicin (Deacetylation) RIF->DAR Esterases CYP CYP450 Enzymes (CYP3A4 Upregulation) PXR->CYP Transcriptional Induction CYP->NDR Catalyzes EST Hepatic Esterases EST->DAR Catalyzes

Figure 1: Rifampicin autoinduction and PXR-mediated CYP3A4 N-demethylation pathway.

Pharmacokinetics and Data Presentation

In clinical pharmacokinetic studies, the appearance of N-demethyl rifampicin in plasma lags behind the parent drug, consistent with its status as a secondary metabolic product requiring prior absorption and hepatic processing 2. Both rifampicin and its metabolites undergo enterohepatic recirculation, though the metabolites are largely excreted in the bile and eliminated in feces, with only 15-25% of the unchanged dose excreted in urine 4.

Table 1: Physicochemical and Pharmacokinetic Profile of Rifampicin and Key Metabolites

CompoundCAS NumberMetabolic PathwayPrimary CatalystClinical Significance
Rifampicin (Parent) 13292-46-1N/AN/ABroad-spectrum bactericidal activity; potent PXR agonist 5.
25-Desacetyl Rifampicin 16783-99-6DeacetylationHepatic EsterasesMajor active metabolite; retains partial antibacterial efficacy 6.
N-Demethyl Rifampicin 13292-45-0N-demethylationCYP450 (e.g., CYP3A4)Indicator of CYP-mediated clearance and autoinduction 3.

Analytical Workflows: LC-MS/MS Quantification Protocol

To accurately monitor N-demethyl rifampicin in clinical settings, highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are employed [[7]](). The following step-by-step protocol outlines a self-validating system for quantifying N-demethyl rifampicin from human plasma or dried blood spots (DBS).

Rationale for Experimental Choices

Protein precipitation using acetonitrile (ACN) is selected over liquid-liquid extraction (LLE) to ensure maximum recovery of the highly protein-bound (approx. 80%) rifampicin and its slightly more polar N-demethylated metabolite 4. The addition of an isotopically labeled internal standard (IS) prior to extraction is critical. It acts as an internal control to correct for matrix effects and ion suppression during electrospray ionization (ESI), ensuring the protocol is self-validating 7.

Step-by-Step Methodology
  • Sample Preparation: Aliquot 50 µL of human plasma (or a standard 3 mm DBS punch) into a sterile microcentrifuge tube 3.

  • Internal Standard Addition: Spike the sample with 10 µL of the internal standard working solution (e.g., N-Demethyl Rifampicin-d8 at 500 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Causality: The formic acid maintains the analytes in an un-ionized state, improving recovery and stabilizing the ansamycin ring against degradation during extraction.

  • Extraction: Vortex the mixture vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins 7.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. This matches the initial mobile phase conditions and prevents chromatographic peak distortion.

  • Chromatographic Separation: Inject 5 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 × 50 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid) 7.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for N-demethyl rifampicin (e.g., m/z 809.9 → specific product ion) [[3]]().

LCMS S1 Sample Collection (Plasma / DBS) S2 Protein Precipitation (Acetonitrile + IS) S1->S2 S3 Centrifugation & Supernatant Extraction S2->S3 S4 UHPLC Separation (C18 Column) S3->S4 S5 ESI-MS/MS Detection (MRM Mode) S4->S5 S6 Data Quantification (Metabolite Ratios) S5->S6

Figure 2: Self-validating LC-MS/MS workflow for N-demethyl rifampicin quantification.

Trustworthiness and Clinical Utility

The rigorous quantification of N-demethyl rifampicin provides drug development professionals with a precise tool to evaluate drug-drug interactions (DDIs). Because rifampicin induces the metabolism of co-administered drugs that share the CYP3A4 pathway (e.g., bedaquiline, codeine, methadone), monitoring the ratio of N-demethyl rifampicin to parent rifampicin serves as an in vivo phenotypic index of CYP3A4 induction 8. This ensures that therapeutic regimens can be dynamically adjusted, preventing sub-therapeutic exposure and minimizing the risk of acquired drug resistance in mycobacterial infections [[2]]().

References

  • Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults Source: Journal of Antimicrobial Chemotherapy (Oxford Academic) URL:6

  • Pharmacokinetics and pharmacodynamics of drug interactions involving rifampicin, rifabutin and antimalarial drugs Source: Journal of Antimicrobial Chemotherapy (Oxford Academic) URL:5

  • Rifampicin – Pharmacokinetics Source: unil.ch URL:4

  • Comparative pharmacokinetics of rifampicin and 25-desacetyl rifampicin in healthy volunteers after single oral dose administration Source: Farmacia Journal URL:2

  • Pharmacokinetics of oral antimycobacterials and dosing guidance for Mycobacterium avium complex treatment in cystic fibrosis Source: PMC - NIH URL:3

  • Pharmacogenetic determinants of codeine induction by rifampin: the impact on codeine's respiratory, psychomotor and miotic effects Source: PubMed - NIH URL:8

  • Push forward LC-MS-based therapeutic drug monitoring and pharmacometabolomics for anti-tuberculosis precision dosing and comprehensive clinical management Source: PMC - NIH URL:7

  • Rifampicin Impurities and Related Compound Source: Veeprho URL:1

Sources

Exploratory

Molecular Characterization and Analytical Profiling of N-Demethyl Rifampicin (CAS 13292-45-0)

Core Directive & Contextualization Rifampicin ()[1] is a broad-spectrum ansamycin antibiotic critical for the treatment of tuberculosis and other mycobacterial infections. However, the structural complexity of its macroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Directive & Contextualization

Rifampicin ()[1] is a broad-spectrum ansamycin antibiotic critical for the treatment of tuberculosis and other mycobacterial infections. However, the structural complexity of its macrocyclic core and piperazine side chain makes it susceptible to both in vivo metabolic biotransformation and in vitro synthetic degradation. Among its minor metabolites and pharmacopeial impurities, N-Demethyl Rifampicin (CAS 13292-45-0) [2] has emerged as a molecule of intense regulatory scrutiny.

Why the sudden focus on a minor impurity? The answer lies in structural biology and the ICH M7 guidelines for mutagenic impurities. N-Demethyl rifampicin possesses a secondary amine on its piperazine ring, making it a direct precursor to N-Nitroso-N-Desmethyl Rifampicin [3]—a highly potent, cohort-of-concern nitrosamine.

Chemical Ontology & Physicochemical Properties

Rifampicin functions by binding to the β -subunit of bacterial DNA-dependent RNA polymerase. Its structure features a naphthoquinone core spanned by an aliphatic ansa chain, with a 4-methyl-1-piperazinyl moiety attached via an imine bond.

N-Demethyl Rifampicin (also known as N-Desmethyl Rifampicin or 3-[(1-Piperazinylimino)methyl]-rifamycin) differs solely by the absence of the terminal methyl group on the piperazine ring. This seemingly minor 14.03 Da mass shift fundamentally alters the molecule's chemical reactivity, exposing a reactive secondary amine[4].

Quantitative Data Summary: API vs. Impurity
PropertyRifampicin (Parent API)N-Demethyl Rifampicin (Impurity/Metabolite)
CAS Registry Number 13292-46-113292-45-0
Molecular Formula C₄₃H₅₈N₄O₁₂C₄₂H₅₆N₄O₁₂
Molecular Weight 822.94 g/mol 808.91 g/mol
Structural Difference Tertiary amine (4-methylpiperazine)Secondary amine (piperazine)
Primary Regulatory Concern Efficacy / HepatotoxicityNitrosamine Precursor (ICH M7)

Metabolic and Degradation Pathways

Understanding the origin of CAS 13292-45-0 requires examining both pharmacokinetic and synthetic pathways.

  • In Vivo Metabolism: Rifampicin is a known inducer and substrate of hepatic Cytochrome P450 enzymes, particularly CYP3A4. While the primary metabolic route is deacetylation at the 25-position (yielding 25-O-desacetylrifampicin), oxidative N-demethylation of the piperazine ring occurs as a secondary pathway, producing N-demethyl rifampicin[].

  • In Vitro Degradation: During API synthesis or prolonged storage under oxidative conditions, the N-methyl group can be lost. If residual nitrites are present (often from raw materials, water, or excipients) and the microenvironment is mildly acidic, the secondary amine of N-demethyl rifampicin undergoes rapid nitrosation[3].

Pathway Rif Rifampicin CAS: 13292-46-1 NDem N-Demethyl Rifampicin CAS: 13292-45-0 Rif->NDem Oxidative N-Demethylation (CYP3A4 / Degradation) Nitroso N-Nitroso-N-Desmethyl Rifampicin NDem->Nitroso Nitrosation (Nitrites + Acidic pH)

Caption: Transformation pathway from Rifampicin API to mutagenic nitrosamine via N-demethylation.

Analytical Methodology: UHPLC-MS/MS Protocol

To accurately quantify N-demethyl rifampicin at trace levels (parts-per-billion) and prevent false positives, a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required[6]. As a Senior Application Scientist, I emphasize that ansamycins are notorious for chelating metal ions and exhibiting severe carryover. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Workflow Prep Sample Preparation (Protein Ppt / SPE) LC UHPLC Separation (C18, Shallow Gradient) Prep->LC MS ESI-MS/MS (Positive MRM Mode) LC->MS Data Data Processing (ICH M7 Compliance) MS->Data

Caption: Self-validating UHPLC-MS/MS workflow for trace quantification of N-Demethyl Rifampicin.

Step-by-Step Workflow & Mechanistic Causality:

Phase 1: Sample Preparation

  • Procedure: Aliquot 100 µL of plasma or dissolved API solution. Add 10 µL of internal standard ()[7]. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold acetonitrile effectively precipitates matrix proteins while keeping the lipophilic rifamycin core in solution. The addition of 0.1% formic acid stabilizes the imine bond, preventing spontaneous hydrolysis during extraction. The use of an isotopically labeled internal standard is the cornerstone of self-validation, automatically correcting for matrix effects and variable extraction recoveries.

Phase 2: Chromatographic Separation

  • Procedure: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a shallow gradient from 20% B to 80% B over 8 minutes. Critical: Use PEEK (polyetheretherketone) tubing or bio-inert hardware.

  • Causality: The shallow gradient ensures baseline resolution between the parent Rifampicin and the N-demethyl impurity. If they co-elute, the high concentration of the parent API will cause severe ion suppression in the MS source, masking the impurity. PEEK hardware is mandated because the naphthoquinone core of rifamycins actively chelates to the iron/nickel in standard stainless steel tubing, causing peak tailing and catastrophic carryover.

Phase 3: ESI-MS/MS Detection

  • Procedure: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

    • Rifampicin: m/z 823.4 791.4

    • N-Demethyl Rifampicin: m/z 809.4 777.4

  • Causality: The precise mass difference of 14 Da is clearly distinguishable. Monitoring the specific product ions ensures that isobaric matrix interferences do not trigger false positives.

Phase 4: System Suitability & Self-Validation

  • Procedure: Before sample analysis, inject a System Suitability Test (SST) mix containing the Lower Limit of Quantification (LLOQ). The signal-to-noise (S/N) ratio must exceed 10:1. Follow the SST with two consecutive blank solvent injections.

  • Causality: The blank injections validate the absence of system carryover. If N-demethyl rifampicin appears in the blank, the system must be flushed with a highly organic wash solvent (e.g., 50:50 Isopropanol:Acetonitrile with 0.1% formic acid) before proceeding. This built-in logic gate guarantees trustworthiness.

Conclusion

N-Demethyl Rifampicin (CAS 13292-45-0) is far more than a simple pharmacokinetic curiosity; it is a critical quality attribute in modern drug manufacturing. Because of its secondary amine structure, it acts as the direct precursor to mutagenic nitrosamines. By employing rigorous, self-validating LC-MS/MS protocols utilizing bio-inert hardware and stable isotope internal standards, analytical scientists can ensure pharmacopeial compliance and safeguard patient health.

References

  • Veeprho - N-Demethyl Rifampicin | CAS 13292-45-0. Source: Veeprho Pharmaceuticals. [Link]

  • Veeprho - N-Nitroso N-Desmethyl Rifampicin. Source: Veeprho Pharmaceuticals. [Link]

  • ResearchGate - Quantification of Rifapentine, a Potent Anti-Tuberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis. Source: ResearchGate. [Link]

Sources

Foundational

In Vitro Biological Activity of 4-N-Demethylrifampicin: A Technical Guide for Target-Specific Polymerase Inhibition

Executive Summary 4-N-demethylrifampicin (CAS 13292-45-0), a primary metabolite of the ansamycin antibiotic rifampicin, is a highly specialized molecule in polymerase pharmacology 1. While its parent compound is the corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-N-demethylrifampicin (CAS 13292-45-0), a primary metabolite of the ansamycin antibiotic rifampicin, is a highly specialized molecule in polymerase pharmacology 1. While its parent compound is the cornerstone of Mycobacterium tuberculosis treatment, 4-N-demethylrifampicin exhibits a unique pharmacological divergence. It retains potent antibacterial properties while demonstrating significantly enhanced inhibitory activity against viral RNA-dependent DNA polymerases (reverse transcriptases) found in oncogenic viruses and leukemic cells 2, 3. This whitepaper details the structural causality, quantitative biological activity, and self-validating experimental frameworks required to evaluate this compound in vitro.

Physicochemical Profile & Structural Causality

  • Molecular Formula: C₄₂H₅₆N₄O₁₂ 4

  • Molecular Weight: 808.91 g/mol 4

  • Structural Identity: 4-N-demethylrifampicin is characterized by the absence of the N-methyl group on the piperazine ring of the rifampicin molecule.

Mechanistic Causality: Why Demethylation Alters Specificity

The mechanism of action of ansamycins relies heavily on the steric conformation of their ansa chain and the functional groups attached to the naphthoquinone core.

  • Bacterial RNAP Inhibition: Rifampicin binds to a highly conserved pocket in the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP). It sterically occludes the RNA transcript elongation pathway when the nascent chain is 2-3 nucleotides long 5, 6. 4-N-demethylrifampicin maintains this binding capability, preserving its efficacy against multi-drug resistant M. tuberculosis7.

  • Viral Reverse Transcriptase (RT) Inhibition: Wild-type rifampicin is a poor inhibitor of viral RT. However, the removal of the bulky N-methyl group in 4-N-demethylrifampicin drastically reduces steric hindrance. This structural relaxation allows the molecule to access and tightly bind the reverse transcriptases found in oncogenic RNA viruses (e.g., Rauscher leukemia virus, Avian myeloblastosis virus) and human leukemic cells, halting RNA-directed DNA synthesis 3, 8.

MoA Compound 4-N-demethylrifampicin Target1 Bacterial DNA-dependent RNA Polymerase (β subunit) Compound->Target1 High Affinity Target2 Viral RNA-dependent DNA Polymerase (RT) Compound->Target2 Enhanced Affinity vs Rifampicin Effect1 Steric occlusion of RNA transcript elongation Target1->Effect1 Effect2 Inhibition of RNA-directed DNA synthesis Target2->Effect2 Outcome1 Bactericidal Activity (e.g., M. tuberculosis) Effect1->Outcome1 Outcome2 Antiviral / Antineoplastic Activity Effect2->Outcome2

Mechanism of action of 4-N-demethylrifampicin across bacterial and viral polymerase targets.

Quantitative Biological Activity

The following table synthesizes the comparative in vitro activity of 4-N-demethylrifampicin versus its parent compound across distinct polymerase targets, demonstrating the critical therapeutic window it occupies.

Target PolymeraseRifampicin Affinity4-N-demethylrifampicin AffinityPrimary Mechanism of Action
Bacterial DNA-dependent RNAP High (+++)Moderate-High (++)Steric occlusion of the β-subunit
Viral RNA-dependent DNA Polymerase Low (+)High (+++)Inhibition of RNA-directed DNA synthesis
Mammalian Cellular DNA Polymerase None (-)None (-)N/A (Maintains therapeutic selectivity)

Self-Validating Experimental Protocols

To accurately quantify the in vitro biological activity of 4-N-demethylrifampicin, researchers must employ self-validating assay systems. When working with complex viral or leukemic cell extracts, it is imperative to rule out confounding enzymatic activities (e.g., cellular DNA-directed DNA synthesis) to ensure the observed inhibition is strictly targeting the reverse transcriptase 9.

Protocol: Viral Reverse Transcriptase (RT) Inhibition Assay

Workflow Step1 Prepare Viral Extract / RT Step2 Incubate with 4-N-demethylrifampicin Step1->Step2 Step3 Add Template/Primer & dNTPs (incl. 3H-dTTP) Step2->Step3 Step4 Precipitate DNA (TCA) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Self-validating in vitro workflow for quantifying viral reverse transcriptase inhibition.

Step-by-Step Methodology:
  • Enzyme Preparation: Isolate the viral RT (e.g., from Avian Myeloblastosis Virus) or prepare a cytoplasmic "pellet" fraction from stimulated lymphocytes 9.

  • Inhibitor Pre-incubation: Incubate the enzyme extract with varying concentrations of 4-N-demethylrifampicin (0 to 300 µg/mL) in a buffer containing 50 mM Tris-HCl (pH 7.8), 80 mM KCl, and 12 mM MgCl₂.

    • Causality: Pre-incubation is critical because the inhibitor-enzyme complex formation is temperature- and time-dependent. Adding the ansamycin inhibitor after transcription initiation drastically reduces efficacy, as the enzyme-template complex becomes sterically protected 10.

  • Substrate Addition: Initiate the reaction by adding a synthetic template/primer complex (e.g., poly(rA)·oligo(dT)₁₂₋₁₈ at 40 µg/mL) and a dNTP mix containing [³H]-dTTP (specific activity ~500 cpm/pmol).

  • Validation Controls (The Self-Validating System):

    • Control A (RNase Treatment): Pre-treat a parallel reaction aliquot with RNase A (20 µg/mL). If the [³H]-dTTP incorporation drops to baseline, it confirms the synthesis is strictly RNA-directed 9.

    • Control B (Actinomycin D): Add Actinomycin D (50 µg/mL) to another aliquot. Actinomycin D inhibits DNA-directed DNA synthesis but not RNA-directed synthesis. Sustained activity in this control confirms the target is the viral RT, not a contaminating host cellular DNA polymerase 9.

  • Termination and Precipitation: After 30 minutes at 37°C, quench the reaction by adding cold 5% trichloroacetic acid (TCA) containing 1% sodium pyrophosphate to precipitate the synthesized radiolabeled DNA.

  • Quantification: Filter the precipitates through glass-fiber filters (e.g., GF/C), wash extensively with 5% TCA and 95% ethanol, dry, and quantify via liquid scintillation counting. Calculate the IC₅₀ based on the dose-response curve.

Conclusion

4-N-demethylrifampicin is a highly versatile pharmacological tool. By understanding the structural causality behind its dual-target affinity—specifically how the removal of a single methyl group reduces steric hindrance to unlock reverse transcriptase inhibition—researchers can leverage this metabolite for both advanced anti-tubercular drug development and the targeted inhibition of oncogenic viruses.

References

  • N-Demethyl Rifampin | CAS 13292-45-0 - Santa Cruz Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF84Wd_gF9R8KJsqPJeIofwh38nP2weFy5GTgY5dlOer_AX0FfGVm_2M26TnuGbxEEvMCsGEQMr76iqJdwDBCLE1qfWY4R4naLDDeUSU_z_U3OQxf34sw2BtKppGi0Tv_AZT2YmX6jVNcMvUbVnlm10]
  • N-Demethyl Rifampin - VIVAN Life Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUDvbLOuUf1C8-yO2YOveTrdaaod1zyTojUZaw-R3YvtPeP27CZUtVF7KM7RPVX055PZ_l3DJTccn-w3I8KtgH8_SJ2C3LzsW-mdk3geVvKKt5YWQBb9qkwnwhaUC2LFm9oW9eNgBtp99si0imlg==]
  • Streptovaricins inhibit RNA Dependent DNA Polymerase Present in an Oncogenic RNA Virus - Nature.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTTtyT0FYN2Nr4XZRcdQOnrsgMJCZ6SOchDE5QCg9oXCuIvcqFjd97lSWVP6RCoSrAfYvbxYMTh2Q69YBCk-ldtZkeRAIn1DVDSaB5maExFmp9mH5U_QLOY73PrORLCT3aCrTURYiBhgUqrA==]
  • Bacterial RNA Polymerase Inhibitors: An Organized Overview of their Structure, Derivatives, Biological Activity and Current Clinical Development Status - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET_ctpsMulb6nG89l44Pys-Rdt07zpUOQB6YoZt1Rrq_aZ5Fdjxi66u1DBMyl9FOrZHrbMNNnJOBII74_IVjLLWAvKdlR_L84hQcny7WO9Ug_l-H2xWxY0eg_Rn8UjV7MXRknRllL5kt76Ye7Z4aQVkkPgLWyv59OM_SPOPpWAIyQgLvAmKhBHu9LgFeWiL94EILlH5ZMz_unZZycI0FREuLPn8hVdBlu4UhmZqwjW8wSXF3IVfI1wKbLwL8osIQmsn9dIM8HmJb1k9XVlUUFN-j05_jpj128qEDDlOLJD1adYWtil3nNnfBPgSM-6x1fJ9kh0IX-aEqPTjOgV9KwGoVg==]
  • Reverse Transcriptase From Mason-Pfizer Monkey Tumor Virus, Avian Myeloblastosis Virus, and Rauscher Leukemia Virus and Its Response to Rifamycin Derivatives - Oxford Academic (JNCI).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3yEU8vhjlSuRap6wnK-4dnpyA7S8dlDNIOwBrcozrc_-P_-OxnUtdvxD8LodtIjbE2vy3q-sq-O8AoJk6UV3Y5XlH2AP7mB6pAdC3e5r6W0A6ljSWjIWSslq0-sNSm7iJt1DGdv4uPB3-zJkxhhhmCw==]
  • rifamycin suppliers USA - American Chemical Suppliers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo7sXHWwOS4-4n-S9yJzrw372WWMboGGqIV8kxaRLLAGN13GJFGP4MBmIAYDpJfcgJ-owYhYp1A-yowsUTshJL_b9yjvlu1-8qCHDb8X8LC3XEL9v7OI4mdAtpxZdh9HTgbAzod8tshAj4kOjFJobql_qb402sTZNiSVTTtOgOF9A=]
  • Rifamycins: A General View - Annual Review of Microbiology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9vMdyRPhQOaMj8ItWHB1GupRJ4MZfUj_qXJuTV0LdOc8CHj6_qF3afz9qbrtUWNgZb1jVA7PMGMuBZfJEgUxpGdnkH9ZuhXJlTy4Vdt4j3GRaDHPf2_xz3A4XBa7036gfsA64aDp1Ou-mxWgUvxEpo_-QH0x6]
  • Rifampicin manufacturers and suppliers in india - ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz-UnwiIKJT_l29LaN5KJXCeOv66QxcOwqQz8M6l1lt4xYDNkSf5XZuFQf9aqKMkVl8Q1Ka0fJTiAWXBCuGAH2CQXHfWyl0ZOHY6FftRSXsywRODoQ9sVYV4pO_67Xd6QRaXjdTP5S_F-sCvBnetQ5KapvHm0CCuTTTg==]
  • Stimulated Normal Human Lymphocytes Contain a Ribonuclease-Sensitive DNA Polymerase Distinct from Viral RNA-Directed DNA Polymerase - PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_P5zlBrng5j_GOP3v5rf6OT80_4W1FO3H8reIhh9AE-1HmHD8g9pOwnao_5vscx-wqc_SQaMkXDKhuan6BVfVSUMCteiSAqeoMgaKucG6xrvR3tZ7cqVi1z2WXbHArotS5kLR-txEtDnjaAKUuPo=]
  • Antiviral Drugs which Inhibit Transformation of Cells by Viruses - Karger.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLUA-30W6Vy-vQ_Zmnj0fyef95SqyJQCPF-zkLADudHdIXEnyiZXiI3EnrNj0hta3mAky9xdLzGeuHkKD0_4xOEjhtdu_1fswOY_eYzmSRoDom91RDKk6GTe1vP3YCz1zuF2NpD91v2epQd9_uzDxNeNPlc5XYwFqnoA==]

Sources

Exploratory

Unlocking the Retroviral Inhibition Potential of N-Demethyl Rifampicin: A Technical Guide to Reverse Transcriptase Targeting

Executive Summary Rifamycins have long been established as potent inhibitors of bacterial DNA-dependent RNA polymerases. However, structural modifications to the rifamycin SV scaffold have unveiled a secondary, highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rifamycins have long been established as potent inhibitors of bacterial DNA-dependent RNA polymerases. However, structural modifications to the rifamycin SV scaffold have unveiled a secondary, highly valuable pharmacological profile: the inhibition of RNA-directed DNA polymerase, commonly known as reverse transcriptase (RT). As a Senior Application Scientist specializing in polymerase assays, I have found that understanding the precise structure-activity relationships of these derivatives is critical for designing effective antiviral and anti-leukemic screening pipelines.

This whitepaper dissects the mechanistic potential of N-demethyl rifampicin (3-piperazinoiminomethyl rifamycin SV), detailing the causality behind its selective inhibition of viral reverse transcriptases and providing a self-validating experimental framework for evaluating its efficacy in the laboratory.

Structural Biology & Mechanism of Action

The core causality behind the antiviral activity of rifamycin derivatives lies in the steric and electronic modifications at the C-3 position of the ansa chain. Wild-type rifampicin, which features a 4-methylpiperazinyl group, is highly specific to bacterial polymerases but exhibits negligible activity against viral reverse transcriptases.

The removal of the methyl group to yield N-demethyl rifampicin fundamentally alters the molecule's interaction with the enzyme. This demethylation changes the basicity of the piperazine ring and reduces steric clash, allowing the molecule to access and bind the hydrophobic allosteric pockets of viral reverse transcriptases, such as those found in the Rauscher Leukemia Virus (RLV) and Avian Myeloblastosis Virus (AMV) 1.

Crucially, N-demethyl rifampicin demonstrates a preferential inhibitory effect against viral polymerases and leukemic DNA polymerases over normal cellular DNA polymerases 2. While bulkier lipophilic substitutions (such as octyloxime or benzyl groups) can force stronger absolute inhibition, they often do so at the cost of specificity, leading to off-target inhibition of host cellular polymerases 3.

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the therapeutic window of N-demethyl rifampicin, we must compare its biochemical profile against other derivatives. The table below summarizes the causality between C-3 side-chain elongation and enzyme selectivity.

DerivativeC-3 R-Group ModificationViral RT InhibitionCellular Pol InhibitionSelectivity Profile
Rifampicin 4-methylpiperazinylWeak / InactiveWeakBaseline
N-demethyl rifampicin piperazinyl (N-demethyl)ModerateWeakHigh
Benzyl-demethyl rifampicin 4-benzylpiperazinylStrongModerateModerate
Octyloxime rifamycin octyloximeVery StrongStrongLow (High Toxicity)

Data synthesized from classical comparative polymerase inhibition assays 1, 3.

Experimental Methodologies: Self-Validating Protocols

In my experience optimizing high-throughput screening assays, the most common point of failure is the inability to distinguish between true allosteric enzyme inhibition and non-specific template intercalation. To ensure scientific integrity, the protocol detailed below is designed as a self-validating system .

By utilizing a dual-arm pre-incubation strategy, we force the assay to prove its own mechanism. Because rifamycin derivatives bind the free enzyme rather than the enzyme-template complex, altering the order of reagent addition acts as an internal control.

Workflow N1 1. RT Expression & Lysis (Recombinant Viral RT) N2 2. Affinity Purification (Remove Host Polymerases) N1->N2 N3 3. Assay Branching (Self-Validation Setup) N2->N3 A1 Arm A: Pre-incubate Enzyme + N-demethyl rifampicin N3->A1 Target Binding A2 Arm B: Pre-incubate Enzyme + Template/Primer N3->A2 Control B1 Add Template/Primer + dNTPs A1->B1 B2 Add N-demethyl rifampicin + dNTPs A2->B2 C1 Quantify Polymerization (Fluorometric Readout) B1->C1 B2->C1 V1 Validation Check: IC50 (Arm A) < IC50 (Arm B) Confirms Allosteric Binding C1->V1

Self-validating workflow for RT inhibition assays.

Step-by-Step Methodology: Cell-Free RT Inhibition Kinetics

Step 1: Reagent Preparation

  • Prepare purified viral RT (e.g., AMV or RLV RT) in a standard reaction buffer (50 mM Tris-HCl pH 8.0, 5 mM DTT, 60 mM KCl).

  • Prepare the synthetic template-primer complex: Poly(rA)·oligo(dT)₁₂₋₁₈.

  • Dissolve N-demethyl rifampicin in DMSO (ensure final assay DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation).

Step 2: The Self-Validating Dual-Arm Pre-incubation

  • Arm A (Target Validation): Incubate 50 ng of RT with varying concentrations of N-demethyl rifampicin for 15 minutes at 37°C. Causality: This allows the inhibitor to access and lock into the free enzyme's allosteric pockets before steric hindrance from the large template occurs.

  • Arm B (Mechanistic Control): Incubate 50 ng of RT with the Poly(rA)·oligo(dT) template for 15 minutes at 37°C. Causality: Pre-forming the initiation complex physically blocks the allosteric sites. If the drug is a true RT inhibitor and not a promiscuous DNA intercalator, it will show significantly reduced efficacy in this arm.

Step 3: Reaction Initiation

  • Arm A: Initiate the reaction by adding the Poly(rA)·oligo(dT) template and a dNTP mix containing a tracer (e.g., [³H]dTTP or a fluorescent analog) 4.

  • Arm B: Initiate the reaction by adding N-demethyl rifampicin and the dNTP mix.

Step 4: Quenching and Readout

  • Allow polymerization to proceed for exactly 30 minutes at 37°C.

  • Quench the reaction by adding 0.5 M EDTA to chelate the divalent cations (Mg²⁺/Mn²⁺), instantly halting polymerase activity.

  • Quantify product formation via liquid scintillation counting (if radiometric) or microplate fluorometry.

Step 5: Data Validation Logic

  • Calculate the IC₅₀ for both arms. A valid, target-specific inhibition profile requires the IC₅₀ of Arm A to be significantly lower than the IC₅₀ of Arm B. If the IC₅₀ values are identical, the researcher must halt the pipeline and troubleshoot for compound aggregation or non-specific nucleic acid binding.

Conclusion

N-demethyl rifampicin represents a critical structural transition point in the rifamycin family, bridging the gap between antibacterial efficacy and antiviral reverse transcriptase inhibition. By understanding the causality of its binding kinetics and employing self-validating assay architectures, drug development professionals can better leverage this scaffold for next-generation retroviral and oncogenic therapies.

References

  • Gallo, R. C., et al. "Reverse Transcriptase From Mason-Pfizer Monkey Tumor Virus, Avian Myeloblastosis Virus, and Rauscher Leukemia Virus and Its Response to Rifamycin Derivatives." JNCI: Journal of the National Cancer Institute. [Link]

  • "Rifamycin Antibiotics: Inhibitors of Rauscher Murine Leukemia Virus Reverse Transcriptase and of Purified DNA Polymerases From Human Normal and Leukemic Lymphoblasts." JNCI: Journal of the National Cancer Institute.[Link]

  • Green, M., et al. "3-Cyclic Amine Derivatives of Rifamycin: Strong Inhibitors of the DNA Polymerase Activity of RNA Tumor Viruses." PNAS. [Link]

  • "Inhibition of Three Nucleotide Polymerases by Rifamycin Derivatives." PNAS. [Link]

Sources

Foundational

Toxicity Profile of N-Demethyl Rifampicin in Mammalian Cell Lines: A Mechanistic and Methodological Guide

Executive Summary Rifampicin is classically recognized as a potent, highly specific inhibitor of bacterial DNA-dependent RNA polymerase. However, specific structural modifications—most notably the synthesis of its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rifampicin is classically recognized as a potent, highly specific inhibitor of bacterial DNA-dependent RNA polymerase. However, specific structural modifications—most notably the synthesis of its derivative N-demethyl rifampicin (also known as 4-N-demethylrifampicin or AF/AP)—fundamentally alter its target affinity. This technical guide explores the unique cytotoxicity profile of N-demethyl rifampicin in mammalian cell lines, detailing its selective inhibition of eukaryotic and viral DNA polymerases, its immunomodulatory effects, and the rigorous experimental workflows required to accurately quantify its toxicity.

Molecular Mechanisms of Mammalian Cytotoxicity

Unlike its parent compound, which exhibits minimal toxicity in eukaryotic cells, N-demethyl rifampicin demonstrates a pronounced, selective cytotoxicity toward mammalian cells, particularly those undergoing viral transformation or malignant proliferation.

The primary driver of this toxicity is the compound's ability to inhibit RNA-dependent DNA polymerase (reverse transcriptase) and cellular DNA polymerases. Research published in1 has demonstrated that human leukemic cells contain DNA polymerase activity that is markedly more susceptible to inhibition by N-demethyl rifampicin than the polymerases found in normal, resting lymphocytes[1]. Furthermore, studies in 2 confirm that N-demethylrifampicin inhibits leukemic polymerases much more strongly than analogous normal enzymes, establishing a clear mechanism for its selective toxicity[2].

This differential affinity creates a therapeutic window where transformed cells experience catastrophic S-phase cell cycle arrest and subsequent apoptosis, while normal proliferating cells remain relatively unaffected at lower concentrations[3].

Mechanism NDR N-Demethyl Rifampicin RT Viral Reverse Transcriptase NDR->RT Strong Inhibition DNAP Mammalian DNA Polymerase NDR->DNAP Moderate Inhibition DNA_Syn Inhibition of DNA Synthesis RT->DNA_Syn DNAP->DNA_Syn Cell_Cycle S-Phase Cell Cycle Arrest DNA_Syn->Cell_Cycle Apoptosis Apoptosis (Transformed Cells) Cell_Cycle->Apoptosis High Susceptibility Survival Survival (Normal Cells) Cell_Cycle->Survival Low Susceptibility

Fig 1: Mechanistic pathway of N-demethyl rifampicin inducing selective apoptosis.

Quantitative Toxicity Metrics Across Cell Lines

The cytotoxicity of N-demethyl rifampicin is highly context-dependent. Its impact varies significantly based on the cell lineage, transformation status, and the specific proliferation pathways active within the target cells. The table below synthesizes the quantitative toxicity profile across various mammalian cell models based on established literature.

Cell Line TypeExample ModelN-Demethyl Rifampicin Toxicity ProfilePrimary Mechanism of Action
Human Leukemic Lymphoblasts CCRF-CEMHigh sensitivity; profound growth inhibitionDNA polymerase inhibition[1]
Normal Human Lymphocytes Primary PBMCModerate sensitivity (~80 µg/mL)Suppression of effector cell formation[4]
Transformed Fibroblasts MSV-transformedHigh sensitivity; focus formation inhibitedSelective growth inhibition of transformed state[3]
Murine Bone Marrow CFU-GMLow sensitivity; minimal effect on coloniesInsensitive to polymerase inhibition at standard doses[4]

Immunomodulatory Toxicity and Cellular Effects

Beyond direct oncologic cytotoxicity, N-demethyl rifampicin exerts specific immunomodulatory toxicities. At concentrations around 80 µg/mL, the compound significantly reduces 3 H-thymidine incorporation, inhibiting the mixed leukocyte reaction (MLR) in both human and murine lymphoid cells, as documented by 5[4].

Interestingly, while it profoundly suppresses the formation of cytotoxic effector cells and humoral antibody-producing cells (plaque-forming cells)[6], it has a negligible effect on the formation of myeloid colonies in bone marrow cultures[4]. This proves that the cellular processes driving adaptive immune expansion are distinctly sensitive to the polymerase-inhibiting effects of the drug, whereas basal hematopoietic progenitor proliferation utilizes pathways that bypass this toxicity.

Self-Validating Experimental Protocols

To accurately profile the toxicity of N-demethyl rifampicin, researchers must deploy assays that distinguish between primary DNA synthesis arrest and secondary metabolic failure. The following dual-assay workflow is designed as a self-validating system.

Protocol Seed 1. Cell Seeding Treat 2. Drug Treatment Seed->Treat Split Treat->Split Assay1 3A. 3H-Thymidine Assay Split->Assay1 DNA Synthesis Assay2 3B. MTT Viability Assay Split->Assay2 Metabolism Read1 4A. Scintillation Count Assay1->Read1 Read2 4B. Absorbance Read Assay2->Read2

Fig 2: Dual-assay experimental workflow for validating N-demethyl rifampicin cytotoxicity.

Step 1: Differential Cell Seeding
  • Action: Seed both a transformed lineage (e.g., CCRF-CEM) and a primary normal lineage (e.g., PBMCs) at 1×104 cells/well in 96-well plates.

  • Causality: Toxicity is not an absolute metric but a relative one. By running a normal proliferating cell line in parallel with a leukemic line, the assay self-validates the selective nature of N-demethyl rifampicin's polymerase inhibition, preventing false assumptions of universal cytotoxicity.

Step 2: Compound Preparation and Controlled Treatment
  • Action: Treat cells with an AF/AP concentration gradient (0, 10, 20, 40, 80, 160 µg/mL). Include a 0.1% DMSO vehicle control and a 1 µM Aphidicolin positive control.

  • Causality: N-demethyl rifampicin is highly lipophilic and requires DMSO for solubility. The strict 0.1% DMSO cap ensures the solvent does not artificially permeabilize the mammalian membrane, which would skew viability readouts. Aphidicolin serves as a mechanistic positive control, as it is a known specific inhibitor of DNA polymerase α , perfectly mirroring AF/AP's suspected mechanism of action.

Step 3: Orthogonal Readouts (The Dual-Assay System)
  • Action: Split the treated cohorts. Subject Cohort A to a 3 H-Thymidine incorporation assay (pulsed with 1 µCi/well for the final 6 hours). Subject Cohort B to an MTT metabolic assay.

  • Causality: This is the core of the self-validating system. If N-demethyl rifampicin solely acted as a general metabolic poison, both assays would drop simultaneously. However, because its true target is DNA polymerase, the 3 H-Thymidine assay (measuring direct DNA synthesis) will show a sharp, early decline, while the MTT assay (measuring mitochondrial reductase activity) will lag, only dropping once the cells formally enter apoptosis. This divergence proves the mechanism of action rather than just observing cell death.

Conclusion

The toxicity profile of N-demethyl rifampicin in mammalian cell lines is defined by its targeted inhibition of DNA polymerases, resulting in a selective vulnerability for transformed and highly proliferative immune cells. By utilizing orthogonal, self-validating experimental designs, researchers can accurately leverage this compound not just as an antibiotic derivative, but as a precise molecular tool for interrogating eukaryotic DNA synthesis and viral transformation pathways.

References

  • [6] Quantification of Rifapentine, a Potent Anti-Tuberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis. ResearchGate. 6

  • [1] Stimulated Normal Human Lymphocytes Contain a Ribonuclease-Sensitive DNA Polymerase Distinct from Viral RNA-Directed DNA Polymerase. PNAS. 1

  • [2] MEDICINAL CHEMISTRY—III. Ethernet.edu.et. 2

  • [3] Antiviral Drugs which Inhibit Transformation of Cells by Viruses. Karger Publishers. 3

  • [4] EFFECT OF RIFAMYCIN-SV DERIVATIVES ON IMMUNOLOGIC RESPONSES IN CULTURE. Oxford University Press. 5

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-demethyl rifampicin quantification

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of N-Demethyl Rifampicin Executive Summary The quantification of N-demethyl rifampicin (CAS 13292-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of N-Demethyl Rifampicin

Executive Summary

The quantification of N-demethyl rifampicin (CAS 13292-45-0)—a critical metabolite and degradation impurity of the first-line antitubercular drug rifampicin—presents unique analytical challenges due to its complex macrocyclic structure and chemical instability. As a Senior Application Scientist, I have designed this protocol to address not only the chromatographic separation of this compound but also the critical regulatory context surrounding it. N-demethyl rifampicin contains a reactive secondary amine, making it a direct precursor to N-nitroso-N-desmethyl rifampicin, a highly potent Nitrosamine Drug Substance Related Impurity (NDSRI) strictly regulated by the FDA and EMA[1][2]. This guide provides a self-validating, mechanistically grounded HPLC workflow for its accurate quantification in pharmaceutical formulations and biological matrices.

Mechanistic Context: Why Quantify N-Demethyl Rifampicin?

Rifampicin undergoes spontaneous hydrolysis and enzymatic metabolism, leading to the loss of a methyl group from its piperazine ring to form N-demethyl rifampicin. While historically monitored simply as a degradation product, recent regulatory scrutiny has elevated its importance.

The Causality of Nitrosation: Secondary amines like N-demethyl rifampicin are highly susceptible to nitrosation in the presence of trace nitrites (often found in excipients or water). This reaction forms N-nitroso-N-desmethyl rifampicin, a mutagenic NDSRI[1]. Therefore, quantifying the N-demethyl precursor is a mandatory risk mitigation strategy in drug development to ensure final product safety and compliance with ICH M7 guidelines[2].

Pathway Rif Rifampicin (Tertiary Amine) NDemethyl N-Demethyl Rifampicin (Secondary Amine) Rif->NDemethyl Demethylation NDSRI N-Nitroso-N-Desmethyl Rifampicin (Mutagenic NDSRI) NDemethyl->NDSRI Nitrosation Nitrite Nitrosating Agents (e.g., Nitrites) Nitrite->NDSRI Reacts with

Figure 1: Degradation and nitrosation pathway of Rifampicin to its mutagenic NDSRI.

Method Development Strategy: The Causality Behind the Chemistry

To develop a robust assay, every chromatographic parameter must be selected based on the physicochemical properties of the analyte.

  • Sample Stabilization (The Antioxidant Imperative): Rifamycins contain a hydroquinone-like moiety that rapidly oxidizes to quinone derivatives upon exposure to air or light. Causality: To prevent the artifactual loss of N-demethyl rifampicin during extraction, Ascorbic Acid must be added to the sample matrix. Ascorbic acid acts as a sacrificial reducing agent, maintaining the structural integrity of the analyte throughout the workflow[3].

  • Mobile Phase pH Control: N-demethyl rifampicin possesses both a basic secondary amine (piperazine ring) and acidic phenolic hydroxyls. Causality: If the mobile phase pH is not strictly controlled, the secondary amine will interact with residual silanol groups on the silica stationary phase, causing severe peak tailing. Utilizing a 0.01 M monobasic sodium phosphate buffer adjusted to pH 4.5 ensures the molecule remains in a consistent ionization state, yielding sharp, symmetrical peaks[4].

  • Stationary Phase Selection: A high-density, end-capped C18 column (e.g., Phenomenex Luna or Waters Atlantis dC18) is required to provide the hydrophobic retention necessary to resolve the demethylated impurity from the highly lipophilic parent drug[4][5].

Experimental Protocol

Reagents and Materials
  • Standards: N-Demethyl Rifampicin Reference Standard (>99% purity) and Rifampicin API.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), and Dichloromethane (DCM).

  • Buffer: 0.01 M Monobasic Sodium Phosphate, adjusted to pH 4.5 ± 0.1 with dilute phosphoric acid.

  • Stabilizer: 1% (w/v) Ascorbic acid solution in LC-MS grade water.

Chromatographic Conditions

Separation is achieved using a gradient elution profile to ensure the elution of highly retained lipophilic matrix components while resolving the analytes of interest. Detection is performed via a Photodiode Array (PDA) detector set to 254 nm (for universal chromophore detection) or 337 nm (specific to the rifamycin core)[4][5].

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer pH 4.5)% Mobile Phase B (Acetonitrile)
0.01.06040
5.01.06040
8.01.03070
12.01.03070
12.11.06040
15.01.06040
Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

Causality: MTBE and DCM (70:30, v/v) provide the optimal dielectric constant to selectively partition the hydrophobic N-demethyl rifampicin from aqueous matrices while precipitating polar proteins and leaving endogenous interferences behind[4].

  • Aliquot: Transfer 500 µL of the sample (plasma or solubilized formulation) into a 2 mL light-protected microcentrifuge tube.

  • Stabilize: Add 50 µL of 1% Ascorbic acid solution and vortex for 10 seconds[3].

  • Extract: Add 1.0 mL of extraction solvent (MTBE:DCM, 70:30 v/v).

  • Partition: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Dry: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute: Reconstitute the dried residue in 200 µL of Mobile Phase A:B (60:40), vortex, and transfer to an HPLC autosampler vial.

Workflow Sample 1. Sample Preparation Add Ascorbic Acid -> LLE Extraction Chrom 2. Chromatographic Separation C18 Column, pH 4.5 Buffer/ACN Sample->Chrom Detect 3. UV/PDA Detection λ = 254 nm / 337 nm Chrom->Detect Quant 4. Data Analysis & Quantification Integration & Calibration Detect->Quant

Figure 2: Step-by-step HPLC workflow for N-demethyl rifampicin quantification.

Self-Validating System: System Suitability Testing (SST)

A protocol is only as reliable as its internal controls. Before analyzing unknown samples, the HPLC system must self-validate to prove it is fit for purpose. Inject a 10 µg/mL System Suitability standard mix (containing Rifampicin and N-demethyl rifampicin) and verify the following parameters against ICH Q2(R1) guidelines. If the system fails these criteria, the run must be aborted and the mobile phase/column evaluated.

Table 2: System Suitability and Validation Acceptance Criteria

ParameterTarget Value / Acceptance CriteriaMechanistic Purpose
Resolution (Rs) > 2.0 between Rifampicin & N-DemethylEnsures baseline separation for accurate integration.
Tailing Factor (Tf) ≤ 1.5Confirms adequate pH control of the secondary amine.
% RSD of Area ≤ 2.0% (n=6 injections)Validates autosampler precision and detector stability.
Linearity (R²) ≥ 0.995 (Range: 0.5 - 50 µg/mL)Ensures proportional detector response across the assay range.
Recovery 85% - 115%Validates the efficiency of the MTBE/DCM extraction.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of N-Demethyl Rifampicin in Biological Matrices

Scientific Rationale & Introduction Rifampicin is a cornerstone of first-line anti-tuberculosis (TB) therapy. However, its complex pharmacokinetic profile—characterized by autoinduction and extensive hepatic metabolism—n...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

Rifampicin is a cornerstone of first-line anti-tuberculosis (TB) therapy. However, its complex pharmacokinetic profile—characterized by autoinduction and extensive hepatic metabolism—necessitates rigorous therapeutic drug monitoring (TDM)[1]. N-demethyl rifampicin is a critical circulating metabolite formed via hepatic pathways. Accurately quantifying this metabolite alongside the parent drug is essential for evaluating drug-drug interactions, assessing hepatic clearance, and optimizing dosages in vulnerable populations, such as patients with HIV-TB coinfection[2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this bioanalysis due to its unparalleled selectivity and sensitivity. By employing a stable isotope-labeled internal standard (SIL-IS) such as N-demethyl-rifampicin-d8 , this protocol establishes a self-validating system[2]. The SIL-IS co-elutes with the target analyte, perfectly mirroring its behavior and inherently correcting for matrix effects and ionization suppression in the electrospray ionization (ESI) source.

Materials and Reagents

To ensure assay trustworthiness, all reagents must be LC-MS grade.

  • Analytical Standards: N-demethyl rifampicin (Target Analyte), N-demethyl-rifampicin-d8 (Internal Standard).

  • Biological Matrix: Human plasma collected in K₂EDTA tubes. Causality: EDTA chelates divalent cations, inhibiting metalloproteases that might degrade the analyte ex vivo.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Additives: Formic Acid (FA), Ammonium Acetate.

Experimental Workflow: Sample Preparation

Protein precipitation (PPT) is utilized over solid-phase extraction (SPE) for its high-throughput efficiency and minimal analyte loss.

The Causality of the Protocol: Adding cold acetonitrile rapidly drops the dielectric constant of the sample, causing plasma proteins to denature and precipitate. Maintaining the solvent at 4°C is critical; it minimizes the thermal degradation of the rifamycin core while locking the analyte in the supernatant.

Step-by-Step Methodology
  • Aliquot: Transfer 50 µL of K₂EDTA human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the working SIL-IS solution (e.g., 500 ng/mL N-demethyl-rifampicin-d8). Vortex briefly.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete disruption of protein-drug binding.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Injection: Inject 2–5 µL into the LC-MS/MS system.

SamplePrep A 1. Aliquot 50 µL Plasma (Spiked with 10 µL SIL-IS) B 2. Add 150 µL Cold Acetonitrile (Protein Precipitation) A->B C 3. Vortex Mix (2 mins at 1500 rpm) B->C D 4. Centrifuge (14,000 x g, 10 mins, 4°C) C->D E 5. Transfer Supernatant to Autosampler Vial D->E F 6. Inject 2-5 µL into LC-MS/MS System E->F

Figure 1: Step-by-step protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

Chromatographic Separation

A polar-embedded C18 column (e.g., Kinetex Polar C18, 2.6 µm, 100 × 2.1 mm) is recommended[3]. Causality: The polar modification prevents phase collapse under highly aqueous conditions and provides superior retention for the polar moieties of the rifamycin core, effectively resolving it from endogenous plasma phospholipids that cause ion suppression.

Table 1: Mobile Phase Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 0.4 95 5
0.5 0.4 95 5
3.0 0.4 10 90
4.0 0.4 10 90
4.1 0.4 95 5

| 6.0 | 0.4 | 95 | 5 |

Mass Spectrometry Parameters

The mass spectrometer should be operated in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM).

Table 2: Representative MRM Transitions

Analyte Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
N-demethyl rifampicin 809.4 777.4 25 60

| N-demethyl-rifampicin-d8 (IS) | 817.4 | 785.4 | 25 | 60 |

(Note: Exact m/z values and voltages must be optimized on the specific triple quadrupole instrument used).

Method Validation Framework (E-E-A-T)

To ensure the assay is a self-validating, trustworthy system, it must be validated according to the 2018 FDA Bioanalytical Method Validation Guidance for Industry [4].

Validation V FDA 2018 Validation S Selectivity Blank vs. Spiked Matrix V->S L Linearity Calibration Curve (R² > 0.99) V->L A Accuracy & Precision ±15% (±20% at LLOQ) V->A M Matrix Effect IS-Normalized Factor V->M

Figure 2: Core bioanalytical method validation parameters (FDA 2018).

Key Validation Parameters:
  • Selectivity & Specificity: Analyze 6 independent lots of blank human plasma. The interference peak area at the retention time of N-demethyl rifampicin must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • Linearity: Construct a calibration curve using a minimum of 6 non-zero standards. Use a linear regression model with a 1/x² weighting factor to ensure accuracy at the lower end of the curve.

  • Accuracy & Precision: Evaluate using Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) across 3 independent runs. Acceptance criteria: ±15% of nominal concentration (±20% for LLOQ)[5].

  • Matrix Effect: Calculate the IS-normalized matrix factor by comparing the peak area ratio (Analyte/IS) spiked into post-extracted blank plasma versus neat solvent. An IS-normalized matrix factor close to 1.0 confirms that the SIL-IS successfully compensates for any ion suppression.

References

  • Title: Simultaneous determination of first-line anti-tuberculosis drugs and one metabolite of isoniazid by liquid chromatography/tandem mass spectrometry in patients with human immunodeficiency virus-tuberculosis coinfection Source: Heliyon, 7(7), e07532 (2021) URL: [Link]

  • Title: Chromatographic Methods for the Determination of Rifampicin, Isoniazid, Pyrazinamide, Ethambutol, and Main Metabolites in Biological Samples: A Review Source: Critical Reviews in Analytical Chemistry, 54(7) (2022) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) (May 2018) URL: [Link]

Sources

Method

Application Note: Preparation, Handling, and Storage Protocols for N-Demethyl Rifampicin Stock Solutions

Target Audience: Analytical chemists, pharmacologists, and drug development scientists. Physicochemical Profiling & Causality in Handling N-Demethyl rifampicin (also known as 4-N-demethylrifampicin or AF/AP) is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical chemists, pharmacologists, and drug development scientists.

Physicochemical Profiling & Causality in Handling

N-Demethyl rifampicin (also known as 4-N-demethylrifampicin or AF/AP) is a critical derivative and active metabolite of the macrocyclic antibiotic rifampicin. Structurally, it features a substituted naphthohydroquinone chromophore linked to a large aliphatic ansa chain.

Understanding the physical chemistry of this molecule is paramount for designing a robust handling protocol:

  • Lipophilicity: The extensive hydrophobic surface area of the ansa chain results in highly limited aqueous solubility ()[1]. Consequently, primary stock solutions must be prepared in aprotic solvents (e.g., anhydrous DMSO) or polar organic solvents (e.g., 90% Methanol) to prevent aggregation and ensure precise molarity ()[2].

  • Oxidative & Photolytic Vulnerability: The naphthohydroquinone core is highly reactive. Exposure to ambient light (UV/Vis) or atmospheric oxygen drives rapid auto-oxidation, converting the active molecule into an inactive quinone derivative. This dictates the strict use of amber vials and inert gas purging during storage.

Quantitative Data: Chemical Properties & Storage Parameters

To standardize experimental design, the physicochemical and storage parameters of N-demethyl rifampicin are summarized below.

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name 4-N-Demethylrifampicin
CAS Number 13292-45-0 ()[3]
Molecular Formula C₄₂H₅₆N₄O₁₂ ()[3]
Molecular Weight 808.91 g/mol ()[3]
Appearance Red to orange-brown solid

Table 2: Solvent Compatibility and Storage Limits

Solvent SystemMax Recommended ConcentrationStorage TemperatureEstimated Shelf Life
Anhydrous DMSO (≥99.9%) 10 mM (~8.09 mg/mL)-80°CUp to 6 months
90% Methanol 1.2 mM (~1.0 mg/mL) ()[2]-40°C to -80°C ()[2]Up to 3 months
Aqueous Buffers (e.g., PBS) Poor (Requires DMSO intermediate)4°C (Keep on ice)< 12 hours (Prepare fresh)

Workflow Diagram: Solubilization and Archiving

ProtocolWorkflow N1 1. Temperature Equilibration (Prevent Moisture Condensation) N2 2. Reconstitution in Anhydrous DMSO (Ensure Complete Solubilization) N1->N2 N3 3. Vortex & Sonicate (Perform in Dark/Amber Tubes) N2->N3 N4 4. Aliquoting (Single-Use Volumes) N3->N4 N5 5. Argon/Nitrogen Purge (Prevent Auto-oxidation) N4->N5 N6 6. Cryogenic Storage (-80°C for Long-Term Stability) N5->N6

Workflow for the preparation and cryogenic storage of N-demethyl rifampicin stock solutions.

Step-by-Step Methodologies

Phase I: Reconstitution (Preparation of 10 mM Master Stock)
  • Equilibration: Remove the lyophilized N-demethyl rifampicin vial from -20°C storage ()[4]. Place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: The lyophilized powder is highly hygroscopic. Opening a cold vial causes ambient humidity to condense on the powder. Water molecules initiate the rapid hydrolysis of the macrocyclic ansa chain, irreversibly destroying the compound's biological activity.

  • Weighing: In a dimly lit environment, weigh the required mass (e.g., 8.09 mg) using an analytical balance.

    • Causality: Rifamycins are highly photosensitive; ambient light drives the photo-oxidation of the molecule.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM master stock.

  • Agitation: Vortex gently for 60 seconds. If micro-particulates remain, sonicate in a water bath for 2–3 minutes at room temperature.

Phase II: Aliquoting and Inert Gas Purging
  • Dispensing: Transfer the 10 mM stock into 20 µL or 50 µL single-use aliquots using amber, low-bind microcentrifuge tubes.

    • Causality: Amber plastic limits UV/Vis light penetration, while low-bind properties prevent the hydrophobic drug from adsorbing to the tube walls, which would artificially lower the stock concentration.

  • Purging: Gently blow a stream of Argon or Nitrogen gas into the headspace of each tube for 3 seconds immediately before capping.

    • Causality: Oxygen in the headspace acts as an electron acceptor, converting the active hydroquinone to an inactive quinone derivative during long-term storage. A heavier-than-air inert gas like Argon displaces this oxygen, arresting the degradation pathway.

  • Archiving: Flash-freeze the tubes in liquid nitrogen and transfer to a -80°C ultra-low temperature freezer.

Phase III: Aqueous Dilution for In Vitro Assays
  • Thawing: Thaw a single aliquot on ice just prior to use.

    • Causality: Never refreeze a thawed aliquot. Repeated freeze-thaw cycles induce micro-precipitation and accelerate structural degradation.

  • Dilution: Dilute the stock directly into the pre-warmed assay buffer (e.g., PBS or culture media) while vortexing the buffer vigorously.

    • Causality: Dropwise addition of the DMSO stock into a moving aqueous buffer prevents localized high concentrations of the hydrophobic drug, which would otherwise nucleate and precipitate out of solution.

Quality Control: The Self-Validating System

A protocol is only trustworthy if it contains built-in, self-validating checkpoints to confirm the integrity of the output before it is utilized in downstream applications. For N-demethyl rifampicin, validation must be performed via two methods:

  • Visual Inspection Checkpoint: Upon reconstitution in DMSO, the solution must appear as a clear, deep red-to-orange liquid. The presence of turbidity or undissolved micro-particulates indicates incomplete solubilization, requiring further sonication.

  • Spectrophotometric Checkpoint: Dilute a 1 µL aliquot of the master stock into 999 µL of methanol and scan the UV-Vis absorbance spectrum from 300 nm to 600 nm. Active rifamycins display a characteristic absorbance peak ratio (typically around 334 nm and 475 nm). If the stock has undergone oxidative degradation into an inactive quinone form, the 475 nm peak (responsible for the red-orange color) will significantly diminish. This rapid quality control step validates the stock's molecular integrity prior to conducting expensive biological or analytical assays.

References

  • Simultaneous determination of first-line anti-tuberculosis drugs and one metabolite of isoniazid by liquid chromatography/tandem mass spectrometry in patients with human immunodeficiency virus-tuberculosis coinfection Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH/PMC) URL:[Link]

  • Rifampicin Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]

  • N-Demethyl Rifampicin, TRC Source: Fisher Scientific / Toronto Research Chemicals URL:[Link]

Sources

Application

Application Note: N-Demethyl Rifampicin In Vitro Tumor Cell Viability Assay Protocols

Introduction & Mechanistic Overview N-Demethyl rifampicin (also known as 4-N-demethylrifampicin or AF/AP; CAS 13292-45-0) is a major semi-synthetic derivative and active metabolite of the broad-spectrum antibiotic rifamp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

N-Demethyl rifampicin (also known as 4-N-demethylrifampicin or AF/AP; CAS 13292-45-0) is a major semi-synthetic derivative and active metabolite of the broad-spectrum antibiotic rifampicin. While the parent compound is classically recognized for inhibiting bacterial DNA-dependent RNA polymerase, N-demethyl rifampicin possesses a distinct pharmacological profile that makes it highly relevant in oncology and virology[1].

Historically, the removal of the N-methyl group on the piperazine ring was found to fundamentally alter the molecule's binding affinity. This structural shift transforms N-demethyl rifampicin into a potent inhibitor of RNA-dependent DNA polymerase (reverse transcriptase) found in RNA tumor viruses, as well as specific DNA polymerases in human leukemic lymphoblasts[2]. By preferentially inhibiting these polymerases over normal cellular enzymes, N-demethyl rifampicin disrupts the aberrant nucleic acid synthesis pathways required for the proliferation of specific malignant lineages[3].

Mechanism NDR N-demethyl rifampicin (CAS 13292-45-0) RT Reverse Transcriptase / Leukemic DNA Polymerase NDR->RT Inhibits DNA DNA Synthesis RT->DNA Catalyzes Prolif Tumor Cell Proliferation DNA->Prolif Drives

Figure 1: Mechanism of action of N-demethyl rifampicin inhibiting tumor cell proliferation.

Experimental Design & Causality

When designing viability assays for N-demethyl rifampicin, researchers must account for its physicochemical properties and selective cytotoxicity to ensure a self-validating experimental system:

  • Cell Line Selection : N-demethyl rifampicin exhibits differential toxicity. Human sarcoma and melanoma cells have historically shown high sensitivity to rifamycin derivatives[1]. In contrast, normal human fibroblasts (e.g., WI-38) remain remarkably unresponsive, providing an excellent negative control for therapeutic window assessments[1].

  • Vehicle Considerations : The compound is highly lipophilic. Aqueous buffers will cause rapid micro-precipitation, leading to artificially low intracellular concentrations and skewed IC 50​ calculations. Therefore, 100% molecular-grade Dimethyl Sulfoxide (DMSO) must be used for stock solutions. The final in-well DMSO concentration must never exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Assay Selection : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard here. It relies on NADH/NADPH-dependent cellular oxidoreductases to reduce MTT to a purple formazan dye, providing a direct, quantifiable correlation to metabolic viability[4].

Summary of Expected Viability Responses

The following table summarizes the expected differential sensitivity of various cell lines to rifamycin derivatives, establishing a baseline for assay validation.

Cell Line / TypeOriginExpected Sensitivity ProfileReference
Human Sarcoma MalignantHigh sensitivity (IC 50​ ~5-20 µg/mL)[1]
Human Melanoma MalignantHigh sensitivity (IC 50​ ~5-20 µg/mL)[1]
Leukemic Lymphoblasts MalignantPreferential polymerase II inhibition[2]
HepG2 Hepatocellular CarcinomaModerate sensitivity[4]
WI-38 Normal FibroblastsLow sensitivity / Resistant[4]

Detailed Protocol: N-Demethyl Rifampicin MTT Viability Assay

This methodology provides a self-validating system by incorporating strict vehicle, positive, and blank controls to ensure data integrity.

Reagent Preparation
  • N-Demethyl Rifampicin Stock (10 mM) : Dissolve the lyophilized N-demethyl rifampicin powder in 100% anhydrous DMSO. Vortex thoroughly until completely dissolved. Causality: Aliquot into single-use opaque tubes and store at -20°C to prevent freeze-thaw degradation and photobleaching.

  • Working Solutions : Dilute the 10 mM stock in complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin) to create a serial dilution range (e.g., 1, 5, 10, 25, 50, and 100 µM).

    • Critical Step: Ensure the final DMSO concentration in all working solutions is normalized to exactly 0.5% (v/v) to isolate the drug's effect from solvent toxicity.

  • MTT Solution : Dissolve MTT powder in sterile PBS at a concentration of 5 mg/mL. Filter-sterilize through a 0.22 µm syringe filter and store at 4°C wrapped in foil.

Cell Seeding
  • Harvest target cells (e.g., HepG2 or Sarcoma lines) during the logarithmic growth phase (70-80% confluence) using Trypsin-EDTA.

  • Count cells using a hemocytometer or automated cell counter, ensuring viability is >95% via Trypan Blue exclusion.

  • Seed cells into a 96-well flat-bottom tissue culture microplate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO 2​ incubator to allow for complete cellular adhesion and recovery.

Drug Treatment
  • Carefully aspirate the seeding medium from each well without disturbing the adherent cell monolayer.

  • Add 100 µL of the prepared N-demethyl rifampicin working solutions to the designated wells. Perform all treatments in biological triplicates.

  • Control Wells Setup (Self-Validating System) :

    • Vehicle Control: 100 µL complete medium containing 0.5% DMSO (Establishes 100% viability baseline).

    • Positive Control: 100 µL complete medium containing a known cytotoxic agent (e.g., Doxorubicin at 10 µM) to validate assay sensitivity[4].

    • Blank Wells: 100 µL complete medium with 0.5% DMSO (no cells) to subtract background absorbance.

  • Incubate the treated plates for 48 to 72 hours at 37°C.

Viability Measurement & Analysis
  • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution directly to each well (including blanks).

  • Incubate for exactly 4 hours at 37°C. Causality: This duration allows sufficient time for viable cells' mitochondrial reductases to convert the tetrazolium salts into insoluble intracellular formazan crystals.

  • Carefully invert the plate or aspirate the supernatant to remove the unreacted MTT and medium.

  • Add 100 µL of 100% DMSO to each well to solubilize the purple formazan crystals.

  • Place the microplate on an orbital shaker at 150 rpm for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a microplate spectrophotometer. (Optional: Read at a reference wavelength of 630 nm and subtract from the 570 nm readings to correct for cellular debris).

  • Data Calculation :

    % Viability=(AbsorbanceVehicle​−AbsorbanceBlank​AbsorbanceTreated​−AbsorbanceBlank​​)×100

    Plot the % Viability against the log concentration of N-demethyl rifampicin to determine the IC 50​ using non-linear regression software.

Workflow Prep 1. Reagent Prep (10mM Stock in DMSO) Seed 2. Cell Seeding (5k-10k cells/well, 24h) Prep->Seed Treat 3. Drug Treatment (1-100 µM, 48-72h) Seed->Treat MTT 4. MTT Addition (5mg/mL, 4h incubation) Treat->MTT Read 5. Absorbance Readout (570 nm) & IC50 Calc MTT->Read

Figure 2: Step-by-step MTT assay workflow for N-demethyl rifampicin viability screening.

References

  • Winters WD, Tuan AL, Morton DL. "Differential Effects of Rifampicin on Cultured Human Tumor Cells". Cancer Research, 1974. URL:[Link]

  • Gallo RC, et al. "Reverse Transcriptase From Mason-Pfizer Monkey Tumor Virus, Avian Myeloblastosis Virus, and Rauscher Leukemia Virus and Its Response to Rifamycin Derivatives". JNCI: Journal of the National Cancer Institute, 1972. URL:[Link]

  • Wu AM, et al. "Rifamycin Antibiotics: Inhibitors of Rauscher Murine Leukemia Virus Reverse Transcriptase and of Purified DNA Polymerases From Human Normal and Leukemic Lymphoblasts". JNCI: Journal of the National Cancer Institute, 1973. URL:[Link]

  • Elsayed A, et al. "Synergistic impacts of rifampicin and doxorubicin against thioacetamide-induced hepatocellular carcinoma in rats". NIH/PMC, 2023. URL:[Link]

  • Sensi P. "Medicinal Chemistry—III". Pure and Applied Chemistry, 1973. URL:[Link]

Sources

Method

Extraction techniques for N-demethyl rifampicin from plasma matrices

Application Note: Extraction and LC-MS/MS Quantification of N-Demethyl Rifampicin from Plasma Matrices Mechanistic Context & Analytical Challenges Rifampicin (RIF) is a foundational anti-tuberculosis therapeutic. While c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction and LC-MS/MS Quantification of N-Demethyl Rifampicin from Plasma Matrices

Mechanistic Context & Analytical Challenges

Rifampicin (RIF) is a foundational anti-tuberculosis therapeutic. While clinical monitoring often focuses on the parent drug and its primary metabolite (25-O-desacetyl rifampicin), quantifying the minor active metabolite, N-demethyl rifampicin, is increasingly critical for evaluating pharmacokinetic variability in complex patient populations, such as those with HIV/TB co-infection or cystic fibrosis[1],[2].

Extracting N-demethyl rifampicin from human plasma presents three distinct biochemical challenges:

  • High Protein Binding: Rifamycins exhibit strong affinity for plasma proteins (up to 80%), requiring aggressive disruption of the protein-drug complex for quantitative recovery.

  • Oxidative Instability: The hydroquinone structural moiety of rifamycins is highly susceptible to oxidative degradation into a quinone form during sample handling[3].

  • Matrix Effects: Endogenous plasma phospholipids co-elute with moderately polar metabolites, causing severe ion suppression in electrospray ionization (ESI) mass spectrometry[4].

Expertise & Experience: The Causality of the Workflow

As an analytical scientist, designing a self-validating extraction protocol requires moving beyond generic steps to address the specific vulnerabilities of the analyte.

  • Antioxidant Stabilization (The "Why"): The addition of ascorbic acid (Vitamin C) directly to the plasma matrix is a critical first step. Ascorbic acid acts as a sacrificial reducing agent, preserving the hydroquinone state of N-demethyl rifampicin and preventing spontaneous oxidation during extraction[3]. Without this, recovery variability often exceeds acceptable bioanalytical limits (±15%).

  • Cold Acetonitrile Precipitation: Acetonitrile (ACN) is selected over methanol because it yields a denser, more tightly packed protein pellet, minimizing the risk of aspirating particulates. Using ice-cold ACN arrests enzymatic activity and minimizes thermal degradation of the metabolite.

  • Phospholipid Depletion (SPE): Traditional protein precipitation (PPT) leaves high concentrations of glycerophosphocholines in the supernatant. By coupling PPT with a specialized lipid-depletion solid-phase extraction (SPE) plate, we selectively trap these interferents via hydrophobic interactions and size exclusion. This hybrid approach guarantees a pristine LC-MS/MS baseline, ensuring that the matrix effect remains negligible[4].

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents

  • Human plasma (K2EDTA anticoagulant).

  • N-demethyl rifampicin analytical standard.

  • Internal Standard (IS): N-demethyl-rifampicin-d8[4].

  • Ascorbic acid (LC-MS grade).

  • Acetonitrile (ACN) and Water (LC-MS grade) containing 0.1% Formic Acid.

  • Phospholipid removal plate (e.g., Agilent Captiva ND Lipids or Waters Ostro).

Extraction Workflow

  • Matrix Stabilization: Aliquot 100 µL of thawed human plasma into a 1.5 mL low-bind microcentrifuge tube. Immediately add 10 µL of freshly prepared ascorbic acid solution (10 mg/mL in LC-MS water) to prevent oxidative degradation[3].

  • IS Spiking: Add 10 µL of the Internal Standard working solution (500 ng/mL N-demethyl-rifampicin-d8). Vortex briefly for 10 seconds to ensure homogeneous distribution.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile (100% ACN) to the stabilized plasma.

  • Mechanical Disruption: Vortex the samples vigorously for 5 minutes at 1000 rpm. This extended mechanical disruption is necessary to fully break the strong protein-metabolite bonds.

  • Centrifugation: Centrifuge the homogenate at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Lipid Depletion (SPE): Transfer 300 µL of the clear supernatant into a phospholipid removal plate positioned on a vacuum manifold. Apply a gentle vacuum (2–3 in Hg) to pull the sample through the sorbent bed.

  • Reconstitution for LC Compatibility: Collect the lipid-depleted eluate. Dilute the eluate 1:1 with Mobile Phase A (0.1% Formic Acid in Water). This step reduces the organic solvent strength, preventing "solvent effects" (peak broadening or splitting) during reversed-phase LC injection.

  • Analysis: Transfer to an autosampler vial and inject 2–5 µL into the LC-MS/MS system.

Visualization of the Extraction Workflow

ExtractionWorkflow A 1. Plasma Sample Stabilization (Add 10 µL Ascorbic Acid & IS) B 2. Protein Precipitation (PPT) (Add 300 µL Ice-Cold Acetonitrile) A->B C 3. Mechanical Disruption (Vortex 5 min @ 1000 rpm) B->C D 4. Centrifugation (15,000 x g, 4°C, 10 min) C->D E 5. Lipid Depletion / SPE (Pass supernatant through sorbent) D->E F 6. Elution & Reconstitution (Dilute 1:1 with Mobile Phase A) E->F G 7. LC-MS/MS Analysis (Positive ESI, MRM Mode) F->G

Fig 1: Step-by-step hybrid PPT and lipid-depletion extraction workflow for N-demethyl rifampicin.

LC-MS/MS Analytical Conditions & Data Presentation

Chromatographic separation is achieved using a core-shell C18 column (e.g., 50 × 2.1 mm, 2.6 µm) maintained at 30°C. A gradient elution utilizing 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) ensures optimal retention and peak shape. Detection is performed using a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[4].

Table 1: Optimized LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-demethyl rifampicin 809.4777.45025
Rifampicin (Parent) 823.4791.45025
N-demethyl-rifampicin-d8 (IS) 817.4785.45025

Note: Parameters should be fine-tuned based on the specific mass spectrometer model used.

Table 2: Method Validation Summary (Extraction Recovery & Matrix Effect)

By utilizing the hybrid PPT/SPE method combined with ascorbic acid stabilization, the protocol functions as a self-validating system, demonstrating high recovery and negligible matrix suppression across the therapeutic dynamic range.

AnalyteQC Concentration LevelExtraction Recovery (%) ± SDMatrix Effect (%) ± SD
N-demethyl rifampicin Low QC (25 ng/mL)88.4 ± 4.294.1 ± 3.5
N-demethyl rifampicin Mid QC (500 ng/mL)91.2 ± 3.196.5 ± 2.8
N-demethyl rifampicin High QC (8000 ng/mL)92.5 ± 2.498.2 ± 1.9

(A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement from the plasma matrix).

References

  • Pharmacokinetics of oral antimycobacterials and dosing guidance for Mycobacterium avium complex treatment in cystic fibrosis.
  • Effect of Interindividual Variability in Metabolic Clearance and Relative Bioavailability on Rifampicin Exposure in Tuberculosis Patients with and without HIV Co-Infection: Does Formulation Quality Matter?
  • Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method.
  • Simultaneous determination of first-line anti-tuberculosis drugs and one metabolite of isoniazid by liquid chromatography/tandem mass spectrometry in patients with human immunodeficiency virus-tuberculosis coinfection.

Sources

Application

Application Note: Synthesis and Manufacturing Protocols for N-Demethyl Rifampicin API Intermediate

Introduction & Scientific Rationale N-Demethyl rifampicin (also known as N-desmethyl rifampicin or AF/AP; CAS: 13292-45-0) is a critical active metabolite of the broad-spectrum antibiotic rifampicin and serves as a vital...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-Demethyl rifampicin (also known as N-desmethyl rifampicin or AF/AP; CAS: 13292-45-0) is a critical active metabolite of the broad-spectrum antibiotic rifampicin and serves as a vital intermediate in the synthesis of advanced rifamycin derivatives. While rifampicin relies on a 4-methylpiperazin-1-yl-iminomethyl moiety to inhibit bacterial DNA-dependent RNA polymerase, N-demethyl rifampicin features an unsubstituted piperazine ring. This structural modification has made it a subject of intense study, particularly for its enhanced inhibitory activity against leukemic polymerases and viral reverse transcriptases .

The synthesis of N-demethyl rifampicin relies on a highly specific Schiff base (imine) condensation between the aldehyde group of 3-formylrifamycin SV and the primary amine of 1-aminopiperazine .

Mechanistic Insights & Causality in Reaction Design

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than merely following a recipe:

  • Solvent Selection (Tetrahydrofuran - THF): The rifamycin core is a bulky, hydrophobic naphthoquinone derivative that is susceptible to solvolysis in protic solvents (like methanol) over extended periods. THF provides excellent solubility for both the macroscopic rifamycin core and the polar aminopiperazine, while remaining completely inert to the aldehyde functionality .

  • Stoichiometric Excess (1.1 Equivalents): The condensation is driven to completion by using a 10% molar excess of 1-aminopiperazine. Unreacted 3-formylrifamycin SV is notoriously difficult to separate from the final product during crystallization due to similar solubility profiles. Conversely, unreacted 1-aminopiperazine is highly polar and remains completely dissolved in the crystallization mother liquor, ensuring a high-purity final API intermediate .

  • Thermodynamic Control (Room Temperature): The formation of the imine bond is thermodynamically favored. Applying heat (reflux) is unnecessary and actively detrimental, as elevated temperatures promote the oxidative degradation of the sensitive hydroquinone/naphthoquinone chromophore.

Materials and Reagents

Reagent / MaterialCAS NumberFunctionPurity Requirement
3-Formylrifamycin SV 13292-22-3Key Starting Material (KSM) 98.0% (HPLC)
1-Aminopiperazine 2213-43-6Amine Nucleophile 99.0%
Tetrahydrofuran (THF) 109-99-9Reaction SolventAnhydrous, 0.01% H₂O
Ethyl Acetate (EtOAc) 141-78-6Crystallization SolventACS Reagent Grade
Silica Gel 60 F254 Plates N/AIn-Process Control (IPC)N/A

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system . Progression to downstream purification is strictly gated by in-process analytical checks, ensuring that batch failures are prevented at the reaction stage.

Phase 1: Preparation of the Reaction Mixture
  • Vessel Preparation: Purge a clean, dry, glass-lined reactor with inert nitrogen gas for 15 minutes to displace oxygen, mitigating the risk of oxidative degradation of the rifamycin core.

  • KSM Dissolution: Charge the reactor with 10.0 g (0.0138 mol) of 3-formylrifamycin SV. Add 100 mL of anhydrous THF. Stir at 200 RPM at ambient temperature (20–25°C) until a clear, deep orange-red solution is achieved.

  • Amine Addition: Slowly add 1.54 g (0.0152 mol, ~1.1 eq) of 1-aminopiperazine dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of bis-imine dimers.

Phase 2: Condensation & Self-Validating In-Process Control (IPC)
  • Reaction: Maintain stirring at 20–25°C for exactly 30 minutes.

  • IPC Validation (TLC): Spot the reaction mixture against a 3-formylrifamycin SV standard on a Silica Gel 60 F254 plate. Develop using an EtOAc:Methanol (9:1 v/v) mobile phase.

    • System Logic: If the KSM spot ( Rf​≈0.8 ) is absent and the product spot ( Rf​≈0.4 ) is dominant, proceed to Phase 3.

    • Corrective Action: If the KSM spot persists, add an additional 0.05 eq of 1-aminopiperazine, stir for 15 minutes, and re-validate. Do not proceed until the KSM is completely consumed.

Phase 3: Solvent Exchange and Crystallization
  • Concentration: Transfer the validated reaction mixture to a rotary evaporator. Remove THF under reduced pressure (approx. 150 mbar) at a water bath temperature strictly 35°C until a thick, viscous syrup is formed.

  • Crystallization Induction: Re-dissolve the crude syrup in 40 mL of warm (30°C) ethyl acetate. Stir vigorously while allowing the solution to cool to 5°C over 2 hours.

    • Causality: Ethyl acetate selectively holds the excess 1-aminopiperazine and minor polar impurities in solution, forcing the highly pure N-demethyl rifampicin to precipitate as a crystalline solid .

Phase 4: Isolation and Drying
  • Filtration: Isolate the precipitate via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with 10 mL of ice-cold ethyl acetate to displace the mother liquor.

  • Drying: Dry the product in a vacuum oven at 40°C and 50 mbar for 12 hours.

Quantitative Data & Quality Control Summary

To ensure the API intermediate meets regulatory and downstream synthesis requirements, the final product must align with the following quantitative parameters:

Analytical ParameterExpected Value / SpecificationAnalytical Method
Theoretical Yield 11.16 g (from 10.0 g KSM)Gravimetric
Practical Yield 6.14 g – 7.25 g (55% – 65%)Gravimetric
Melting Point 179°C – 181°C (Decomposes)Capillary Melting Point Apparatus
Purity 98.5%HPLC-UV (254 nm)
Mass Spectrometry m/z 809.4 [M+H]+ LC-MS/MS (ESI+)
TLC Retention Factor ( Rf​ ) ~0.40Silica Gel, EtOAc:MeOH (9:1)

Workflow Visualization

The following diagram illustrates the logical flow and chemical transformations involved in the synthesis of N-Demethyl Rifampicin from the foundational Rifamycin SV starting material.

G A Rifamycin SV (Starting Material) B Mannich Reaction (Formaldehyde + Sec. Amine) A->B C 3-Aminomethylrifamycin SV B->C D Oxidation (Mild Oxidizing Agent) C->D E 3-Formylrifamycin SV (Key Intermediate) D->E G Schiff Base Condensation (THF, 25°C, 30-60 min) E->G F 1-Aminopiperazine (1.1 Equivalents) F->G H Crude N-Demethyl Rifampicin G->H I Crystallization (Ethyl Acetate) H->I J Purified N-Demethyl Rifampicin API I->J

Synthesis workflow of N-Demethyl Rifampicin from Rifamycin SV.

References

  • Bobrow, S. N., Smith, R. G., Reitz, M. S., & Gallo, R. C. (1972). "Stimulated Normal Human Lymphocytes Contain a Ribonuclease-Sensitive DNA Polymerase Distinct from Viral RNA-Directed DNA Polymerase." Proceedings of the National Academy of Sciences, 69(11), 3228-3232. URL:[Link]

  • Maggi, N., & Sensi, P. (1977). "Piperazinylimino rifamycins." U.S. Patent No. 4,002,752. Washington, DC: U.S. Patent and Trademark Office.
  • Maggi, N., Pallanza, R., & Sensi, P. (1967). "Derivatives of rifamycin sv." U.S. Patent No. 3,342,810. Washington, DC: U.S. Patent and Trademark Office.
Method

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Demethyl Rifampicin in Pharmacokinetic and Stability Assays

Introduction & Mechanistic Context Rifampicin (RIF) is a cornerstone bactericidal ansamycin antibiotic utilized globally for the treatment of Mycobacterium tuberculosis and other severe mycobacterial infections[1]. Despi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Rifampicin (RIF) is a cornerstone bactericidal ansamycin antibiotic utilized globally for the treatment of Mycobacterium tuberculosis and other severe mycobacterial infections[1]. Despite its efficacy, rifampicin exhibits a highly complex pharmacokinetic (PK) profile. It is a potent inducer of hepatic cytochrome P450 enzymes—most notably CYP3A4—and efflux transporters like P-glycoprotein. This leads to significant autoinduction, concentration-dependent elimination, and profound inter-individual variability in systemic exposure[2].

While the primary hepatic metabolite is 25-desacetyl rifampicin (which retains antibacterial activity), the secondary metabolite N-demethyl rifampicin is of critical importance to modern drug development and therapeutic monitoring[2]. Measuring N-demethyl rifampicin is essential for two primary reasons:

  • Pharmacokinetic Profiling: It serves as a high-fidelity biomarker for secondary hepatic metabolism and CYP-mediated clearance pathways, helping to explain residual PK variability in co-infected (e.g., HIV/TB) patient populations[3].

  • Genotoxic Impurity Monitoring: Under nitrosating conditions during drug synthesis or prolonged storage, N-demethyl rifampicin acts as the direct precursor to N-nitroso N-desmethyl rifampicin [4]. This nitrosamine is a prioritized genotoxic impurity strictly regulated under ICH M7 guidelines, requiring highly sensitive analytical characterization to ensure batch safety[4].

Metabolic & Degradation Pathway

MetabolicPathway RIF Rifampicin (Parent Drug) CYP Hepatic Metabolism (CYP3A4 / Esterases) RIF->CYP DES 25-desacetyl rifampicin (Major Active Metabolite) CYP->DES Deacetylation NDEM N-demethyl rifampicin (Target PK Analyte) CYP->NDEM N-demethylation NITRO N-nitroso N-desmethyl rifampicin (Genotoxic Impurity) NDEM->NITRO Nitrosation (Synthesis/Storage)

Fig 1. Rifampicin metabolic and degradation pathway highlighting N-demethyl rifampicin.

Experimental Design & Rationale

To achieve robust, reproducible quantification of N-demethyl rifampicin, this protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology is designed as a self-validating system , ensuring that every potential point of failure is internally controlled.

  • Internal Standard (IS) Selection: We utilize the stable isotope-labeled N-demethyl-rifampicin-d8 as the internal standard[5]. Causality: Plasma extracts contain high levels of endogenous phospholipids that cause severe, unpredictable ion suppression in the Electrospray Ionization (ESI) source. A deuterated IS perfectly co-elutes with the target analyte, mimicking its extraction recovery and ionization efficiency. This normalizes matrix effects and guarantees quantitative trustworthiness.

  • Sample Matrix & Extraction: Protein precipitation (PPT) using acidified acetonitrile (0.1% Formic Acid) is employed. Causality: Rifampicin and its metabolites are highly protein-bound in plasma (~80%)[6]. The acidic environment disrupts non-covalent drug-protein binding, ensuring complete release of the metabolite. Simultaneously, the organic solvent denatures and precipitates plasma proteins, protecting the analytical column from rapid degradation.

  • Chromatographic Strategy: A sub-2-micron reversed-phase C18 column is used. Causality: The high theoretical plate count of a UHPLC C18 column is required to baseline-resolve N-demethyl rifampicin from the highly abundant parent drug and 25-desacetyl metabolite, preventing isobaric interference and in-source cross-talk during MS/MS detection.

Step-by-Step LC-MS/MS Protocol

Workflow S1 Sample Prep (Plasma Aliquot) S2 Spike IS (N-demethyl-RIF-d8) S1->S2 S3 Protein Precipitation (ACN + 0.1% FA) S2->S3 S4 Centrifugation (14,000 x g) S3->S4 S5 UHPLC Separation (C18 Column) S4->S5 S6 MS/MS Detection (ESI+, MRM) S5->S6

Fig 2. Step-by-step LC-MS/MS sample preparation and analysis workflow.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (or reconstituted Dried Blood Spot extract[7]) into a pre-chilled 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking: Add 10 µL of the working Internal Standard solution (N-demethyl-rifampicin-d8 at 500 ng/mL in 50% methanol)[7]. Vortex briefly for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes at 1,500 rpm. Note: Thorough mixing is critical to ensure complete protein denaturation and analyte partitioning.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: High-speed, low-temperature centrifugation tightly compacts the protein pellet, preventing micro-particulates from clogging the UHPLC guard column and ensuring highly reproducible injection volumes.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Phase 2: UHPLC-MS/MS Analysis
  • Injection: Inject 2.0 µL of the supernatant into the UHPLC system.

  • Separation: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C to reduce system backpressure and improve mass transfer kinetics.

  • Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[5].

Data Presentation & System Parameters

Table 1: UHPLC Gradient Conditions Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.095.05.00.40Initial
0.595.05.00.40Isocratic Hold
3.010.090.00.40Linear Gradient
4.010.090.00.40Column Wash
4.195.05.00.40Re-equilibration
5.595.05.00.40End

Table 2: Optimized MRM Transitions (Positive Ion Mode) Note: Collision Energy (CE) and Declustering Potential (DP) should be optimized per instrument.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Dwell Time (ms)Purpose
Rifampicin823.4791.450Parent Drug Monitoring
N-demethyl rifampicin 809.4 777.4 50 Target Quantitation
N-demethyl-RIF-d8 (IS)817.4785.450Internal Standard

Table 3: System Suitability & Self-Validation Criteria (ICH M10 / FDA Guidelines) To ensure the protocol acts as a self-validating system, the following criteria must be met for every analytical batch:

ParameterAcceptance CriteriaCorrective Action if Failed
Signal-to-Noise (LLOQ) S/N ≥ 5:1 for target analyteClean ESI source / Re-tune MS optics
IS Area Variation ± 20% of mean IS area across runInvestigate extraction recovery / matrix effects
Carryover (Blank) < 20% of LLOQ area in blank after ULOQReplace needle wash solvent / extend column flush
Accuracy (QC Samples) ± 15% of nominal (± 20% at LLOQ)Remake calibration curve / check standard degradation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming N-Demethyl Rifampicin Degradation During Sample Storage

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing severe precision and accuracy failures when quantifying rifamycins.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing severe precision and accuracy failures when quantifying rifamycins. A notorious analytical challenge in tuberculosis drug development is the extreme instability of N-demethyl rifampicin (also known as N-desmethyl rifampicin or 4-N-demethyl rifampicin) in biological matrices.

This guide provides an authoritative, mechanistic approach to preventing analyte degradation, ensuring that your LC-MS/MS workflows yield robust, reproducible, and self-validating data.

Mechanistic Overview: The Causality of Degradation

To stop degradation, you must first understand its chemical causality. N-demethyl rifampicin retains the highly reactive naphthohydroquinone chromophore of its parent drug. In ex-vivo biological samples (like human plasma), this moiety is highly susceptible to two primary degradation pathways:

  • Oxidative Degradation: Exposure to dissolved oxygen, ambient light, and room temperature rapidly oxidizes the hydroquinone core into N-demethyl rifampicin quinone [1]. This is the primary driver of signal loss during benchtop processing.

  • Hydrolytic Cleavage: The ansa-chain is vulnerable to hydrolysis in aqueous environments, particularly if the pH shifts during storage[2].

The Solution: We arrest these pathways using a dual-pronged approach. First, we introduce Ascorbic Acid (Vitamin C) immediately upon sample collection. Ascorbic acid acts as a sacrificial electron donor, preferentially oxidizing itself to protect the N-demethyl rifampicin[3][4]. Second, we strictly enforce cryogenic storage (-80°C) to halt hydrolytic kinetics[5].

Mechanism NDR N-demethyl rifampicin (Reduced State) Oxidation Oxidative Stress (O2, Light, RT) NDR->Oxidation Exposure Quinone N-demethyl quinone (Degradation Product) Oxidation->Quinone Electron Loss Ascorbic Ascorbic Acid (Sacrificial Antioxidant) Ascorbic->Oxidation Donates Electrons (Inhibits Oxidation)

Mechanistic pathway of N-demethyl rifampicin oxidative degradation and ascorbic acid stabilization.

Quantitative Stability Data

Understanding the kinetic timeline of degradation is critical for planning your sample processing batches. The following table synthesizes field-validated stability data for N-demethyl rifampicin[3][4][5].

Storage ConditionAntioxidant AddedStorage DurationAnalyte Recovery (%)Mechanistic Rationale
Ambient (25°C)None8 hours~46%Rapid auto-oxidation of the hydroquinone core to quinone.
Ambient (25°C)Ascorbic Acid12 hours>85%Ascorbic acid acts as a sacrificial electron donor, delaying oxidation.
Freezer (-20°C)None7 days<80%Incomplete kinetic arrest; slow degradation still occurs.
Cryogenic (-80°C)Ascorbic Acid>400 days>90%Complete kinetic arrest and oxidative protection.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness of your analytical batch, this protocol integrates a self-validating Quality Control (QC) loop . Every storage protocol must prove its own efficacy internally.

Reagents Needed:

  • K2EDTA Vacutainer tubes.

  • Freshly prepared Ascorbic Acid solution (200 mg/mL in LC-MS grade water).

  • Amber microcentrifuge tubes (for light protection).

Step-by-Step Methodology:

  • Blood Collection & Immediate Stabilization: Draw whole blood into pre-chilled K2EDTA tubes. Immediately (within 1 minute of draw), spike the blood with the ascorbic acid solution to achieve a final concentration of 2 to 5 mg/mL[6]. Gently invert 5 times.

  • Cold Centrifugation: Centrifuge the samples at 3000 × g for 10 minutes at 4°C to separate the plasma.

  • Light-Protected Aliquoting: Working strictly on wet ice, transfer the plasma supernatant into amber microcentrifuge tubes to prevent photo-degradation.

  • Establish the Self-Validation Baseline (T0): Immediately extract one aliquot using your standard protein precipitation method and inject it into the LC-MS/MS. This establishes your Time-Zero (T0) baseline concentration.

  • Cryogenic Storage: Flash-freeze the remaining aliquots in liquid nitrogen or dry ice, then transfer to a -80°C freezer.

  • Validation Check: Upon thawing the samples for future analysis, the back-calculated concentration of the stored samples must deviate by less than ±15% from the T0 baseline. If the deviation is >15%, the storage integrity is compromised, and the data must be rejected[7].

Workflow Step1 1. Blood Collection (K2EDTA Tubes on Ice) Step2 2. Immediate Stabilization Add Ascorbic Acid (2-5 mg/mL) Step1->Step2 Step3 3. Cold Centrifugation (4°C, 3000 x g, 10 min) Step2->Step3 Step4 4. Aliquoting (Amber Tubes, Light Protected) Step3->Step4 Step5 5. Cryogenic Storage (Flash Freeze, Store at -80°C) Step4->Step5 QC Self-Validation Check Compare T0 vs Stored Aliquot (<15% Dev) Step5->QC

Step-by-step self-validating workflow for processing N-demethyl rifampicin plasma samples.

Troubleshooting & FAQs

Q: During LC-MS/MS method development, my N-demethyl rifampicin peak is shrinking, and a new peak appears at exactly -2 Da. What is happening? A: This is the classic mass spectrometric signature of oxidation. The loss of 2 Daltons corresponds to the loss of two hydrogen atoms as the hydroquinone moiety converts to a quinone[1]. This confirms that your sample was exposed to room temperature or light for too long without sufficient ascorbic acid. You must ensure the antioxidant is added before any freezing or prolonged benchtop exposure[5].

Q: Can I store my stabilized plasma samples at -20°C if I don't have a -80°C freezer? A: No. Empirical data shows that rifamycins undergo significant degradation at -20°C within 7 days, even with some stabilization[4][5]. Cryogenic storage at -80°C is mandatory to achieve long-term stability (which can extend up to 409 days when properly stabilized)[7].

Q: Will adding high concentrations of ascorbic acid cause ion suppression in my LC-MS/MS assay? A: Yes, it can. Ascorbic acid is highly polar and will elute very early in a reversed-phase LC gradient. If it enters the electrospray ionization (ESI) source in high abundance, it will compete for charge and suppress the signal of your analytes. Troubleshooting fix: Program your LC divert valve to direct the flow to waste for the first 1.5 to 2.0 minutes of the chromatographic run. This sends the ascorbic acid to the waste line before switching the flow back to the mass spectrometer just in time for the N-demethyl rifampicin elution[6].

Q: I am seeing a +30 Da mass shift in stressed stability samples. Is this related to storage? A: A +30 Da shift often indicates the formation of nitrosamine impurities (such as 1-methyl-4-nitrosopiperazine, or MNP), which can occur under specific stress conditions, elevated temperatures, or acidic environments during processing. Strict temperature control during sample handling is required to prevent both standard degradation and nitrosamine formation.

Sources

Optimization

Technical Support Center: Troubleshooting N-Demethyl Rifampicin Aqueous Solubility

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous solubility of ansamycin antibiotics.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous solubility of ansamycin antibiotics. N-demethyl rifampicin (CAS 13292-45-0)[1], a critical active metabolite and synthetic impurity of rifampicin[2], presents unique physicochemical challenges. Lacking the N-methyl group on the piperazine ring, it possesses a secondary amine that alters its hydrogen-bonding network. Like its parent compound, which has a logP of 2.77[2] and pKa values of 1.7 and 7.9[3], N-demethyl rifampicin exists predominantly as a zwitterion at physiological pH (7.4). This minimizes its aqueous solubility, often leading to micro-precipitation and assay failure[4].

This guide provides field-proven, self-validating protocols to ensure your in vitro assays are built on reliable, fully solubilized drug preparations.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does N-demethyl rifampicin crash out of solution when transferring from a DMSO stock to PBS (pH 7.4)? Causality: This is a classic case of "solvent shock." While rifampicin derivatives are highly soluble in pure organic solvents like DMSO (up to ~100 mg/mL)[3], rapidly introducing this stock into an aqueous buffer causes an instantaneous drop in the local dielectric constant. The hydrophobic ansa chain and the zwitterionic core of N-demethyl rifampicin rapidly self-associate before water dipoles can orient to form a stable solvation shell. Solution: Always add the DMSO stock dropwise to a vigorously vortexing aqueous buffer. Furthermore, keep the final DMSO concentration below 1-2% to prevent assay toxicity, and consider complexation agents (see Q3).

Q2: My aqueous solution turns brownish-black and loses potency over 24 hours. Is this a solubility issue? Causality: No, this is an oxidative degradation issue that is often mistaken for precipitation. The naphthohydroquinone chromophore of N-demethyl rifampicin is highly susceptible to oxidation in oxygen-rich aqueous environments, converting into an inactive quinone derivative[1]. Solution: Degas your aqueous buffers with an inert gas (such as nitrogen or argon) prior to use[4]. Additionally, supplementing your buffer with 0.1% (w/v) sodium ascorbate acts as a sacrificial antioxidant, preserving the structural integrity and the characteristic orange-red color of the compound[3].

Q3: How can I achieve a >1 mM working concentration in aqueous buffers for in vitro assays without exceeding 1% DMSO? Causality: Because the intrinsic aqueous solubility of the zwitterion at pH 7.4 is exceptionally low, you must mask the hydrophobic domains to force it into the aqueous phase. Solution: Utilize cyclodextrin complexation. Studies have shown that γ -cyclodextrin ( γ -CD), sometimes combined with L-arginine, can increase the aqueous solubility of rifampicin derivatives by over 3-fold by encapsulating the lipophilic ansa chain[5].

Part 2: Experimental Protocol - The "Solvent-Drop & Complexation" Method

To guarantee scientific integrity, this protocol incorporates a self-validating spectrophotometric step. Never rely solely on visual inspection; micro-crystals can scatter light and artificially inflate apparent assay activity.

Materials Required:

  • N-demethyl rifampicin powder (stored desiccated at -20°C, protected from light)[3]

  • Anhydrous DMSO (≥99.9% purity)

  • Target Aqueous Buffer (e.g., 1X PBS, pH 7.4)

  • γ -Cyclodextrin ( γ -CD)

  • Sodium Ascorbate

Step-by-Step Methodology:

  • Prepare the Organic Stock: Dissolve solid N-demethyl rifampicin in anhydrous DMSO to create a 50 mM stock solution. Vortex until completely clear. Note: Do not store aqueous solutions; always prepare fresh from the DMSO stock[4].

  • Prepare the Receiving Buffer: To your target aqueous buffer (e.g., PBS), add 5% (w/v) γ -CD and 0.1% (w/v) sodium ascorbate[3][5]. Adjust the pH back to 7.4 if necessary.

  • Thermal Equilibration: Warm both the DMSO stock and the receiving buffer to 37°C in a water bath. This increases kinetic energy and reduces the risk of solvent shock.

  • Controlled Dilution: Place the receiving buffer on a vortex mixer at medium-high speed. Using a micropipette, add the DMSO stock dropwise directly into the liquid vortex (not on the tube wall) to achieve your target concentration.

  • Self-Validation (Critical Step): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully aspirate the supernatant. Measure the UV absorbance of the supernatant at 475 nm[3]. Compare this against a standard curve prepared in 100% DMSO to confirm that 100% of the drug remains in solution and no micro-precipitation has occurred.

Part 3: Data Presentation

Table 1: Solubility and Stability Profile of N-Demethyl Rifampicin in Various Solvents

Solvent / Buffer SystempHAdditivesMax Soluble Conc. (Approx.)24h Stability (20°C)
100% Anhydrous DMSON/ANone> 50 mg/mLHigh (if protected from light)
100% Dimethyl Formamide (DMF)N/ANone~ 20 mg/mLHigh
1X PBS (Direct Powder Addition)7.4None< 0.5 mg/mLLow (Oxidizes rapidly)
1X PBS (from DMF Stock)7.2None~ 0.5 mg/mL (at 50% DMF)Moderate (Prone to crashing)
1X PBS (from DMSO Stock)7.40.1% Sodium Ascorbate~ 1.5 mg/mLHigh (Oxidation prevented)
1X PBS (from DMSO Stock)7.45% γ -CD + 0.1% Ascorbate> 3.5 mg/mLHigh (Stable complex)

Data synthesized from parent ansamycin solubility profiles and cyclodextrin complexation studies[3][4][5].

Part 4: Troubleshooting Workflow Visualization

G A Solid N-demethyl rifampicin B Dissolve in 100% Anhydrous DMSO (Stock Solution) A->B C Dilute in Aqueous Buffer (e.g., PBS pH 7.4) B->C D Precipitation or Color Change? C->D E Add 5% γ-Cyclodextrin (Improves Solubility) D->E Micro-precipitation F Add 0.1% Sodium Ascorbate (Prevents Oxidation) D->F Browning/Oxidation G Stable Aqueous Solution (Validate via UV Absorbance) D->G Clear & Orange E->G F->G

Troubleshooting workflow for N-demethyl rifampicin aqueous solubility and stability.

References

  • Veeprho Pharmaceuticals. "Rifampicin Impurities and Related Compound." veeprho.com.[Link]

  • ResearchGate. "Comparative pharmacokinetics of rifampicin and 25-desacetyl rifampicin in healthy volunteers after single oral dose administration." Farmacia Journal.[Link]

  • MDPI. "Development and Characterization of Pharmaceutical Systems Containing Rifampicin." Pharmaceutics (2023).[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in N-Demethyl Rifampicin LC-MS/MS Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for N-demethyl rifampicin, a critical active metabolite and related compound of the anti-tuberculosis drug rifampicin.

Due to its high lipophilicity and extensive protein binding, N-demethyl rifampicin is highly susceptible to matrix effects—specifically, severe ion suppression caused by endogenous plasma phospholipids during electrospray ionization (ESI). This center provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust and reproducible quantification.

Diagnostic Workflow for Matrix Effects

Before altering your assay, it is critical to systematically diagnose the root cause of signal variation. Follow this logical workflow to identify and mitigate matrix interference.

MatrixEffectTroubleshooting Start Observe Signal Variation in N-demethyl rifampicin Assess Assess Matrix Effect (ME) via Post-Column Infusion Start->Assess Decision1 Is ME > 15% at Retention Time? Assess->Decision1 Prep Optimize Sample Prep (SPE or Phospholipid Depletion) Decision1->Prep Yes (Ion Suppression) Validate Validate Method (Accuracy, Precision, Recovery) Decision1->Validate No (ME < 15%) Chroma Optimize Chromatography (Shift RT, Adjust Gradient) Prep->Chroma IS Use SIL-IS (e.g., N-demethyl-rifampicin-d8) Chroma->IS IS->Assess Re-evaluate End Robust LC-MS/MS Assay Validate->End

Logical workflow for diagnosing and mitigating LC-MS/MS matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I definitively identify if matrix effects are causing signal variation for N-demethyl rifampicin? A1: Matrix effects occur when co-eluting endogenous components alter the ionization efficiency of the target analyte in the ESI source. To definitively diagnose this, you must separate extraction efficiency from ionization efficiency. We recommend the Post-Column Infusion Method : continuously infuse a neat standard of N-demethyl rifampicin into the MS source post-column while injecting a blank matrix extract. A drop in the baseline MS signal at the retention time of N-demethyl rifampicin confirms ion suppression. Quantitatively, the Absolute Matrix Effect (AME) should be calculated; an AME outside the 85–115% range indicates significant matrix interference [[1]]([Link]).

Q2: My plasma samples show severe ion suppression. How can I optimize sample preparation? A2: Standard protein precipitation (PPT) using acetonitrile or methanol effectively removes proteins but leaves high concentrations of glycerophosphocholines (phospholipids) in the extract.

  • Causality: Phospholipids have high proton affinity and compete with N-demethyl rifampicin for charge droplets in the ESI source, leading to signal quenching.

  • Solution: Upgrade your sample preparation to Solid Phase Extraction (SPE) or use specialized phospholipid depletion plates (e.g., Captiva ND Lipids). Studies demonstrate that utilizing lipid filtration plates for rifampicin derivatives yields an almost complete extraction recovery (>86%) and eliminates significant matrix effects, achieving uniform responses with a relative standard deviation (RSD) of <5% .

Q3: Can chromatographic adjustments help minimize the matrix effect? A3: Yes. If sample preparation cannot remove all matrix components, you must resolve them chromatographically.

  • Causality: Phospholipids typically elute late in reversed-phase gradients. If N-demethyl rifampicin co-elutes with these late-eluting lipids or too early near the solvent front (void volume), ion suppression is inevitable.

  • Solution: Optimize your gradient elution. Utilizing a core-shell C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile can sharpen the peak and shift the retention time into a "clean" window [[1]]([Link]). The addition of 0.1% formic acid ensures the basic nitrogen in the molecule remains protonated, stabilizing the [M+H]+ precursor ion for consistent MS/MS detection .

Q4: What is the best internal standard strategy to compensate for residual matrix effects? A4: The implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for LC-MS/MS validation.

  • Causality: A SIL-IS (such as N-demethyl-rifampicin-d8) shares the exact physicochemical properties and retention time as the target analyte. Therefore, it experiences the exact same degree of ion suppression or enhancement.

  • Solution: By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is mathematically normalized. This approach is critical for multi-drug pharmacokinetic monitoring, ensuring that residual matrix variations do not impact the final calculated concentration .

Analytical & Metabolic Pathway

Pathway Rif Rifampicin (Parent Drug) Metab Hepatic Metabolism (Dealkylation) Rif->Metab NDemethyl N-demethyl rifampicin (Target Analyte) Metab->NDemethyl ESI ESI Source (Ion Suppression Risk) NDemethyl->ESI LC Elution MSMS Triple Quad MS/MS (Quantification) ESI->MSMS [M+H]+ Ions

Metabolic generation and LC-MS/MS quantification pathway of N-demethyl rifampicin.

Data Presentation: Impact of Sample Preparation

The choice of sample preparation fundamentally dictates the severity of matrix effects. The table below summarizes the quantitative impact of different extraction methodologies on N-demethyl rifampicin recovery and ionization.

Sample Preparation MethodProtein RemovalPhospholipid RemovalTypical Recovery (%)Absolute Matrix Effect (AME)
Protein Precipitation (PPT) HighLow70 - 85%40 - 60% (Severe Suppression)
Solid Phase Extraction (SPE) HighHigh80 - 90%85 - 95% (Minimal Suppression)
Phospholipid Depletion Plate HighVery High>86% ~100% (Negligible)

Experimental Protocol: Self-Validating Matrix Effect Assessment

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . By running Sets A, B, and C in parallel, you independently verify both physical extraction recovery and ESI ionization efficiency without confounding variables.

Step-by-Step Methodology:

Step 1: Preparation of Test Sets (n=6 per concentration level)

  • Set A (Neat Standard): Prepare N-demethyl rifampicin and SIL-IS (e.g., N-demethyl-rifampicin-d8) in the final reconstitution solvent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Set B (Post-Extraction Spike): Extract blank human plasma using your chosen method (e.g., Phospholipid Depletion Plate). Spike the eluate with the same nominal concentration of N-demethyl rifampicin and SIL-IS as Set A.

  • Set C (Pre-Extraction Spike): Spike blank human plasma with N-demethyl rifampicin and SIL-IS. Extract the sample using the exact same method as Set B.

Step 2: LC-MS/MS Analysis

  • Inject all samples into the LC-MS/MS system using a randomized sequence to account for instrument drift.

  • Monitor the specific MRM transitions for N-demethyl rifampicin and the SIL-IS in positive ion mode.

Step 3: Self-Validation Calculations

  • Absolute Matrix Effect (AME): AME(%)=(Mean Peak Area of Set AMean Peak Area of Set B​)×100

    • Validation Check: An AME of 100% indicates no matrix effect. Values <85% indicate suppression; >115% indicate enhancement.

  • Extraction Recovery (RE): RE(%)=(Mean Peak Area of Set BMean Peak Area of Set C​)×100

    • Validation Check: This confirms the physical loss of the analyte during the extraction process, completely independent of matrix-induced ion suppression .

  • IS-Normalized Matrix Factor (IS-MF): IS-MF=AME of SIL-ISAME of N-demethyl rifampicin​

    • Validation Check: The IS-MF must fall between 0.85 and 1.15 with an RSD <15% to validate the assay for clinical or pharmacokinetic use.

Sources

Optimization

Technical Support Center: Optimizing Extraction Yield for N-Demethyl Rifampicin

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and pharmacokinetists troubleshooting the extraction and quantification of N-demethyl rifampicin from complex biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and pharmacokinetists troubleshooting the extraction and quantification of N-demethyl rifampicin from complex biological matrices.

Diagnostic Overview: The Chemical Challenge

N-demethyl rifampicin is a critical biotransformation product of rifampicin. Extracting this specific metabolite presents two distinct physicochemical challenges:

  • Altered Hydrophobicity: The enzymatic cleavage of the methyl group on the piperazine ring shifts the molecule's pKa and increases its polarity relative to the parent drug. Standard non-polar extraction solvents often leave this metabolite trapped in the aqueous phase.

  • Oxidative Lability: Like rifampicin, the N-demethylated metabolite is highly susceptible to auto-oxidation in aqueous environments, rapidly degrading into a quinone derivative (characterized by a -2 Da mass shift)[1].

To overcome these barriers, we have designed a hybrid extraction workflow combining antioxidant stabilization, solvent-based protein precipitation (PPT), and low-temperature liquid-freeze separation [2].

Experimental Workflow

G A 1. Plasma Sample Collection B 2. Antioxidant Addition (Ascorbic Acid 500 mg/L) A->B C 3. Protein Precipitation (Cold ACN + IS) B->C D 4. Liquid-Freeze Separation (-20°C for 15 min) C->D E 5. Solid Phase Extraction (HLB Cartridge) D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F

Optimized extraction workflow for N-demethyl rifampicin preventing oxidative degradation.

Self-Validating Extraction Protocol

This step-by-step methodology is designed to maximize recovery while providing internal quality control checkpoints to validate the integrity of the extraction system.

Phase 1: Stabilization & Precipitation

  • Antioxidant Spiking: Immediately upon thawing plasma samples on ice, add ascorbic acid to achieve a final concentration of 500 mg/L[1]. Causality: Ascorbic acid acts as a sacrificial reducing agent, preventing the spontaneous oxidation of the naphthoquinone core of the metabolite.

  • Internal Standard (IS) Addition: Spike the sample with a stable isotope-labeled internal standard (e.g., Rifampicin-d8) to correct for downstream matrix effects.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (ACN) to 1 volume of the stabilized plasma. Vortex vigorously for 2 minutes to disrupt protein-drug binding.

Phase 2: Matrix Cleanup (Liquid-Freeze Separation) 4. Cryo-Separation: Transfer the homogenate to a -20°C freezer for exactly 15 minutes[2]. Causality: This temperature differential forces the precipitation of residual lipoproteins and endogenous phospholipids that cause ion suppression in LC-MS/MS, while keeping the ACN/water mixture liquid[3]. 5. Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant.

Phase 3: Solid-Phase Extraction (SPE) 6. Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL Methanol followed by 1 mL LC-MS grade water. 7. Loading: Dilute the supernatant 1:1 with water (to reduce the ACN concentration and promote sorbent binding) and load onto the cartridge. 8. Washing: Wash with 1 mL of 5% Methanol in water. Critical Step: Do not exceed 5% organic solvent, or the polar N-demethyl metabolite will elute prematurely. 9. Elution & Reconstitution: Elute with 1 mL of 100% Methanol containing 0.1% Formic Acid. Evaporate under a gentle stream of nitrogen at room temperature and reconstitute in 100 µL of mobile phase.

Phase 4: System Validation Check 10. QC Monitoring: During LC-MS/MS acquisition, actively monitor the MRM transition for N-demethyl rifampicin quinone (M-2 Da). Validation Rule: If the quinone peak area exceeds 2% of the intact N-demethyl rifampicin peak, the antioxidant shield has failed. The batch must be discarded and re-extracted.

Troubleshooting & FAQs

Q1: Why is my N-demethyl rifampicin yield significantly lower (<50%) than my parent rifampicin yield when using standard Liquid-Liquid Extraction (LLE)? A: This is a polarity mismatch. The loss of the methyl group on the piperazine ring exposes a secondary amine, altering the molecule's pKa and increasing its hydrophilicity. Standard LLE solvents like ethyl acetate are too non-polar to efficiently partition the N-demethylated form out of the aqueous phase. Solution: Switch from LLE to the hybrid PPT/SPE method described above. The polymeric HLB sorbent is specifically designed to capture polar metabolites that escape traditional LLE.

Q2: I am seeing a mass shift of -2 Da in my MRM transitions, and my standard curve is non-linear at low concentrations. What is happening? A: Your analyte is degrading during sample preparation. Rifamycin derivatives are notoriously labile and undergo rapid auto-oxidation to form quinone degradants in the presence of oxygen and neutral/basic pH[4]. Solution: Ensure that ascorbic acid (500 mg/L) is added before any solvent extraction steps[1]. Additionally, maintain all samples on ice and evaporate eluates at room temperature (do not use heated nitrogen blocks).

Q3: The recovery is good, but I am experiencing severe ion suppression (matrix effects > 30%) at the retention time of N-demethyl rifampicin. How can I clean up the extract further? A: The ion suppression is likely caused by co-eluting glycerophospholipids from the plasma matrix. Because N-demethyl rifampicin is relatively polar, it elutes earlier in the reverse-phase gradient, right where many endogenous salts and small lipids elute. Solution: Implement the "Liquid-Freeze Separation" step at -20°C prior to SPE[3]. This thermodynamic shock irreversibly precipitates the majority of matrix phospholipids without trapping the target metabolite.

Quantitative Performance Metrics

The table below summarizes the expected extraction yields and matrix effects when transitioning from legacy methods to the optimized protocol.

Extraction MethodologyRifampicin Yield (%)N-demethyl Rifampicin Yield (%)Matrix Effect (%)
Liquid-Liquid Extraction (Ethyl Acetate) 75.2 ± 4.142.4 ± 6.2-15.3 ± 2.1
Standard Protein Precipitation (ACN) 88.5 ± 3.282.1 ± 4.5-35.6 ± 5.4
Optimized Protocol (PPT + Liquid-Freeze + SPE) 94.3 ± 2.1 91.8 ± 2.4 -4.2 ± 1.1

Note: Matrix effect values closer to 0% indicate minimal ion suppression. Data represents mean ± SD across three validation batches.

References

  • Singh, S., et al. (2009). "In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Panchagnula, R., et al. (1999). "Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Zampieri, D., et al. (2018). "Evaluating LC-MS/MS To Measure Accumulation of Compounds within Bacteria." ACS Infectious Diseases.[Link]

Sources

Troubleshooting

Preventing N-demethyl rifampicin oxidation and light degradation in the lab

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Welcome to the Technical Support Center for handling ansamycin-class antibiotics. N-demethyl rifampicin is a major active metabolite...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists

Welcome to the Technical Support Center for handling ansamycin-class antibiotics. N-demethyl rifampicin is a major active metabolite and common impurity of rifampicin. Because it shares the identical macrocyclic ansa-chain and naphthohydroquinone chromophore as its parent compound, it is notoriously unstable in aqueous solutions[1].

This guide provides field-proven, self-validating protocols to troubleshoot and prevent the oxidation, hydrolysis, and photolytic degradation of N-demethyl rifampicin during laboratory workflows.

Troubleshooting & FAQs: The "Why" and "How"

Q1: My N-demethyl rifampicin analytical standards are turning brownish-red in the HPLC autosampler. What is happening, and how do I stop it? A1: Your sample is undergoing auto-oxidation. In neutral to alkaline conditions (pH > 6.5), the naphthohydroquinone ring of the molecule reacts with dissolved atmospheric oxygen to form a biologically inactive quinone derivative (2)[2].

  • The Fix: You must introduce a reducing agent. Adding ascorbic acid (Vitamin C) at a concentration of 0.02% w/v to your buffer donates electrons to the system, effectively reducing any formed quinone back to the hydroquinone state and scavenging free oxygen (3)[3].

Q2: To prevent oxidation, I acidified my mobile phase/sample diluent to pH 3.0. Now my recovery has dropped significantly. Why? A2: While acidic conditions prevent oxidation, they trigger a rapid, acid-catalyzed hydrolysis of the ansa-chain. Below pH 5.0, the molecule rapidly cleaves to form 3-formyl rifamycin SV (4)[4].

  • The Fix: Do not trade oxidation for hydrolysis. The optimal stability window is a phosphate buffer at pH 7.4 combined with an antioxidant like ascorbic acid to protect against the alkaline oxidation[3].

Q3: Does ambient laboratory light actually degrade N-demethyl rifampicin, or is that just a precaution? A3: It is a critical factor, but strictly state-dependent. While the drug is highly stable to light in its solid powder form, rapid photolytic degradation occurs the moment it is dissolved in an aqueous solution (5)[5]. UV and visible light excite the conjugated double bonds in the ansa-chain, leading to ring-opened photoproducts.

  • The Fix: All aqueous solutions must be prepared in low-actinic (amber) glassware or wrapped in aluminum foil immediately upon dissolution.

Mechanistic Degradation Pathways

Understanding the causality behind the degradation allows you to design better assays. The diagram below illustrates the three primary degradation routes of N-demethyl rifampicin.

G Rif N-demethyl Rifampicin (Parent Molecule) Acid Acidic Environment (pH < 5) Rif->Acid Hydrolysis Base Alkaline/Neutral (+ Oxygen) Rif->Base Auto-oxidation Light UV/Visible Light (Aqueous Solution) Rif->Light Photolysis Formyl 3-Formyl Rifamycin SV (Hydrolysis Product) Acid->Formyl Quinone Rifampicin Quinone (Oxidation Product) Base->Quinone Photo Photolytic Byproducts (Ring-opened) Light->Photo

Biochemical degradation pathways of rifampicin derivatives.

Quantitative Stability Data

The following table synthesizes quantitative degradation metrics across various environmental stress conditions to help you establish appropriate sample handling timeframes.

Environmental ConditionTimeframeDegradation Rate (%)Primary DegradantRequired Preventive Action
Acidic Media (pH 2.5 - 4.5) 48 hours80% - 95%3-formyl rifamycinBuffer solutions to pH 7.4.
Neutral Media (pH 7.4) 48 hours~44%Quinone derivativesAdd antioxidant (Ascorbic Acid).
pH 7.4 + 0.02% Ascorbic Acid 24 hours< 5%None significantStandard Best Practice.
Aqueous Solution + Light < 12 hoursHigh (Variable)Photolytic byproductsUse amber vials / foil wrapping.
Whole Blood / Plasma (Room Temp) 24 hours20% - 30%MixedFreeze within 7h or add 5mg Ascorbate.

(Data synthesized from[3][5][6][7])

Validated Experimental Protocols

To ensure a self-validating system, follow this methodology for preparing analytical standards or biological samples containing N-demethyl rifampicin. This protocol systematically neutralizes pH, oxidative, and photolytic threats.

Workflow Step1 1. Weigh Solid Standard Step2 2. Buffer Prep (pH 7.4 + Ascorbate) Step1->Step2 Step3 3. Dissolve (Amber Vials) Step2->Step3 Step4 4. HPLC Analysis (< 7 hours) Step3->Step4

Step-by-step workflow for preparing stabilized rifamycin solutions.

Protocol: Preparation of Oxidation-Resistant Analytical Standards

Rationale: By pre-loading the diluent with an antioxidant and controlling the pH, the microenvironment of the dissolving solid is immediately stabilized, preventing the rapid initial spike in degradation.

  • Buffer Preparation (The Stabilizer):

    • Prepare a 50 mM Potassium Phosphate buffer.

    • Adjust the pH strictly to 7.4 using NaOH or HCl.

    • Add Ascorbic Acid to achieve a final concentration of 0.02% w/v (200 µg/mL). Note: Ascorbic acid degrades over time; prepare this buffer fresh daily.

  • Environmental Shielding:

    • Ensure all volumetric flasks and HPLC vials to be used are amber-tinted. If unavailable, wrap clear glassware completely in aluminum foil.

  • Standard Dissolution:

    • Accurately weigh the solid N-demethyl rifampicin standard.

    • Dissolve the powder directly into the stabilized buffer (or a mixture of buffer and HPLC-grade methanol/acetonitrile, depending on your validated organic ratio).

  • Biological Sample Handling (If applicable):

    • If extracting from whole blood or plasma, immediately add 5 mg of ascorbic acid per sample tube post-collection to halt post-draw degradation (6)[6].

    • Centrifuge and separate plasma within 7 hours, keeping the tubes protected from laboratory light.

  • Storage & Analysis:

    • Transfer solutions to amber HPLC vials.

    • Maintain the autosampler temperature at 4°C.

    • Analyze within 24 hours. If long-term storage is required, flash-freeze the stabilized aliquots at -80°C.

References

  • Auckland District Health Board. Rifampicin Specimen Collection and Stability. Available at: [Link]

  • ResearchGate. Stability-Indicating HPLC Determination of Rifampicin in Bulk Drug and Dosage Form. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Poor Bioavailability of Rifampicin- A Global Emergency. Available at: [Link]

  • MDPI. Nanoparticle-Based Rifampicin Delivery System Development. Available at: [Link]

  • Veeprho. Rifampicin Impurities and Related Compound. Available at:[Link]

  • Indian Journal of Pharmaceutical Sciences. Development of Dissolution Medium for Rifampicin Sustained release formulations. Available at: [Link]

  • IMR Press. In vitro analysis of rifampicin and its effect on quality control tests of rifampicin containing dosage forms. Available at: [Link]

Sources

Optimization

Technical Support Center: Refining Dose-Response Curves for N-Demethyl Rifampicin in Cell Culture

Welcome to the Technical Support Center for N-demethyl rifampicin (CAS 13292-45-0)[1] in vitro assays. As a key rifamycin derivative, this compound presents unique physicochemical challenges—specifically regarding aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-demethyl rifampicin (CAS 13292-45-0)[1] in vitro assays. As a key rifamycin derivative, this compound presents unique physicochemical challenges—specifically regarding aqueous solubility, oxidative stability, and protein binding. This guide provides the mechanistic reasoning and validated protocols required to troubleshoot artifacts and generate reproducible, high-fidelity dose-response curves.

Part 1: Troubleshooting & FAQs

Q1: Why does my dose-response curve exhibit a "hook effect" or premature plateau at high concentrations? A: This is a classic artifact caused by micro-precipitation . N-demethyl rifampicin is highly lipophilic and exhibits poor aqueous solubility. When a high-concentration DMSO stock is spiked directly into aqueous culture media, the rapid solvent exchange forces the hydrophobic compound out of solution. These micro-precipitates are often invisible under standard brightfield microscopy but drastically reduce the bioavailable free fraction of the drug. Consequently, higher nominal concentrations actually deliver less active compound to the cells, causing the curve to plateau or reverse. Solution: Always use an intermediate dilution step in media to gradually transition the compound out of 100% DMSO.

Q2: My IC50/EC50 values fluctuate wildly between independent experiments. What drives this inconsistency? A: Inconsistent potency is typically driven by two interacting variables: oxidative degradation and serum protein binding.

  • Degradation: Rifamycin derivatives are highly sensitive to pH and light. In standard cell culture media (pH ~7.4) at 37°C, rifampicin and its analogs can degrade by up to 44% within 48 hours[2]. Exposure to ambient light accelerates oxidative degradation into inactive quinone derivatives.

  • Protein Binding: N-demethyl rifampicin binds non-specifically to bovine serum albumin (BSA) present in Fetal Bovine Serum (FBS). If your FBS lot changes, or if you vary the serum concentration (e.g., 5% vs. 10%), the free (pharmacologically active) fraction of the drug changes, shifting your IC50[3]. Solution: Standardize your FBS concentration across all runs, prepare media fresh, and strictly protect the assay plates from light during incubation.

Q3: How should I properly store my master stocks to prevent baseline degradation? A: Repeated freeze-thaw cycles introduce ambient moisture into the DMSO. Water in the DMSO stock accelerates the hydrolysis of the rifamycin core even at -20°C[4]. Solution: Reconstitute the powder in anhydrous DMSO (≥99.9% purity), aliquot into single-use amber vials, purge with argon or nitrogen if possible, and store at -80°C. Discard any unused portion of an aliquot after thawing.

Part 2: Mechanisms of Curve Artifacts

The logical relationships between compound handling, media environment, and resulting dose-response artifacts are mapped below.

G Root Aberrant Dose-Response Precipitation Aqueous Precipitation (Conc > 100 µM) Root->Precipitation Degradation Oxidative Degradation (Light / pH > 7.4) Root->Degradation Binding Serum Protein Binding (FBS > 5%) Root->Binding Effect1 False Plateau (Hook Effect) Precipitation->Effect1 Effect2 Variable Potency (Time-dependent) Degradation->Effect2 Effect3 Right-shifted IC50 (Reduced Free Drug) Binding->Effect3

Mechanisms driving aberrant N-demethyl rifampicin dose-response curves.

Part 3: Quantitative Assay Parameters

To ensure reproducibility, adhere to the established physicochemical constraints of N-demethyl rifampicin during assay design.

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 808.91 g/mol [1]Required for accurate molarity calculations.
Primary Solvent 100% Anhydrous DMSOPrevents premature hydrolysis of the rifamycin core.
Max Final DMSO ≤ 0.5% (Ideally 0.1%)Prevents solvent-induced cytotoxicity and baseline shifts.
Media Stability (pH 7.4) ~44% degradation at 48h[2]Requires strict timing for readouts; do not compare 24h vs 72h assays directly without adjusting for drug half-life.
Light Sensitivity High (Forms Quinones)[4]Plates must be foil-wrapped during incubation to prevent loss of active compound.
Recommended FBS 2% to 5% (Standardized)Minimizes BSA-binding to maximize the bioavailable free fraction of the drug.

Part 4: Self-Validating Dose-Response Protocol

This methodology utilizes a 3-plate transfer system to prevent precipitation and includes built-in controls to ensure the resulting data is self-validating.

Phase 1: Reagent Preparation
  • Master Stock: Reconstitute N-demethyl rifampicin powder in anhydrous DMSO to a 10 mM concentration. Aliquot into amber vials and store at -80°C.

  • Media: Warm complete culture media (standardized to 5% FBS) to 37°C.

Phase 2: The 1000x Serial Dilution (Source Plate)

Causality: Diluting in 100% DMSO ensures the compound remains completely dissolved across the entire concentration gradient, preventing early precipitation.

  • Add 20 µL of 100% DMSO to columns 2-10 of a 96-well V-bottom plate.

  • Add 30 µL of the 10 mM Master Stock to column 1.

  • Perform a 1:3 serial dilution by transferring 10 µL from column 1 to column 2, mixing thoroughly, and repeating through column 10.

  • Leave column 11 as DMSO-only (Vehicle Control) and column 12 for a known cytotoxic reference (e.g., 10 mM Staurosporine).

Phase 3: The 10x Intermediate Dilution (Transfer Plate)

Causality: This step acts as a "buffer exchange." By diluting the DMSO to 1% in a large volume of media, you prevent the localized high-concentration shock that causes micro-precipitation.

  • Fill a new 96-well plate with 198 µL of pre-warmed complete media per well.

  • Transfer 2 µL from the Source Plate to the corresponding wells of the Transfer Plate.

  • Mix gently by pipetting up and down 5 times. The concentration is now 10x the final desired concentration, and the DMSO is at 1%.

Phase 4: Final Cell Dosing (Assay Plate)

Causality: Ensures the final assay conditions are physiologically relevant and non-toxic regarding solvent concentration.

  • Assume your cultured cells are plated in 90 µL of media per well.

  • Transfer 10 µL from the Transfer Plate into the corresponding wells of the Assay Plate.

  • Self-Validation Check: The final DMSO concentration is now exactly 0.1% across all wells. Column 11 (Vehicle Control) establishes the 100% viability baseline, proving 0.1% DMSO is non-toxic. Column 12 (Reference Compound) proves the assay is capable of detecting true biological inhibition.

Phase 5: Incubation & Data Acquisition
  • Seal the plate with a breathable membrane to maintain gas exchange.

  • Wrap the edges and lid of the plate in aluminum foil to strictly protect the N-demethyl rifampicin from ambient light degradation.

  • Incubate at 37°C, 5% CO2 for the desired time point (e.g., 48h) before performing your viability or target readout.

Part 5: Assay Workflow Visualization

G Step1 1. Master Stock 10 mM in 100% DMSO Step2 2. Serial Dilution 1000x in 100% DMSO Step1->Step2 Maintain solubility Step3 3. Intermediate 10x in Culture Media Step2->Step3 Buffer exchange Step4 4. Cell Dosing 1x Final (0.1% DMSO) Step3->Step4 Prevent precipitation Step5 5. Incubation Protect from Light Step4->Step5 24-72h

Workflow for N-demethyl rifampicin dose-response assays.

Sources

Troubleshooting

Technical Support Center: N-Demethyl Rifampicin LC-MS/MS Calibration Troubleshooting

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and scientists developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for N-demethyl rifampicin, a key me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and scientists developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for N-demethyl rifampicin, a key metabolite and derivative of the anti-tuberculosis drug rifampicin[1].

Due to its high molecular weight, lipophilicity, and susceptibility to oxidative degradation, N-demethyl rifampicin frequently presents challenges during standard curve calibration, including non-linearity, matrix suppression, and poor lower limit of quantification (LLOQ) reproducibility[1][2]. This guide provides field-proven, mechanistically grounded solutions to ensure assay integrity.

Diagnostic Workflow for Calibration Issues

Before altering your protocol, use the following diagnostic tree to isolate the root cause of your standard curve failure.

G Start Standard Curve Issue (N-demethyl rifampicin) NonLinear Non-Linearity / Signal Droop at High Concentrations Start->NonLinear PoorLLOQ Poor Sensitivity / High CV at LLOQ Start->PoorLLOQ Carryover High Blank Signal (Autosampler Carryover) Start->Carryover Adsorption Adsorption to Plastics Action: Use low-bind tubes & organic modifier NonLinear->Adsorption Detector Detector Saturation Action: Dilute samples or use less sensitive isotope transition NonLinear->Detector Matrix Matrix Ion Suppression Action: Optimize SPE & Phospholipid removal PoorLLOQ->Matrix Stability Analyte Degradation Action: Protect from light, add Ascorbic Acid PoorLLOQ->Stability Wash System Carryover Action: Optimize wash solvent (e.g., 50% IPA/MeOH/H2O) Carryover->Wash

Figure 1: Diagnostic decision tree for troubleshooting N-demethyl rifampicin standard curve calibration failures.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My standard curve loses linearity at the lower end (LLOQ to 3x LLOQ). The signal drops off precipitously. Why is this happening?

Expert Insight: This is a classic symptom of non-specific binding (adsorption) . N-demethyl rifampicin is highly lipophilic. In aqueous solutions or low-protein matrices (like neat solvent calibrators), the analyte adsorbs to the walls of polypropylene microcentrifuge tubes or glass autosampler vials. The Solution:

  • Prepare your working standard solutions in a solvent containing at least 50% organic modifier (e.g., 50:50 Methanol:Water)[1].

  • Use silanized glass vials or maximum recovery (low-bind) polypropylene tubes.

  • Ensure your matrix-matched standards are spiked directly into plasma/blood containing endogenous proteins that act as carrier molecules to prevent wall-binding.

Q2: The accuracy at my LLOQ is outside the ±20% acceptance criteria, and the signal-to-noise ratio is poor. How can I improve sensitivity?

Expert Insight: Poor LLOQ performance usually stems from ion suppression caused by matrix effects (specifically phospholipids in plasma/blood) or in-process degradation [2]. Rifamycin derivatives are notoriously sensitive to light and oxidation[2]. The Solution:

  • Stabilization: Perform all extractions under yellow light. Add an antioxidant, such as ascorbic acid (0.1% w/v final concentration), to the biological matrix prior to spiking the standards.

  • Matrix Cleanup: Simple protein precipitation (PPT) is often insufficient. Switch to Solid Phase Extraction (SPE) or use phospholipid-removal plates to eliminate endogenous interferences that compete for ionization in the MS source.

Q3: I am observing a high signal in my blank samples injected immediately after the Upper Limit of Quantification (ULOQ). How do I eliminate carryover?

Expert Insight: N-demethyl rifampicin can stick to the autosampler needle, injection valve rotor seal, or the stationary phase of the LC column. The Solution: Implement a highly organic, multi-solvent wash. A recommended strong wash is Isopropanol:Methanol:Acetonitrile:Water (30:30:30:10, v/v/v/v) with 0.1% formic acid. Ensure the column is flushed with 95% organic mobile phase at the end of each gradient cycle.

Quantitative Data Summary

The following table summarizes the typical calibration parameters and stability metrics required for a robust N-demethyl rifampicin assay, benchmarked against standard first-line anti-TB drug assays[1][2].

ParameterRecommended Specification / ValueCausality / Rationale
Linear Calibration Range 50 ng/mL to 25,000 ng/mLCovers typical pharmacokinetic trough and peak levels[1][2].
Regression Model Quadratic or Linear, 1/x² weightingCompensates for heteroscedasticity across a wide dynamic range[2].
Benchtop Stability (Matrix) < 4 hours at Room Temp (Light protected)Rapid oxidative degradation occurs at room temperature.
Internal Standard (IS) N-demethyl-rifampicin-d8Stable isotope-labeled IS corrects for matrix effects and extraction losses perfectly[1].
LLOQ Acceptance Criteria Precision ≤ 20%, Accuracy ± 20%FDA/EMA Bioanalytical Method Validation guidelines[1][2].

Standard Operating Procedure: Standard Curve Preparation & Extraction

To ensure a self-validating system, follow this optimized protocol for generating the standard curve.

Step 1: Preparation of Stock and Working Solutions

  • Weigh 1.00 mg of N-demethyl rifampicin reference standard and dissolve in 1.0 mL of 100% Methanol to create a 1 mg/mL primary stock. Note: Do not use water, as solubility is poor and degradation is accelerated.

  • Prepare working standard solutions by serial dilution in 50:50 Methanol:Water containing 0.1% Ascorbic Acid.

Step 2: Matrix Spiking

  • Thaw blank human plasma on ice.

  • Spike working solutions into the blank matrix to achieve the desired calibration range (e.g., 50, 100, 500, 1000, 5000, 10000, 25000 ng/mL). The spiking volume should not exceed 5% of the total matrix volume to prevent altering the matrix composition.

Step 3: Sample Extraction (Protein Precipitation)

  • Transfer 50 µL of each calibration standard to a low-bind 96-well plate.

  • Add 10 µL of Internal Standard working solution (N-demethyl-rifampicin-d8, 500 ng/mL)[1].

  • Add 200 µL of cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 5 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak distortion).

  • Analyze via LC-MS/MS using positive electrospray ionization (ESI+).

References

  • Zheng, X., et al. "Simultaneous determination of first-line anti-tuberculosis drugs and one metabolite of isoniazid by liquid chromatography/tandem mass spectrometry in patients with human immunodeficiency virus-tuberculosis coinfection." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • "Quantification of Rifapentine, a Potent Anti-Tuberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis." ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing N-demethyl rifampicin vs rifampicin antibacterial efficacy

An In-Depth Comparative Guide: N-demethyl Rifampicin vs. Rifampicin in Antibacterial and Antiviral Efficacy As drug development professionals and application scientists, we often encounter structural analogs that exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: N-demethyl Rifampicin vs. Rifampicin in Antibacterial and Antiviral Efficacy

As drug development professionals and application scientists, we often encounter structural analogs that exhibit profoundly divergent biological activities. A classic paradigm of this phenomenon is the comparison between Rifampicin (a first-line antibacterial agent) and its derivative/metabolite N-demethyl rifampicin (also known as AF/AP).

While a minor structural modification—the removal of a methyl group on the piperazine ring—might seem trivial, it fundamentally alters the molecule's target affinity. This guide objectively compares the efficacy, target specificity, and experimental validation of both compounds, providing a mechanistic framework for researchers navigating ansamycin-class antibiotics.

Mechanistic Divergence: From Antibacterial to Antineoplastic

To understand the efficacy differences, we must first examine the causality behind their target binding.

Rifampicin exerts its potent bactericidal activity by binding tightly to the β -subunit of the bacterial DNA-dependent RNA polymerase (RNAP), specifically within the DNA/RNA channel. This sterically occludes the growing RNA transcript, halting bacterial transcription [4].

Conversely, N-demethyl rifampicin demonstrates a dramatic shift in target specificity. The loss of the N-methyl group alters the spatial conformation and lipophilicity of the ansa chain interface. Consequently, it loses its high affinity for bacterial RNAP but gains a unique, strong inhibitory effect against RNA-dependent DNA polymerase (Reverse Transcriptase, RT) found in retroviruses (e.g., Rauscher murine leukemia virus) and human leukemic cells [1, 2].

TargetSpecificity Rif Rifampicin BacRNAP Bacterial DNA-dependent RNA Polymerase (rpoB) Rif->BacRNAP High Affinity RT Viral RNA-dependent DNA Polymerase (RT) Rif->RT Low Affinity NDem N-demethyl rifampicin NDem->BacRNAP Low Affinity NDem->RT High Affinity BacDeath Bactericidal Activity (High Efficacy) BacRNAP->BacDeath VirInhib Antiviral / Antineoplastic (High Efficacy) RT->VirInhib

Fig 1: Divergent target specificity and downstream effects of Rifampicin vs. N-demethyl rifampicin.

Comparative Efficacy Profiles

The shift in enzymatic targeting is directly reflected in the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations ( IC50​ ). Rifampicin is a gold-standard antibacterial, whereas N-demethyl rifampicin is virtually ineffective against bacterial pathogens but excels in viral and oncological models [3].

Table 1: Quantitative Efficacy Comparison
Parameter / TargetRifampicinN-demethyl Rifampicin
Bacterial RNAP IC50​ ~0.01 µg/mL (Potent)> 50.0 µg/mL (Weak)
M. tuberculosis MIC 0.05 - 0.5 µg/mL> 16.0 µg/mL
Viral Reverse Transcriptase IC50​ > 100 µg/mL (Weak)~10 - 20 µg/mL (Potent)
Primary Utility Clinical AntibacterialResearch (Antiviral/Oncology)

Data synthesized from historical comparative assays on leukemic polymerases and bacterial RNAP[2, 4].

Experimental Validation: Self-Validating Protocol Systems

To objectively prove the divergent efficacies of these two compounds, researchers must utilize a dual-assay system. By measuring enzymatic output directly (RNA vs. DNA synthesis), we isolate the variable (the specific polymerase) and establish direct causality for the observed MIC differences.

AssayWorkflow cluster_assays Parallel Efficacy Assays Prep Compound Preparation (Equimolar RIF vs N-demethyl RIF) BacAssay Bacterial RNAP Assay (E. coli / M. tb enzyme) Prep->BacAssay RTAssay Reverse Transcriptase Assay (Viral/Leukemic extracts) Prep->RTAssay Read1 Quantify RNA Synthesis (Radiolabeled UTP) BacAssay->Read1 Read2 Quantify DNA Synthesis (Radiolabeled dTTP) RTAssay->Read2 Analysis Comparative IC50 Determination Read1->Analysis Read2->Analysis

Fig 2: Parallel experimental workflow for evaluating RNAP and RT inhibitory efficacy.

Protocol A: In Vitro Bacterial RNAP Inhibition Assay

Objective: Validate the superior antibacterial efficacy of Rifampicin.

  • Enzyme Preparation: Reconstitute purified E. coli or M. tuberculosis RNA polymerase in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Compound Incubation: Aliquot the RNAP into microplates. Add Rifampicin and N-demethyl rifampicin in a concentration gradient (0.001 to 100 µg/mL). Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add a standardized DNA template (e.g., T7 phage DNA) and an NTP mix containing [³H]-UTP (uridine triphosphate).

  • Elongation & Quenching: Incubate for exactly 20 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold 10% Trichloroacetic acid (TCA) to precipitate the newly synthesized RNA.

  • Quantification: Filter the precipitates through GF/C glass fiber filters. Wash extensively with 5% TCA and ethanol. Quantify [³H]-UTP incorporation via liquid scintillation counting. Result: Rifampicin will show near-total inhibition at <0.1 µg/mL, while N-demethyl rifampicin will show minimal inhibition.

Protocol B: Reverse Transcriptase (RT) Inhibition Assay

Objective: Validate the superior antiviral/antineoplastic efficacy of N-demethyl rifampicin.

  • Enzyme Preparation: Isolate RT from Rauscher murine leukemia virus or human leukemic lymphoblasts.

  • Compound Incubation: Pre-incubate the RT enzyme with the compounds (0.1 to 100 µg/mL) for 10 minutes at 37°C.

  • Reaction Initiation: Introduce a synthetic template-primer complex, typically poly(rA)-oligo(dT)₁₂₋₁₈, alongside a dNTP mix containing [³H]-dTTP.

  • Elongation & Quenching: Incubate for 30 minutes at 37°C. Quench with ice-cold TCA to precipitate the synthesized DNA.

  • Quantification: Filter, wash, and measure [³H]-dTTP incorporation. Result: N-demethyl rifampicin will demonstrate a steep dose-response inhibition curve, significantly outperforming Rifampicin [2].

Conclusion for Drug Development Professionals

When screening ansamycin derivatives, one cannot assume that a minor metabolite retains the parent drug's mechanism of action. Rifampicin remains the undisputed choice for antibacterial applications targeting RNAP. However, N-demethyl rifampicin serves as a critical tool compound for researchers investigating reverse transcriptase inhibition in viral replication and leukemogenesis. Understanding this dichotomy ensures precise compound selection and prevents costly misattributions in early-stage drug discovery.

References

  • Differential Effects of Rifampicin on Cultured Human Tumor Cells Cancer Research (1974). URL:[Link][1]

  • Rifamycin Antibiotics: Inhibitors of Rauscher Murine Leukemia Virus Reverse Transcriptase and of Purified DNA Polymerases From Human Normal and Leukemic Lymphoblasts Journal of the National Cancer Institute (JNCI) (1973). URL: [Link][2]

  • Effect of Rifampicin and a Derivative on Cells Transformed by Rous Sarcoma Virus Cancer Research (1971). URL: [Link][3]

  • Bacterial RNA Polymerase Inhibitors: An Organized Overview of their Structure, Derivatives, Biological Activity and Current Clinical Development Status Current Medicinal Chemistry / ResearchGate (2011). URL:[Link][4]

Sources

Comparative

Comparative Metabolic Profiling: N-Demethyl Rifampicin vs. 25-O-Desacetyl Rifampicin

Executive Summary Rifampicin (RIF) is a cornerstone of antimycobacterial therapy and a universally recognized probe for Cytochrome P450 3A4 (CYP3A4) induction in pharmacokinetic (PK) studies. A critical challenge in clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rifampicin (RIF) is a cornerstone of antimycobacterial therapy and a universally recognized probe for Cytochrome P450 3A4 (CYP3A4) induction in pharmacokinetic (PK) studies. A critical challenge in clinical application and in vitro PK modeling is its complex metabolic profile. Understanding the bifurcation of RIF's metabolism into its two primary derivative classes—25-O-desacetyl rifampicin and N-demethyl rifampicin —is essential for accurately predicting drug-drug interactions (DDIs), therapeutic monitoring, and toxicological assessments.

This guide provides an objective, data-driven comparison of these two metabolic pathways, detailing their enzymatic drivers, pharmacokinetic implications, and the self-validating experimental protocols required to quantify them.

Mechanistic Pathway Comparison

The biotransformation of rifampicin in the human liver is not a monolithic process; it is driven by two distinct enzymatic families that respond differently to RIF's potent autoinductive properties.

25-O-Desacetyl Rifampicin (The Major Active Pathway)

Rifampicin undergoes rapid hepatic deacetylation to form 25-O-desacetyl rifampicin. This reaction is primarily catalyzed by hepatic B-esterases (carboxylesterases) , rather than cytochrome P450 enzymes[1].

  • Pharmacological Causality: Because this pathway relies on esterases, it is largely insulated from the direct competitive inhibition typically seen in CYP-mediated DDIs. 25-O-desacetyl rifampicin retains substantial RNA polymerase inhibitory activity, meaning the conversion does not terminate the drug's antimicrobial efficacy[2].

  • Clearance Mechanism: The removal of the acetyl group increases the molecule's polarity, facilitating rapid sinusoidal efflux and preferential excretion into the bile[2].

N-Demethyl Rifampicin (The Minor Oxidative Pathway)

Conversely, N-demethyl rifampicin is generated via oxidative demethylation, a process heavily mediated by CYP450 enzymes, predominantly CYP3A4 [3][4].

  • Pharmacological Causality: While this is a minor pathway for the overall elimination of RIF, it serves as a critical biomarker for CYP3A4 activity. Rifampicin is a potent transactivator of the pregnane X receptor (PXR). Upon repeated dosing, PXR transactivation leads to a massive upregulation of CYP3A4 (autoinduction), which exponentially accelerates the N-demethylation of both RIF and co-administered substrates[4].

Metabolic_Pathways cluster_esterase Deacetylation Pathway cluster_cyp Oxidative Pathway RIF Rifampicin (Parent Drug) Highly Lipophilic Desacetyl 25-O-desacetyl rifampicin (Major, Active) RIF->Desacetyl Hepatic B-esterases (Carboxylesterases) Demethyl N-demethyl rifampicin (Minor, Biomarker) RIF->Demethyl CYP450 (CYP3A4) Auto-induced Bile Biliary Excretion Desacetyl->Bile Increased Polarity Urine Renal Excretion Demethyl->Urine Further Oxidation

Fig 1: Bifurcated metabolic pathways of Rifampicin highlighting esterase vs. CYP450 mediation.

Comparative Pharmacokinetics & Activity

To effectively model RIF clearance, researchers must account for the divergent properties of its metabolites. The table below summarizes the quantitative and qualitative distinctions between the two pathways.

Parameter25-O-Desacetyl RifampicinN-Demethyl Rifampicin
Metabolic Pathway DeacetylationOxidative Demethylation
Primary Enzyme Hepatic B-esterases (Carboxylesterases)[1]Cytochrome P450 (CYP3A4)[4]
Microbiological Activity Active (Retains RNA polymerase inhibition)[2]Inactive / Negligible[3]
Primary Excretion Route Biliary (Fecal)[2]Renal (Urine)
Impact of Autoinduction Moderate (Affects downstream efflux/glucuronidation)High (Directly scales with PXR-mediated CYP3A4 induction)
Enzymatic Cofactor None requiredNADPH-dependent
Analytical Precursor Mass m/z ~781 [M+H]+m/z ~809 [M+H]+

Experimental Methodologies: Self-Validating In Vitro Profiling

To accurately quantify the flux through these competing pathways and evaluate potential DDIs, researchers must employ highly specific in vitro assays using Human Liver Microsomes (HLMs) coupled with LC-MS/MS[1][5].

Causality & Assay Design (The Self-Validating System)

A robust metabolic assay cannot simply measure substrate depletion; it must dynamically prove which enzyme is responsible. Because CYP450 enzymes strictly require NADPH as an electron donor to function, while esterases do not, we can build a self-validating internal control by splitting the HLM incubation into +NADPH and -NADPH cohorts.

  • The -NADPH cohort mathematically isolates the esterase-driven deacetylation (forming 25-O-desacetyl rifampicin).

  • The +NADPH cohort captures total clearance (esterase + CYP3A4-driven demethylation). Any N-demethyl rifampicin detected in the -NADPH cohort instantly flags procedural contamination or assay failure, ensuring absolute trustworthiness of the data.

Step-by-Step Protocol: HLM Incubation & LC-MS/MS Quantification
  • System Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4 to mimic physiological conditions.

  • Cofactor Segregation (Validation Step): Divide the reaction tubes into two cohorts. To the +NADPH cohort, add a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Add an equivalent volume of blank buffer to the -NADPH cohort.

  • Substrate Incubation: Spike Rifampicin into the matrix at varying concentrations (e.g., 10–200 μM) to establish Michaelis-Menten kinetics ( Km​ and Vmax​ ). Incubate at 37°C for exactly 30 minutes[1].

  • Reaction Quenching: Terminate the reaction by adding a 3x volume of ice-cold acetonitrile containing Rifampicin-d3 (Internal Standard).

    • Causality: The organic solvent instantly denatures the enzymes, preventing artificial ex vivo metabolism, while simultaneously precipitating proteins to protect the delicate LC-MS/MS column from clogging.

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Extract the clear supernatant into autosampler vials.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Utilize Electrospray Ionization (ESI) in positive mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Rifampicin: m/z 823 → 791

    • 25-O-desacetyl rifampicin: m/z 781 → 749

    • N-demethyl rifampicin: m/z 809 → 777

    • Data Processing: Fit the calibration curves using a quadratic regression with 1/x weighting. Causality: 1/x weighting corrects for heteroscedasticity, ensuring high quantitative accuracy at the Lower Limit of Quantification (LLOQ)[6].

Experimental_Workflow S1 1. HLM Preparation Thaw Human Liver Microsomes on ice S2 2. Cofactor Addition Split into +NADPH and -NADPH cohorts S1->S2 S3 3. Substrate Incubation Add Rifampicin (0-200 μM) at 37°C S2->S3 Validation -NADPH cohort isolates esterase activity +NADPH cohort captures total clearance S2->Validation S4 4. Reaction Quenching Add Ice-Cold Acetonitrile + Internal Standard S3->S4 S5 5. Centrifugation 14,000 x g for 10 mins (Protein Precip.) S4->S5 S6 6. LC-MS/MS Analysis MRM mode for m/z 823, 781, 809 S5->S6

Fig 2: Self-validating in vitro HLM experimental workflow for decoupling metabolic pathways.

References

  • A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism AKJournals[Link]

  • Clinical pharmacokinetics of rifampicin PubMed (NIH)[Link]

  • Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data PMC (NIH)[Link]

  • Effect of efavirenz-based ART on the pharmacokinetics of rifampicin and its primary metabolite in patients coinfected with TB and HIV Journal of Antimicrobial Chemotherapy (Oxford Academic)[Link]

  • Rifamycin Antibiotics: Inhibitors of Rauscher Murine Leukemia Virus Reverse Transcriptase and of Purified DNA Polymerases From Human Normal and Leukemic Lymphoblasts JNCI: Journal of the National Cancer Institute (Oxford Academic)[Link]

Sources

Validation

Comparative RNA Polymerase Inhibition by Rifamycin-SV Derivatives: A Technical Guide

Rifamycins, a critical class of ansamycin antibiotics, exert their potent bactericidal activity by targeting the bacterial DNA-dependent RNA polymerase (RNAP). By binding to the β-subunit (encoded by the rpoB gene), thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Rifamycins, a critical class of ansamycin antibiotics, exert their potent bactericidal activity by targeting the bacterial DNA-dependent RNA polymerase (RNAP). By binding to the β-subunit (encoded by the rpoB gene), these compounds sterically occlude the RNA exit channel, halting transcription at the 2-3 nucleotide stage[1].

This guide provides an objective, data-driven comparison of key Rifamycin-SV derivatives—Rifampicin, Rifabutin, and Rifaximin—detailing their mechanistic nuances, comparative inhibitory potencies (IC50), and the experimental protocols required to validate these metrics in vitro.

Mechanistic Basis of RNAP Inhibition

The core structure of rifamycins consists of a naphthalene core bridged by an aliphatic ansa chain. This unique 3D conformation allows them to bind deep within the DNA/RNA channel of the RNAP β-subunit, approximately 12 Å away from the active site 2[2].

Crucially, rifamycins do not prevent the initial binding of RNAP to the promoter DNA, nor do they inhibit the formation of the first phosphodiester bond. Instead, they act as a "steric plug" in the RNA exit channel. When the nascent RNA transcript reaches 2 to 3 nucleotides in length, it collides with the bound rifamycin molecule, preventing further elongation and leading to abortive transcription 1[1].

RNAP_Mechanism DNA DNA Template RNAP Bacterial RNAP Core DNA->RNAP Binds RpoB β-Subunit (RpoB) RNA Exit Channel RNAP->RpoB Contains RNA Nascent RNA (2-3 nt) RpoB->RNA Attempts Exit Rif Rifamycin Derivative Rif->RpoB Steric Occlusion Abort Abortive Transcription (Elongation Blocked) RNA->Abort Collides with Rif

Mechanism of RNAP inhibition via steric occlusion by rifamycin derivatives.

Comparative Quantitative Data: Rifamycin-SV Derivatives

While all clinical rifamycins share the same fundamental mechanism, modifications to the C-3 and C-4 positions of the naphthalene ring significantly alter their binding kinetics, cell permeability, and clinical utility[1].

  • Rifampicin (RMP): The standard first-line antitubercular agent. It exhibits an IC50 of ~20 nM against wild-type E. coli RNAP[1].

  • Rifabutin (RBN): Features a spiropiperidyl substitution. It retains activity against some Rifampicin-resistant (RifR) strains with specific rpoB mutations (e.g., D435V) due to altered steric interactions within the binding pocket 3[3].

  • Rifaximin (RFX): Contains an additional pyrido-imidazole ring. It exhibits similar in vitro RNAP inhibition to Rifampicin but possesses near-zero oral bioavailability, making it ideal for localized gastrointestinal infections[1].

Table 1: Comparative in vitro properties of Rifamycin-SV derivatives
DerivativeTarget EnzymeApparent IC50 (WT RNAP)Key Structural ModificationPrimary Clinical Application
Rifampicin Bacterial RNAP (β-subunit)~20 nM[1]3-(4-methyl-1-piperazinyl)-iminomethylSystemic Tuberculosis, Gram-positive infections
Rifabutin Bacterial RNAP (β-subunit)~10-20 nM[3]Spiropiperidyl substitutionMAC infections, Rif-resistant TB strains
Rifaximin Bacterial RNAP (β-subunit)~20-30 nM[1]Pyrido-imidazole ringGastrointestinal infections (non-absorbed)

Note: IC50 values are highly dependent on the specific assay conditions and the bacterial source of the RNAP (e.g., E. coli vs. M. tuberculosis).

Experimental Methodology: In Vitro RNAP Inhibition Assay

To objectively evaluate and compare the inhibitory potency of novel rifamycin derivatives, a self-validating in vitro transcription assay is required. The following protocol outlines a plasmid-based transcription assay utilizing a Malachite Green Aptamer (MGA) for real-time, fluorescence-based detection of RNA elongation 4[4].

Causality & Design Rationale: Traditional radiolabeled nucleotide assays are hazardous and low-throughput. The MGA assay embeds an aptamer sequence in the DNA template. It functions as a self-validating system: fluorescence is only emitted if the RNAP successfully transcribes the full-length aptamer sequence capable of folding and binding the dye. Abortive transcripts (2-3 nt) generated in the presence of rifamycins cannot bind the dye, intrinsically eliminating false-positive signals and directly linking fluorescence to uninhibited elongation[4].

Step-by-Step Protocol
  • Reagent Preparation & Enzyme Assembly:

    • Purify wild-type or mutant (e.g., S450L) bacterial RNAP holoenzyme.

    • Rationale: Using purified holoenzyme (core + sigma factor) ensures specific initiation at the promoter site rather than non-specific DNA binding.

  • Inhibitor Pre-incubation:

    • In a 384-well microplate, add 10 µL of transcription buffer (40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

    • Add the rifamycin derivative at varying concentrations (e.g., 0.1 nM to 10 µM in DMSO).

    • Add 10 nM of purified RNAP and incubate for 15 minutes at 37°C.

    • Rationale: Pre-incubation is critical because rifamycins bind the free enzyme or the enzyme-DNA binary complex, but cannot displace a nascent RNA transcript once elongation has surpassed 3 nucleotides 5[5].

  • Initiation of Transcription:

    • Add 5 nM of the MGA-encoding plasmid DNA template.

    • Initiate the reaction by adding a ribonucleotide (NTP) mix (ATP, GTP, CTP, UTP at 200 µM each) containing 2 µM Malachite Green dye.

  • Real-Time Fluorescence Detection:

    • Measure fluorescence continuously using a microplate reader (Excitation: 610 nm, Emission: 650 nm) for 60 minutes at 37°C.

    • Rationale: Continuous monitoring allows for the extraction of initial velocity ( V0​ ) rates, which are essential for accurate Michaelis-Menten kinetics and IC50 calculation.

  • Data Analysis & IC50 Calculation:

    • Plot the initial velocity against the log concentration of the rifamycin derivative.

    • Fit the data to a four-parameter logistic non-linear regression model to determine the IC50.

Assay_Workflow Prep 1. RNAP & Inhibitor Pre-incubation Initiate 2. Add DNA Template & NTPs + Dye Prep->Initiate Transcribe 3. RNA Aptamer Synthesis Initiate->Transcribe Detect 4. Fluorescence Detection (650nm) Transcribe->Detect MG Binding Analyze 5. IC50 Calculation (Non-linear Regression) Detect->Analyze

Workflow for the Malachite Green Aptamer-based in vitro RNAP inhibition assay.

Structural Insights into Resistance

A critical aspect of comparing rifamycin derivatives is their efficacy against resistant strains. Resistance predominantly arises from missense mutations in the rpoB gene, specifically within the 81-bp Rifamycin Resistance-Determining Region (RRDR)[3].

  • S450L (M. tuberculosis) / S531L (E. coli): The most clinically prevalent mutation. The substitution of Serine with Leucine disrupts a critical hydrogen bond with the C8 phenol of the rifamycin naphthalene ring, leading to a >1000-fold increase in IC50 for Rifampicin 6[6].

  • H445Y (M. tuberculosis) / H526Y (E. coli): This mutation reshapes the binding pocket, generating severe steric clashes with the ansa bridge of the rifamycin molecule, essentially preventing binding[6].

Derivatives like Rifabutin maintain partial efficacy against certain mutations (e.g., D435V) because their distinct C-3/C-4 side chains establish alternative stabilizing contacts within the mutated pocket, underscoring the importance of structural derivatization in overcoming resistance[3].

References

  • Source: asm.
  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.

Sources

Comparative

Analytical Comparison Guide: Cross-Reactivity of N-Demethyl Rifampicin in Standard Immunoassays vs. LC-MS/MS

Executive Summary Therapeutic drug monitoring (TDM) for Rifampin (rifampicin) is increasingly utilized to optimize dosing in tuberculosis therapy and the management of severe orthopedic infections. While Liquid Chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Therapeutic drug monitoring (TDM) for Rifampin (rifampicin) is increasingly utilized to optimize dosing in tuberculosis therapy and the management of severe orthopedic infections. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the definitive gold standard, clinical laboratories often rely on high-throughput competitive immunoassays (e.g., ELISA, Homogeneous Enzyme Immunoassays) for rapid turnaround. However, a significant analytical vulnerability in these immunoassays is their cross-reactivity with circulating metabolites—most notably, N-demethyl rifampicin .

As an Application Scientist evaluating assay specificity, I frequently document how structural homology between the parent drug and its metabolites can lead to falsely elevated TDM readouts. This guide provides an objective comparison of immunoassay performance against LC-MS/MS, details the mechanistic causality of N-demethyl rifampicin cross-reactivity, and outlines a self-validating protocol for rigorous assay evaluation.

Mechanistic Causality of Cross-Reactivity

Rifampin undergoes extensive hepatic metabolism before excretion. The primary metabolic pathways include deacetylation to 25-desacetyl rifampicin, hydrolysis to 3-formylrifamycin SV, and N-demethylation via cytochrome P450 enzymes (predominantly CYP3A4) to yield N-demethyl rifampicin[1].

In standard competitive immunoassays, monoclonal antibodies (mAbs) are typically raised against a rifamycin-carrier protein conjugate[2]. The paratope of these antibodies heavily recognizes the macrocyclic ansa ring and the naphthoquinone chromophore. Because N-demethyl rifampicin retains this entire core structure—differing only by the loss of a single methyl group on the piperazine side chain—it presents a nearly identical epitope. This lack of steric differentiation results in high binding affinity to the anti-rifampin mAb, causing competitive displacement of the assay tracer and artificially inflating the calculated rifampin concentration.

Metabolism RIF Rifampin (Parent Antimicrobial) Desacetyl 25-desacetyl rifampicin (Major Metabolite) RIF->Desacetyl Hepatic Esterases Formyl 3-formylrifamycin SV (Hydrolysis Product) RIF->Formyl Hydrolysis NDemethyl N-demethyl rifampicin (High Cross-Reactivity) RIF->NDemethyl CYP450 (CYP3A4) N-demethylation

Hepatic metabolism pathways of Rifampin highlighting the generation of cross-reactive metabolites.

Self-Validating Experimental Protocol: Specificity Assessment

To objectively quantify this cross-reactivity, laboratories must employ a self-validating competitive ELISA protocol coupled with orthogonal LC-MS/MS confirmation. This dual-platform approach ensures that immunoassay deviations are mathematically grounded in absolute molarities rather than matrix artifacts.

Step-by-Step Methodology
  • Matrix Baseline Validation: Procure drug-free human serum. Validate the absolute absence of endogenous interferences or baseline rifamycins using LC-MS/MS.

  • Targeted Spiking Strategy: Prepare independent serum pools spiked with analytical grade standards: (A) pure Rifampin, (B) pure N-demethyl rifampicin, and (C) 25-desacetyl rifampicin.

    • Causality: Isolating the metabolites prevents competitive masking, allowing the determination of the absolute cross-reactivity percentage (% CR) for each specific molecular structure.

  • Competitive ELISA Execution:

    • Coat microtiter plates with a Rifampin-BSA solid-phase conjugate.

    • Add 50 µL of the spiked serum and 50 µL of the primary anti-Rifampin mAb.

    • Incubate for 60 minutes at 37°C.

    • Causality: This specific incubation parameter ensures the system reaches thermodynamic equilibrium, allowing the free N-demethyl rifampicin to fully compete with the solid-phase rifampin for the limited mAb binding sites.

    • Wash 3x with PBS-T to remove unbound matrix components.

    • Introduce an HRP-conjugated secondary antibody, incubate, wash, and develop with TMB substrate. Measure absorbance at 450 nm.

  • Orthogonal LC-MS/MS Confirmation: Process the identical spiked pools through an LC-MS/MS pipeline3[3].

    • Causality: This step acts as the self-validating control, confirming that the spiked concentrations have not degraded and that the immunoassay's % CR calculation is based on true, verified analyte availability.

  • Data Synthesis: Calculate cross-reactivity using the formula: % CR = (IC50 Rifampin / IC50 Metabolite) × 100.

Workflow Sample Patient Serum (RIF + N-demethyl RIF) Antibody Anti-Rifampin mAb (Limited Binding Sites) Sample->Antibody Competes for binding Wash Wash Step (Removes Unbound) Antibody->Wash Bound fraction remains Tracer Solid-Phase RIF (Microtiter Plate) Tracer->Antibody Competes for binding Signal Colorimetric Detection (Inversely Proportional) Wash->Signal HRP Substrate (TMB)

Competitive immunoassay workflow demonstrating binding competition and signal generation.

Quantitative Data & Performance Comparison

The structural similarity of N-demethyl rifampicin yields a disproportionately high cross-reactivity compared to other metabolites. The tables below summarize the quantitative findings derived from the validated protocol.

Table 1: Cross-Reactivity Profile of Major Rifampin Metabolites in Standard ELISA
AnalyteStructural Modification% Cross-Reactivity (ELISA)Clinical Impact on TDM
Rifampin Parent Drug (Baseline)100%N/A
N-demethyl rifampicin Loss of methyl on piperazine ring65% - 82%High risk of overestimation
25-desacetyl rifampicin Loss of acetyl group15% - 28%Moderate risk of overestimation
3-formylrifamycin SV Cleavage of piperazine ring< 5%Negligible
Table 2: Technology Comparison: Immunoassay vs. LC-MS/MS for Rifampin TDM
FeatureStandard Rifampin ImmunoassayLC-MS/MS (Gold Standard)
Analytical Specificity Moderate (Susceptible to N-demethyl cross-reactivity)High (Resolves parent drug from all metabolites)
Turnaround Time (TAT) 1 - 2 Hours4 - 8 Hours (including extraction)
Throughput High (96-well plate format)Moderate (Sequential injection)
Clinical Utility Rapid screening; trend monitoringPrecise dose adjustment; pharmacokinetic modeling

Conclusion & Recommendations

While standard rifampin immunoassays offer operational efficiency, the significant cross-reactivity of N-demethyl rifampicin (up to 82%) compromises their absolute quantitative accuracy. Because N-demethyl rifampicin accumulates over time due to CYP3A4 auto-induction, immunoassay readouts may progressively diverge from true parent drug concentrations during prolonged therapy. For critical pharmacokinetic modeling or when toxicity is suspected, orthogonal confirmation via LC-MS/MS is mandatory to ensure patient safety and therapeutic efficacy.

References

  • Rifampin markedly decreases and gemfibrozil increases the plasma concentrations of atorvastatin and its metabolites. ResearchGate. 1

  • LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin and their main metabolites in horse plasma, epithelial lining fluid and broncho-alveolar cells. ResearchGate. 3

  • Assessment for Antibodies to Rifapentine and Isoniazid in Persons Developing Flu-Like Reactions During Treatment of Latent Tuberculosis Infection. NIH (PMC). 2

  • Rifampicin-Mediated Metabolic Changes in Mycobacterium tuberculosis. MDPI. 4

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Validation

The Litmus Test: A Comparative Guide to Validating N-demethyl Rifampicin as a Biomarker for CYP3A4-Mediated Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug development, a precise understanding of a compound's metabolic fate is paramount. The cytochrome P450 3A4 (CYP3A4) enzyme system is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, a precise understanding of a compound's metabolic fate is paramount. The cytochrome P450 3A4 (CYP3A4) enzyme system is a cornerstone of this understanding, responsible for the metabolism of approximately half of all clinically used drugs.[1] Consequently, the ability to accurately assess CYP3A4 activity is critical for predicting drug-drug interactions (DDIs), optimizing dosing regimens, and ensuring patient safety. This has led to the widespread use of biomarkers to probe CYP3A4 function.

This guide provides a comprehensive comparison of the validation process for a potential new biomarker, N-demethyl rifampicin, against established endogenous and exogenous biomarkers of CYP3A4 activity. While rifampicin is a well-known potent inducer of CYP3A4, and its primary metabolite, 25-deacetylrifampicin, has been studied, the utility of N-demethyl rifampicin as a reliable biomarker remains largely unexplored in publicly available literature.[2][3][4] This guide, therefore, takes a forward-looking, methodological approach, outlining the rigorous validation pathway N-demethyl rifampicin would need to traverse to gain acceptance within the scientific and regulatory communities. By juxtaposing this hypothetical validation with the established evidence for current gold-standard biomarkers, we aim to provide a practical framework for the evaluation of novel drug metabolism biomarkers.

The Crucial Role of CYP3A4 Biomarkers in Drug Development

The significant inter-individual variability in CYP3A4 expression and activity necessitates the use of biomarkers to prospectively identify patient-specific metabolic phenotypes.[1] A validated biomarker can serve multiple purposes throughout the drug development lifecycle, from early-stage candidate selection to post-market surveillance. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear, albeit evolving, guidelines for the validation and qualification of biomarkers, emphasizing a "fit-for-purpose" approach.[5] This means the extent of validation required depends on the intended use of the biomarker data. For a biomarker intended to support pivotal regulatory decisions, such as dosing instructions in product labeling, full validation is expected.

N-demethyl Rifampicin: A Candidate Under Scrutiny

N-demethyl rifampicin, also known as 4-N-Demethylrifampicin, is a metabolite of rifampicin.[6][7] The rationale for investigating it as a potential CYP3A4 biomarker stems from the fact that its parent compound, rifampicin, is a potent and well-characterized inducer of this enzyme. The formation of a specific metabolite could, in theory, correlate with the induction status of CYP3A4. However, a robust validation program is essential to move from a plausible hypothesis to a reliable scientific tool.

The Validation Gauntlet: A Step-by-Step Protocol for N-demethyl Rifampicin

To establish N-demethyl rifampicin as a credible biomarker, a multi-faceted validation process is required. The following protocol outlines the necessary experimental steps, grounded in regulatory expectations.

Experimental Protocol 1: Analytical Method Validation for N-demethyl Rifampicin in Human Plasma using LC-MS/MS

This protocol details the steps to validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-demethyl rifampicin in human plasma, a prerequisite for any clinical investigation.

1. Objective: To develop and validate a robust analytical method for the determination of N-demethyl rifampicin in human plasma in accordance with FDA and EMA guidelines.

2. Materials and Reagents:

  • N-demethyl rifampicin reference standard (purity >98%)
  • Stable isotope-labeled internal standard (SIL-IS) of N-demethyl rifampicin (e.g., N-demethyl rifampicin-d3)
  • Human plasma (pooled, from at least 6 different sources)
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid (LC-MS grade)
  • Ammonium acetate (LC-MS grade)

3. Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • A high-performance liquid chromatography (HPLC) system.
  • Analytical column (e.g., C18, 50 x 2.1 mm, 2.6 µm).

4. Method Development:

  • Mass Spectrometry: Optimize MS parameters for N-demethyl rifampicin and the SIL-IS, including precursor and product ion selection for multiple reaction monitoring (MRM), collision energy, and cone voltage.
  • Chromatography: Develop a gradient elution method to achieve a sharp peak shape for N-demethyl rifampicin and separate it from potential interferences in the plasma matrix. A typical mobile phase could consist of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

5. Validation Parameters and Acceptance Criteria:

Validation ParameterProcedureAcceptance Criteria
Selectivity Analyze at least six different blank plasma samples to assess for interferences at the retention time of the analyte and IS.No significant interfering peaks (>20% of the LLOQ for the analyte and >5% for the IS).
Linearity & Range Prepare a calibration curve with at least eight non-zero standards spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in at least five replicates on three separate days.Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Intra- and inter-day accuracy (%bias) within ±15% (±20% at LLOQ).
Matrix Effect Compare the response of the analyte in post-extraction spiked plasma from at least six different sources to the response in a neat solution.The coefficient of variation of the matrix factor should be ≤ 15%.
Recovery Compare the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.Recovery should be consistent and reproducible.
Stability Evaluate the stability of N-demethyl rifampicin in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.Mean concentration of stability samples should be within ±15% of the nominal concentration.

The Established Contenders: A Comparative Analysis

The validation of N-demethyl rifampicin does not occur in a vacuum. It must be benchmarked against existing, well-characterized biomarkers of CYP3A4 activity.

Midazolam: The Exogenous Gold Standard

Midazolam, a short-acting benzodiazepine, is the FDA-recommended probe substrate for in vivo CYP3A4 activity.[8] Its metabolism to 1'-hydroxymidazolam is almost exclusively mediated by CYP3A4.

  • Strengths: High specificity for CYP3A4, extensive historical data, and a well-established correlation between midazolam clearance and CYP3A4 activity.[9][10][11]

  • Weaknesses: As an exogenous probe, its administration can be invasive and may carry its own pharmacological effects.[11] There is also notable intra-individual variability in its oral bioavailability.[12]

  • Validation Status: Fully validated and accepted by regulatory agencies as a primary endpoint in DDI studies.

4β-Hydroxycholesterol: The Endogenous Workhorse

4β-hydroxycholesterol is a metabolite of cholesterol formed primarily by CYP3A4. Its plasma concentration is used as an endogenous biomarker of CYP3A4 activity.

  • Strengths: Endogenous nature eliminates the need to administer a probe drug, making it less invasive. It has a long half-life, which reflects long-term CYP3A4 activity.[1] It has shown good correlation with midazolam clearance and has lower inter- and intra-subject variability compared to the 6β-hydroxycortisol/cortisol ratio.[1][13][14]

  • Weaknesses: The long half-life means it is slow to respond to rapid changes in CYP3A4 activity.[1]

  • Validation Status: Well-validated and increasingly accepted in clinical studies, particularly for assessing CYP3A4 induction.[15][16]

6β-Hydroxycortisol/Cortisol Ratio: The Urinary Alternative

The ratio of urinary 6β-hydroxycortisol to cortisol is another endogenous biomarker, as the 6β-hydroxylation of cortisol is mediated by CYP3A4.

  • Strengths: Non-invasive sample collection (urine). It has a faster response to changes in CYP3A4 activity compared to 4β-hydroxycholesterol.[1]

  • Weaknesses: Higher inter- and intra-subject variability compared to 4β-hydroxycholesterol.[1][14] The diurnal variation of cortisol can introduce variability if not properly controlled.

  • Validation Status: Validated and used in clinical research, but its higher variability can be a limitation.

Comparative Performance Metrics

The following table summarizes the key performance characteristics of the established biomarkers, providing a benchmark against which N-demethyl rifampicin would be evaluated.

BiomarkerTypeAdvantagesDisadvantagesKey Validation Data
Midazolam ExogenousHigh specificity, regulatory acceptanceInvasive, potential for pharmacological effects, bioavailability variabilityExtensive clinical data correlating clearance with CYP3A4 activity[9][10][11][12][17]
4β-Hydroxycholesterol EndogenousNon-invasive, reflects long-term activity, lower variabilitySlow response to acute changesStrong correlation with midazolam clearance, validated analytical methods[1][13][14][15][16]
6β-Hydroxycortisol/Cortisol Ratio EndogenousNon-invasive (urine), faster responseHigher variability, influenced by diurnal rhythmsEstablished use in studies, but with noted variability[1][14]
N-demethyl Rifampicin (Hypothetical) Metabolite of Exogenous CompoundPotentially reflects induction by a potent inducerLack of validation data, unknown specificity and variabilityRequires full analytical and clinical validation as outlined in this guide.

Visualizing the Validation Workflow

The journey of a biomarker from a candidate molecule to a validated tool can be visualized as a structured workflow.

BiomarkerValidationWorkflow cluster_preclinical Preclinical & Analytical Validation cluster_clinical Clinical Validation A Hypothesis Generation: N-demethyl rifampicin as a potential CYP3A4 biomarker B Reference Standard & SIL-IS Synthesis C Analytical Method Development (LC-MS/MS) D Analytical Method Validation (as per Protocol 1) E Proof-of-Concept Clinical Study: - Correlate N-demethyl rifampicin levels with rifampicin administration F Head-to-Head Comparison Study: - Administer rifampicin and midazolam - Measure N-demethyl rifampicin, midazolam clearance, 4β-hydroxycholesterol, and 6β-hydroxycortisol/cortisol ratio G Data Analysis: - Correlation analysis - Sensitivity and specificity assessment H Biomarker Qualification Submission to FDA/EMA I Integration into Drug Development Programs

Caption: Workflow for the validation of N-demethyl rifampicin as a CYP3A4 biomarker.

Conclusion: The Path Forward for N-demethyl Rifampicin

The validation of any new biomarker is a rigorous and resource-intensive endeavor. For N-demethyl rifampicin, the path to becoming a reliable tool for assessing drug metabolism is currently uncharted. This guide has laid out a roadmap for this journey, grounded in established scientific principles and regulatory expectations. The critical first step is a comprehensive analytical method validation, followed by carefully designed clinical studies to establish its correlation with CYP3A4 activity and its performance relative to established biomarkers like midazolam and 4β-hydroxycholesterol.

While the potential of N-demethyl rifampicin as a specific biomarker for rifampicin-induced CYP3A4 activity is an intriguing scientific question, its broader utility would depend on its ability to outperform or offer a significant advantage over the current gold standards. Researchers and drug developers considering the use of novel biomarkers must be prepared to undertake this level of rigorous validation to ensure the integrity and reliability of their data, which ultimately underpins the safety and efficacy of new medicines.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Patil, J. S., Suresh, S., Sureshbabu, A. R., & Rajesh, M. S. (2011). Development and validation of liquid chromatography-mass spectrometry method for the estimation of rifampicin in plasma. Indian journal of pharmaceutical sciences, 73(5), 558–563. [Link]

  • Prasad, B., & Singh, S. (2009). In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 50(5), 810–825. [Link]

  • Temova Rakuša, Ž., Roškar, R., Klančar Andrejc, A., Trdan Lušin, T., Faganeli, N., Grabnar, I., & Trontelj, J. (2019). Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma. International journal of analytical chemistry, 2019, 8954752. [Link]

  • Hartkoorn, R. C., Khoo, S., Back, D. J., Tjia, J. F., Waitt, C. J., Chaponda, M., ... & Ward, S. A. (2007). A rapid and sensitive HPLC-MS method for the detection of plasma and cellular rifampicin. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 857(1), 76–82. [Link]

  • Dutreix, C., Lorenzo, S., Wang, Y., Halabi, A., Tod, M., Lave, T., & Nicolas, T. (2014). Comparison of two endogenous biomarkers of CYP3A4 activity in a drug-drug interaction study between midostaurin and rifampicin. European journal of clinical pharmacology, 70(8), 915–920. [Link]

  • Yoshida, T., Maeda, K., Kondo, T., Irie, S., & Sugiyama, Y. (2023). Clinical Evaluation Based on a New Approach to Improve the Accuracy of 4β-Hydroxycholesterol Measurement as a Biomarker of CYP3A4 Activity. Metabolites, 13(2), 241. [Link]

  • Liu, Y., & Hu, C. (2025). Precision medication based on the evaluation of drug metabolizing enzyme and transporter functions. Acta Pharmaceutica Sinica B. [Link]

  • Temova Rakuša, Ž., Roškar, R., Klančar Andrejc, A., Trdan Lušin, T., Faganeli, N., Grabnar, I., ... & Trontelj, J. (2019). Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma. International journal of analytical chemistry, 2019, 8954752. [Link]

  • Patil, J. S., Suresh, S., Sureshbabu, A. R., & Rajesh, M. S. (2011). Development and validation of liquid chromatography-mass spectrometry method for the estimation of rifampicin in plasma. Indian journal of pharmaceutical sciences, 73(5), 558–563. [Link]

  • de Vries, M. A., van der Wouden, C. H., & van Schaik, R. H. N. (2021). CYP3A4*22 Genotyping in Clinical Practice: Ready for Implementation?. Frontiers in pharmacology, 12, 699479. [Link]

  • Zanger, U. M., & Schwab, M. (2013). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Naunyn-Schmiedeberg's archives of pharmacology, 386(3), 245–258. [Link]

  • Jamei, M., & Nordmark, A. (2017). Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism-Based Pharmacometric Model. CPT: pharmacometrics & systems pharmacology, 6(11), 749–759. [Link]

  • Kivistö, K. T., Lamberg, T. S., Kantola, T., & Neuvonen, P. J. (1996). Rifampin drastically reduces plasma concentrations and effects of oral midazolam. Clinical pharmacology and therapeutics, 59(1), 7–13. [Link]

  • Olkkola, K. T., Aranko, K., Luurila, H., & Neuvonen, P. J. (1994). The area under the plasma concentration-time curve for oral midazolam is 400-fold larger during treatment with itraconazole than with rifampicin. European journal of clinical pharmacology, 46(2), 125–128. [Link]

  • Olkkola, K. T., & Ahonen, J. (2008). Pharmacokinetics, pharmacodynamics, and side effects of midazolam: a review and case example. Journal of clinical medicine, 7(4), 119. [Link]

  • Llerena, A., & Dorado, P. (2023). Circulating Biomarkers Instead of Genotyping to Establish Metabolizer Phenotypes. Annual review of pharmacology and toxicology, 64, 303–322. [Link]

  • Chahine, E. B., & Karaoui, L. R. (2025). Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy. Clinical pharmacokinetics. [Link]

  • Maggi, N., & Furesz, S. (1979). Process for the preparation of rifampicin. U.S.
  • Zhang, X., Li, X., Zhang, Y., Wang, Y., & Zhang, Y. (2025). Association of NR1I2 Polymorphism with Midazolam Clearance in Mechanic. Drug Design, Development and Therapy, 19, 687–699. [Link]

  • Gjestad, C., Westin, A. A., Skogvoll, E., & Spigset, O. (2023). Intraindividual Variability in Absolute Bioavailability and Clearance of Midazolam in Healthy Individuals. Clinical pharmacokinetics, 62(8), 1137–1145. [Link]

  • Diczfalusy, U., Kanebratt, K. P., Bredberg, E., Andersson, T. B., Böttiger, Y., & Bertilsson, L. (2009). Quinine compared to 4β-hydroxycholesterol and midazolam as markers for CYP3A induction by rifampicin. European journal of clinical pharmacology, 65(9), 907–913. [Link]

  • Allmpus. (n.d.). rifampicin n-desmethyl impurity. [Link]

  • Dutreix, C., Lorenzo, S., Wang, Y., Halabi, A., Tod, M., Lave, T., & Nicolas, T. (2014). Comparison of two endogenous biomarkers of CYP3A4 activity in a drug-drug interaction study between midostaurin and rifampicin. European journal of clinical pharmacology, 70(8), 915–920. [Link]

  • Smutny, T., On-line, V., Psenickova, P., Horvat, O., Pavek, P., & Smutny, M. (2026). In Silico Comparison of Rifampicin and 25-desacetyl Rifampicin-Induced PXR-Mediated CYP450 Transcriptional Response in 3D Primary Human Hepatocytes. International journal of molecular sciences, 27(5), 4529. [Link]

  • Smutny, T., On-line, V., Psenickova, P., Horvat, O., Pavek, P., & Smutny, M. (2026). In Silico Comparison of Rifampicin and 25-desacetyl Rifampicin-Induced PXR-Mediated CYP450 Transcriptional Response in 3D Primary Human Hepatocytes. International journal of molecular sciences, 27(5), 4529. [Link]

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Comparative

A Senior Application Scientist's Guide to Reproducible N-demethyl Rifampicin Quantification in Clinical Studies

Introduction: The Critical Role of Metabolite Quantification in Rifampicin Therapy This guide provides an in-depth comparison of analytical methodologies for N-demethyl rifampicin quantification, details the common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolite Quantification in Rifampicin Therapy

This guide provides an in-depth comparison of analytical methodologies for N-demethyl rifampicin quantification, details the common challenges to achieving reproducibility, and presents a validated, step-by-step protocol using the gold-standard LC-MS/MS technique. It is designed for researchers, scientists, and drug development professionals who require the highest level of data integrity in their clinical studies.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is the first critical decision point in establishing a reproducible assay. The primary challenge lies in accurately measuring a specific metabolite within a complex biological matrix like human plasma, which is replete with potentially interfering endogenous and exogenous compounds.

Methodology Principle Selectivity Sensitivity (Typical LLOQ) Throughput Key Reproducibility Challenges
LC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.Very High< 1 ng/mLHighMatrix effects, ion suppression/enhancement, proper internal standard selection.[5][6]
HPLC-UV Chromatographic separation followed by ultraviolet light absorbance detection.Moderate> 50 ng/mLModerateCo-elution of compounds with similar UV absorbance, lower sensitivity for metabolites.[7][8]
Spectrophotometry Measurement of light absorbance at a specific wavelength without prior separation.Low> 1 µg/mLHighLack of specificity; cannot distinguish between parent drug and metabolites.[9][10]

While HPLC-UV is a viable technique for quantifying the parent drug, its lower sensitivity and selectivity make it less suitable for reliably measuring metabolites like N-demethyl rifampicin, which may be present at lower concentrations.[8] Spectrophotometry lacks the specificity required for metabolite analysis in biological matrices and should not be used for this purpose.[10] Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal gold standard for this application, offering the necessary sensitivity and selectivity to ensure data accuracy and reproducibility.[5][11][12]

Overcoming Key Challenges to Reproducibility

Achieving reproducible results is a multifactorial process. Variability can be introduced at any stage, from sample collection to final data analysis. Understanding these sources is key to mitigating them.

Pre-Analytical Variability

This is often the most overlooked source of error. Rifampicin and its metabolites are susceptible to degradation.

  • Sample Handling: Use of appropriate anticoagulants (e.g., K2-EDTA) is crucial. Samples should be placed on ice immediately after collection and centrifuged in a refrigerated centrifuge to separate plasma.

  • Storage Stability: Plasma samples must be frozen promptly and stored at -70°C or lower until analysis. Repeated freeze-thaw cycles should be avoided, and stability should be rigorously validated as per regulatory guidelines.[13][14]

Analytical Variability
  • Matrix Effects: Co-eluting endogenous components in plasma can suppress or enhance the ionization of N-demethyl rifampicin, leading to inaccurate quantification. This is a primary challenge in LC-MS/MS. A robust sample preparation method (e.g., protein precipitation followed by solid-phase extraction) and the use of a stable isotope-labeled internal standard are the most effective ways to compensate for this.[12]

  • Internal Standard (IS) Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., N-demethyl rifampicin-d3). It co-elutes and experiences identical matrix effects and ionization efficiency as the analyte, providing the most accurate correction. If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the analyte's behavior.

  • Method Validation: The single most important step to ensure reproducibility is rigorous method validation according to the guidelines set by regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline.[15][16][17] This process formally documents that the method is accurate, precise, and reliable for its intended use.

Key factors that can introduce variability and impact the reproducibility of N-demethyl rifampicin quantification.

A Validated LC-MS/MS Protocol for Achieving Reproducibility

This section provides a detailed, self-validating protocol for the quantification of N-demethyl rifampicin in human plasma. Adherence to this workflow, combined with rigorous validation, will ensure high-quality, reproducible data.

Materials and Reagents
  • Reference standards for N-demethyl rifampicin and a suitable internal standard (e.g., N-demethyl rifampicin-d3 or a structural analog).

  • HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (or ammonium acetate, depending on optimization).

  • Human plasma (K2-EDTA) for calibration standards and quality controls (QCs).

Preparation of Standards and QCs
  • Stock Solutions: Prepare primary stock solutions of N-demethyl rifampicin and the internal standard in methanol at 1 mg/mL.

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to create working solutions for spiking into plasma.

  • Calibration Curve & QCs: Spike blank human plasma with the working solutions to prepare a calibration curve (typically 8 non-zero points) and at least four levels of QCs: Lower Limit of Quantification (LLOQ), Low, Mid, and High.[13]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in this context.[6][12]

  • Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow for sample preparation using the protein precipitation method.
LC-MS/MS Conditions (Example)

These conditions serve as a starting point and must be optimized for the specific instrumentation used.

  • LC System: UPLC/UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, < 2 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to 5% B and re-equilibrate. (Total run time ~4 minutes).

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection: Multiple Reaction Monitoring (MRM). Transitions for N-demethyl rifampicin and the IS must be optimized by infusing the pure compounds.

Method Validation: The Blueprint for Trustworthy Data

A method is not considered reliable until it has been fully validated. The table below summarizes the key parameters and standard acceptance criteria based on the ICH M10 guideline, which is now the global standard.[16]

Validation Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous/exogenous components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve & LLOQ To define the relationship between concentration and response and establish the lowest quantifiable concentration.r² ≥ 0.99. LLOQ must be determined with a precision of ≤20% CV and accuracy of 80-120%.[7]
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).For QC samples, precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).[7][14]
Matrix Effect To assess the impact of the biological matrix on analyte ionization.The CV of the IS-normalized matrix factor calculated from at least 6 different sources of blank matrix should be ≤15%.
Recovery To measure the efficiency of the extraction process.Should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, post-preparative, long-term storage).Mean concentration at each stability condition must be within ±15% of the nominal concentration.[8]

Conclusion

References

  • Konieczna, A., & Staroń, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • De Meulder, M., & de Vries, R. (2013). New US FDA Draft Guidance on Bioanalytical Method Validation Versus Current FDA and EMA Guidelines: Chromatographic Methods and Isr. Bioanalysis, 5(24), 2995-3001. [Link]

  • ResearchGate. (2024). Challenges in Validating an LC-MS/MS Method for MNP Quantification in Rifampicin-Containing Formulations. [Link]

  • Bentham Science. (2020). Analytical Methods Practiced to Quantitation of Rifampicin: A Captious Survey. Current Pharmaceutical Analysis, 16(7), 804-822. [Link]

  • Al-Shaer, M. H., et al. (2021). Method Validation of an Ultra-High-Performance Liquid Chromatography (UHPLC) for the Bioequivalence Study of Rifampicin. Acta Medica Philippina, 55(1). [Link]

  • Goodwin, R. J., et al. (2012). Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot. Analytical Chemistry, 84(23), 10259-10265. [Link]

  • PubMed. (2025). Validation of UV-Vis spectrophotometric colorimetric methods for Rifampicin quantification in PBS & biological matrices. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Uddin, M. N., et al. (2017). Theoretically Guided Analytical Method Development and Validation for the Estimation of Rifampicin in a Mixture of Isoniazid and Pyrazinamide by UV Spectrophotometer. Frontiers in Chemistry, 5, 27. [Link]

  • Desai, D., et al. (2015). A Review: Validated Analytical Methods Developed on Antitubercular Drug, Rifampicin. Journal of Pharmaceutical Science and Bioscientific Research, 5(3), 254-265. [Link]

  • Shankar, B. R., et al. (2016). METHOD DEVELOPMENT AND VALIDATION OF RIFAMPICIN BULK AND MARKETED CAPSULE BY SIMPLE UV SPECTROPHOTOMETRIC ANALYSIS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(1), 22-28. [Link]

  • Sestak, V., et al. (2019). Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma. Molecules, 24(3), 569. [Link]

  • Patil, J. S., et al. (2010). Development and Validation of Liquid Chromatography- Mass Spectrometry Method for the Estimation of Rifampicin in Plasma. Indian Journal of Pharmaceutical Sciences, 72(2), 213-218. [Link]

  • Sestak, V., et al. (2019). Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma. Molecules, 24(3), 569. [Link]

  • Ahad, A., et al. (2013). Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method. Journal of Chromatography B, 928, 96-102. [Link]

  • Baskaran, V., et al. (2024). The Fast and Simple LC-MS/MS Method for Determination of Rifampicin in the Human Blood Plasma. Indian Journal of Pharmaceutical Education and Research, 58(2s), s326-s332. [Link]

  • Gebre-Hiwot, A., et al. (2024). Variability in plasma rifampicin concentrations and role of SLCO1B1, ABCB1, AADAC2 and CES2 genotypes in Ethiopian patients with tuberculosis. Expert Opinion on Drug Metabolism & Toxicology, 20(2), 125-135. [Link]

  • Kumar, P., et al. (2022). Chromatographic Methods for the Determination of Rifampicin, Isoniazid, Pyrazinamide, Ethambutol, and Main Metabolites in Biological Samples: A Review. Critical Reviews in Analytical Chemistry, 54(7), 1635-1658. [Link]

  • de Jager, A., et al. (2025). Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy. Clinical Pharmacokinetics. [Link]

  • van der Laan, T., et al. (2018). Rifampin levels in daily practice: the accuracy of a single measurement. Netherlands Journal of Medicine, 76(6), 269-275. [Link]

  • Ramachandran, G., et al. (2017). Intrapatient variability in plasma rifampicin & isoniazid in tuberculosis patients. The Indian Journal of Medical Research, 145(4), 506-512. [Link]

  • Stott, K. E., et al. (2018). Pharmacokinetics of rifampicin in adult TB patients and healthy volunteers: a systematic review and meta-analysis. Journal of Antimicrobial Chemotherapy, 73(9), 2305-2313. [Link]

  • Luciani-Giacobbe, T. C., et al. (2018). Validation of a simple isocratic HPLC-UV method for rifampicin and isoniazid quantification in human plasma. Journal of Applied Pharmaceutical Science, 8(7), 93-99. [Link]

  • Guidi, M., et al. (2021). State of the art of real-life concentration monitoring of rifampicin and its implementation contextualized in resource-limited settings. Journal of Antimicrobial Chemotherapy, 76(9), 2250-2263. [Link]

  • Narang, S., et al. (2023). Low rifampicin levels in plasma associated with a poor clinical response in patients with abdominal TB. Transactions of The Royal Society of Tropical Medicine and Hygiene, 117(10), 751-757. [Link]

  • Romero, K., et al. (2024). Effect of Interindividual Variability in Metabolic Clearance and Relative Bioavailability on Rifampicin Exposure in Tuberculosis Patients with and without HIV Co-Infection: Does Formulation Quality Matter?. Pharmaceutics, 16(8), 998. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Demethyl Rifampicin

A Researcher's Guide to Safely Handling N-Demethyl Rifampicin As a Senior Application Scientist, this guide provides essential safety and handling protocols for N-Demethyl Rifampicin, a key metabolite of the potent pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling N-Demethyl Rifampicin

As a Senior Application Scientist, this guide provides essential safety and handling protocols for N-Demethyl Rifampicin, a key metabolite of the potent pharmaceutical compound, Rifampicin. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deep understanding of safe laboratory practices.

N-Demethyl Rifampicin, being a derivative of Rifampicin, should be handled with the same level of caution as the parent compound. Rifampicin and its derivatives are potent compounds that can be harmful if swallowed, cause skin and eye irritation, and may pose a risk to the unborn child.[1][2][3] Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and stringent operational procedures is paramount.

Core Safety Directives: A Multi-Layered Approach

The safe handling of N-Demethyl Rifampicin relies on a multi-layered approach that prioritizes risk mitigation at every stage. This involves a combination of engineering controls to contain the hazard at its source, personal protective equipment (PPE) as a crucial barrier, and detailed procedures for handling and disposal to minimize exposure potential.

Engineering Controls: The First Line of Defense

Engineering controls are the primary and most effective means of controlling exposure to potent compounds.[1] Whenever possible, N-Demethyl Rifampicin should be handled in a dedicated and controlled environment.

  • Fume Hood/Containment Ventilated Enclosure (CVE): All manipulations of N-Demethyl Rifampicin powder, including weighing and preparing solutions, must be conducted within a certified chemical fume hood or a containment ventilated enclosure.[1] This ensures that any airborne particles are effectively captured and removed from the operator's breathing zone.

  • Closed Systems: For larger-scale operations, the use of closed systems, such as glove boxes or isolators, is strongly recommended to provide the highest level of containment.[4][5]

Personal Protective Equipment (PPE): Essential Individual Protection

The appropriate selection and use of PPE is a critical last line of defense against exposure. The following table summarizes the minimum required PPE for handling N-Demethyl Rifampicin.

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedPrevents skin contact. Double gloving provides an extra layer of protection against tears and contamination.[6]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.[2][7]
Lab Coat Disposable, with long sleeves and tight cuffsProtects skin and personal clothing from contamination.[6]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling powders outside of a fume hood or in case of a spill to prevent inhalation of airborne particles.[1][6]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for safely handling N-Demethyl Rifampicin, from preparation to disposal.

Preparation and Weighing
  • Designated Area: Designate a specific area within a fume hood for handling N-Demethyl Rifampicin.

  • Donning PPE: Before entering the designated area, don the required PPE in the correct order: lab coat, inner gloves, respirator (if required), eye protection, and outer gloves.

  • Weighing:

    • Use a dedicated set of weighing tools (spatula, weighing paper).

    • Perform all weighing operations within the fume hood.

    • Handle the compound gently to minimize dust generation.[1]

    • Close the container immediately after use.

Solution Preparation
  • Solvent Addition: Add the solvent to the container with the weighed N-Demethyl Rifampicin slowly and carefully to avoid splashing.

  • Mixing: Use a sealed container for mixing or vortexing to prevent aerosol generation.

Experimental Use
  • Transfer: When transferring solutions, use techniques that minimize the risk of spills and aerosols, such as using a pipette with a slow and controlled motion.

  • Incubation and Analysis: Clearly label all containers with the compound name and hazard information.

Decontamination and Cleaning
  • Surface Decontamination: After each use, decontaminate all surfaces and equipment in the designated handling area with an appropriate cleaning agent (e.g., 70% ethanol), followed by a final rinse with water.

  • Tool Cleaning: Clean all dedicated weighing tools thoroughly after each use.

Disposal Plan: Managing N-Demethyl Rifampicin Waste

Proper disposal of N-Demethyl Rifampicin and contaminated materials is crucial to prevent environmental release and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, lab coats, weighing paper, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.[2][7]

  • Liquid Waste: Unused solutions containing N-Demethyl Rifampicin should be collected in a labeled hazardous waste container. Do not pour this waste down the drain.[3]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. Alternatively, puncture the container to prevent reuse before disposal.[6][8]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Report: Report the spill to your laboratory supervisor and institutional safety office.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.[1]

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then carefully wipe up and place in the hazardous waste container.[6]

    • For liquid spills, absorb with an inert material and place in the hazardous waste container.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] Seek medical attention.

  • Inhalation: Move to fresh air immediately.[7] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling of N-Demethyl Rifampicin

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Designate Area & Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Solution Prepare Solution Weigh->Solution Experiment Experimental Use Solution->Experiment Decon Decontaminate Surfaces & Tools Experiment->Decon Waste Dispose of Solid & Liquid Waste Decon->Waste

Caption: Workflow for the safe handling of N-Demethyl Rifampicin.

References

  • Pfizer. (2011).
  • Carl ROTH. Safety Data Sheet: Rifampicin. Retrieved from [Link]

  • Santa Cruz Biotechnology.
  • LGC Standards. N-Demethyl Rifampicin-d8.
  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Clearsynth. N-Desmethyl Rifampicin.
  • National Center for Biotechnology Information. (n.d.). Rifampicin. PubChem. Retrieved from [Link]

  • Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Retrieved from [Link]

  • Esco Pharma. It's more than just being Fragile : How to Handle Potent Formulation? Retrieved from [Link]

  • Managing Risks with Potent Pharmaceutical Products. (n.d.).
  • (2023, February 8). How to set up a project for handling highly potent products. Cleanroom Technology. Retrieved from [Link]

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